molecular formula C13H14N2O2 B8399919 ethyl 5-phenyl-1H-pyrazole-1-acetate

ethyl 5-phenyl-1H-pyrazole-1-acetate

Cat. No.: B8399919
M. Wt: 230.26 g/mol
InChI Key: OKHYNAJYGHUECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-phenyl-1H-pyrazole-1-acetate is a chemical compound featuring a pyrazole core, a five-membered heterocyclic ring known for its significant role in medicinal and materials chemistry. The structure consists of a phenyl substituent at the 5-position and an ethyl acetate moiety linked via a nitrogen atom, making it a valuable intermediate for synthesizing more complex molecules. Researchers utilize this compound primarily as a key building block in organic synthesis and drug discovery efforts. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrated by its presence in several established pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties . As a derivative, ethyl 5-phenyl-1H-pyrazole-1-acetate serves as a precursor in the development of novel bioactive molecules. Its structure allows for further functionalization, enabling researchers to create diverse libraries of compounds for high-throughput screening against various biological targets. Furthermore, pyrazole-based structures are increasingly investigated for their potential in materials science, including the development of nonlinear optical (NLO) materials . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and following standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-(5-phenylpyrazol-1-yl)acetate

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-12(8-9-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

OKHYNAJYGHUECC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold represents a privileged structural motif in modern medicinal chemistry, serving as both a potent bioactive pharmacophore and a versatile intermediate for diverse therapeutic agents.[1] This technical guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and pharmacological mechanisms driving the development of these derivatives. We explore their dual-targeting potential in oncology (EGFR/BRAF inhibition) and inflammation (COX-2 selectivity), providing reproducible protocols for their synthesis and biological evaluation.

Introduction: The Pyrazole-1-Acetate Scaffold

The pyrazole ring is a cornerstone of pharmaceutical chemistry, present in blockbuster drugs like Celecoxib (anti-inflammatory) and Ruxolitinib (anticancer). The specific subclass of ethyl 5-phenyl-1H-pyrazole-1-acetate derivatives introduces an ester-functionalized side chain at the N1 position.

This structural modification confers three critical advantages:

  • Prodrug Capabilities: The ethyl ester moiety enhances lipophilicity, facilitating transmembrane transport before intracellular hydrolysis to the active carboxylic acid.

  • Synthetic Versatility: The acetate group serves as a "chemical handle" for generating hydrazides, amides, and oxadiazoles—motifs frequently associated with antimicrobial and antitumor activity.

  • Target Binding: The 5-phenyl group provides essential hydrophobic interactions (π-π stacking) within the binding pockets of enzymes such as Cyclooxygenase-2 (COX-2) and various protein kinases.

Chemical Synthesis & Methodology

Retrosynthetic Analysis

The construction of the ethyl 5-phenyl-1H-pyrazole-1-acetate core typically follows a convergent pathway. The pyrazole ring is first assembled via condensation, followed by regioselective N-alkylation.

Visualization: Synthetic Pathway

The following diagram outlines the critical steps for synthesizing the target scaffold from acetophenone precursors.

SynthesisPathway Acetophenone Acetophenone (Starting Material) Intermediate1 1,3-Diketo/Enone Intermediate Acetophenone->Intermediate1 Claisen Condensation (Diethyl oxalate/NaOEt) PyrazoleCore 5-Phenyl-1H-pyrazole Core Intermediate1->PyrazoleCore Cyclization (Hydrazine hydrate) TargetMolecule Ethyl 5-phenyl-1H- pyrazole-1-acetate PyrazoleCore->TargetMolecule N-Alkylation (K2CO3, Reflux) EthylChloroacetate Ethyl Chloroacetate (Alkylation Agent) EthylChloroacetate->TargetMolecule Hydrazide Hydrazide Derivative (Bioactive) TargetMolecule->Hydrazide Hydrazinolysis (NH2NH2, EtOH)

Caption: Convergent synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate via Claisen condensation and N-alkylation.

Detailed Protocol: N-Alkylation (The Critical Step)

Note: This protocol ensures regioselectivity at the N1 position, minimizing N2 byproducts.

Reagents:

  • 5-Phenyl-1H-pyrazole derivative (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone or Acetonitrile (Dry solvent)

Procedure:

  • Activation: Dissolve the 5-phenyl-1H-pyrazole (10 mmol) in dry acetone (50 mL). Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation: Add ethyl chloroacetate (12 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) and maintain for 6–8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
    
  • Work-up: Filter the hot solution to remove inorganic salts (

    
    , unreacted carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: The residue is often an oil that solidifies upon standing. Recrystallize from ethanol to obtain the pure ethyl 5-phenyl-1H-pyrazole-1-acetate.

Self-Validation Check:

  • 1H NMR Signal: Look for the disappearance of the broad NH singlet (approx. 13.0 ppm) and the appearance of the methylene singlet (

    
    ) around 4.9–5.2 ppm, along with the characteristic ethyl ester quartet and triplet.
    

Pharmacological Mechanisms & Therapeutic Potential[2][3]

Anti-Inflammatory Activity (COX-2 Inhibition)

The 5-phenyl-pyrazole motif is structurally homologous to the pharmacophore of Celecoxib. The "1-acetate" side chain provides additional binding interactions at the entrance of the COX-2 active site.

  • Mechanism: The 5-phenyl group docks into the hydrophobic pocket formed by Tyr385 and Trp387. The ester carbonyl can accept hydrogen bonds from Arg120, stabilizing the inhibitor-enzyme complex.

  • Selectivity: Derivatives with bulky substituents (e.g., methoxy, chloro) on the 5-phenyl ring often show higher selectivity for COX-2 over COX-1, reducing gastric ulcerogenic side effects.

Anticancer Activity (Kinase & Tubulin Targeting)

Recent studies indicate that these derivatives act as multi-target agents.

  • EGFR/BRAF Inhibition: The pyrazole core mimics the ATP purine ring, allowing it to bind to the ATP-binding pocket of kinases like EGFR and BRAF(V600E).

  • Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in MCF-7 (breast) and A549 (lung) cancer lines.

Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway interference (Inflammation and Proliferation) mediated by these derivatives.

Mechanism Drug Ethyl 5-phenyl-1H- pyrazole-1-acetate COX2 COX-2 Enzyme Drug->COX2 Inhibits Tubulin Tubulin (Colchicine Site) Drug->Tubulin Destabilizes Kinase Tyrosine Kinases (EGFR/BRAF) Drug->Kinase Inhibits Prostaglandins Prostaglandin E2 (PGE2) COX2->Prostaglandins Catalyzes Microtubules Microtubule Assembly Tubulin->Microtubules Forms Signaling Proliferation Signaling (MAPK) Kinase->Signaling Activates Inflammation Inflammation & Pain Response Prostaglandins->Inflammation Promotes Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis Disruption leads to Signaling->Apoptosis Inhibition leads to

Caption: Multi-target mechanism: COX-2 inhibition reduces inflammation; Tubulin/Kinase targeting induces apoptosis.

Quantitative Data Summary

The following table summarizes key biological data extracted from recent literature regarding specific substitutions on the 5-phenyl ring.

Derivative (Substitution)Target AssayActivity (

/ % Inhibition)
Reference
5-(3,4-dimethoxyphenyl) Anti-inflammatory (Rat Paw Edema)>80% Inhibition (Comparable to Diclofenac)[1]
5-(4-chlorophenyl) COX-2 Inhibition

[2]
5-phenyl (Unsubstituted) MCF-7 (Breast Cancer)

[3]
5-(4-fluorophenyl) BRAF V600E Kinase

[4]

Experimental Protocol: Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the anticancer potential of synthesized derivatives.

  • Seeding: Plate MCF-7 or A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve the ethyl 5-phenyl-1H-pyrazole-1-acetate derivative in DMSO. Prepare serial dilutions (0.1 – 100

    
    ) in culture medium. Add to wells (triplicate).
    
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium. Add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

References

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[2][3]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 2022.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021.

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry, 2014.

  • Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E, 2008.

Sources

The Role of Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate in Medicinal Chemistry: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the chemical significance and therapeutic potential of the ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold. As a representative of the broader class of phenyl-pyrazole esters, this molecule serves as a cornerstone for developing novel therapeutic agents across multiple disease areas. We will explore its synthesis, derivatization, and the critical structure-activity relationships that drive its efficacy in anticancer, anti-inflammatory, and antimicrobial applications.

The Pyrazole Core: A Foundation of Pharmacological Diversity

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyrazole ring is a distinguished scaffold.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets through various non-covalent interactions.[3][4] The structural rigidity of the pyrazole core, combined with the diverse chemical space accessible through substitution at its various positions, has led to its incorporation into numerous FDA-approved drugs.[1]

Derivatives of pyrazole exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] Within this versatile chemical family, structures incorporating both a phenyl group and an ester moiety, such as ethyl 5-phenyl-1H-pyrazole-1-acetate, represent a particularly fruitful area of investigation. The phenyl ring provides a crucial anchor for hydrophobic interactions with target proteins, while the ethyl acetate group at the N-1 position offers a key site for modulating physicochemical properties like solubility and cell permeability, or for serving as a potential prodrug handle.

Synthetic Strategies: Building the Phenyl-Pyrazole Acetate Scaffold

The construction of the pyrazole core is a well-established process in organic synthesis, with the Knorr pyrazole synthesis and its variations being the most common and robust methods.[3][7] This approach typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold, a multi-step synthesis is generally employed.

First, a 5-phenylpyrazole intermediate is synthesized. Subsequently, the N-1 position of the pyrazole ring, which is nucleophilic after deprotonation, is alkylated with an ethyl haloacetate to introduce the characteristic acetate side chain.

G cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Alkylation start 1,3-Dicarbonyl Precursor (e.g., Ethyl Benzoylacetate) intermediate 5-Phenyl-1H-pyrazole Intermediate start->intermediate Cyclocondensation (Knorr Synthesis) hydrazine Hydrazine Hydrate (R-NH-NH2) hydrazine->intermediate final_product Target Scaffold: Ethyl 5-Phenyl-1H-pyrazole-1-acetate intermediate->final_product SN2 Reaction reagent Ethyl Bromoacetate & Base (e.g., K2CO3) reagent->final_product

Caption: General synthetic workflow for the ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold.

Exemplar Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

While a specific protocol for ethyl 5-phenyl-1H-pyrazole-1-acetate is proprietary to individual research, the following validated procedure for a structurally related pyrazole ester illustrates the core chemical principles.[7] This method can be conceptually adapted for the synthesis of our target scaffold.

Step 1: Synthesis of Intermediate Ethyl 2,4-Dioxo-4-phenylbutanoate

  • Rationale: This step creates the necessary 1,3-dicarbonyl precursor through a Claisen condensation, which joins an ester (diethyl oxalate) and a ketone (acetophenone) to form the β-ketoester required for pyrazole synthesis.

  • Procedure: a. Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere. b. To this solution, add a mixture of diethyl oxalate and a substituted acetophenone dropwise at 0-5 °C. c. Stir the reaction mixture at room temperature for 12-16 hours. d. Quench the reaction with ice-cold dilute acid and extract the product with an organic solvent (e.g., diethyl ether). e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate butanoate derivative.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • Rationale: This is the key cyclocondensation step. Hydrazine hydrate reacts with the two carbonyl groups of the butanoate intermediate to form the pyrazole ring. Glacial acetic acid serves as both a solvent and a catalyst to facilitate the dehydration and cyclization process.

  • Procedure: a. Suspend the intermediate ethyl 2,4-dioxo-4-phenylbutanoate (15 mmol) in glacial acetic acid (10 mL). b. Add hydrazine hydrate (99%, 15 mmol) to the suspension. c. Reflux the mixture for 6-8 hours at 80-90°C, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7] d. Upon completion, cool the mixture and pour it into ice water. e. Filter the resulting precipitate, wash with cold ethanol, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the purified pyrazole derivative.[7]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of the ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold lies in its utility as a template for developing potent and selective therapeutic agents. By modifying the substituents on the phenyl ring and other positions, medicinal chemists can fine-tune the biological activity of the resulting compounds.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in oncology, with many derivatives functioning as potent kinase inhibitors.[8][9] Kinases like BRAF, EGFR, and VEGFR are critical regulators of cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[9][10]

Derivatives of phenyl-pyrazole have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain 5-phenyl-1H-pyrazol derivatives have shown potent inhibitory activity against the BRAF(V600E) mutant kinase, a key driver in melanoma.[10] Similarly, pyrazole-based compounds have been developed as inhibitors of EGFR and VEGFR-2, which are crucial for tumor angiogenesis.[9]

Compound Class Target Cell Line Activity (IC50) Reference
5-Phenyl-1H-pyrazol-urea derivativeWM266.4 (Melanoma)1.50 µM[10]
Pyrazole linked BenzimidazoleA549 (Lung)Potent Inhibition[8]
Pyrazole-Indole HybridHepG2 (Liver)6.1 µM[11]
4,5-dihydro-1H-pyrazole-1-yl acetateMCF-7 (Breast)87.4% inhibition[12]

Causality in Design: The design of these anticancer agents often involves incorporating specific functional groups to enhance binding to the kinase active site. For example, the phenyl ring can be substituted with halogens (e.g., Br, Cl) to form halogen bonds with the protein backbone, or with hydrogen-bonding groups to interact with key amino acid residues.[10][13]

G synthesis Compound Synthesis & Purification treatment Treatment with Pyrazole Derivatives (Varying Conc.) synthesis->treatment Test Compounds cell_culture Culturing Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->treatment Biological System assay Cell Viability Assay (e.g., MTT / SRB Assay) treatment->assay Incubation (24-72h) data_analysis Data Analysis: Absorbance vs. Concentration assay->data_analysis Raw Data ic50 IC50 Value Determination data_analysis->ic50 Dose-Response Curve

Caption: A typical workflow for in vitro anticancer screening of novel pyrazole derivatives.

Anti-inflammatory Activity

The pyrazole nucleus is famously present in celecoxib, a selective COX-2 inhibitor, highlighting the scaffold's potential in developing anti-inflammatory drugs.[2][14] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which mediate the production of inflammatory prostaglandins.[15]

Studies on pyrazole esters have revealed significant anti-inflammatory properties. For example, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[7]

Compound (Substitution on Phenyl Ring) Anti-inflammatory Activity (% Inhibition @ 3h) Reference
2,3-dimethoxy (2e)73.68%[7]
3,4-dimethoxy (2f)78.94%[7]
3-nitro (2h)68.42%[7]
Diclofenac Sodium (Standard)84.21%[7]

SAR Insights: The data strongly suggests that electron-donating groups, such as dimethoxy substituents, on the phenyl ring enhance anti-inflammatory activity, bringing it close to that of the standard drug diclofenac.[7] This is likely due to favorable electronic and steric interactions within the active site of the COX enzyme.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[16][17]

A study on novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives demonstrated excellent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[16]

Compound MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli Reference
3c6.256.25[16]
3f6.2512.5[16]
3k12.56.25[16]
Ceftriaxone (Standard)12.56.25[16]

SAR Insights: The antimicrobial potency of these pyrazole esters is highly dependent on the nature of the substituent at the N-1 position. The results indicate that specific substitutions can yield compounds with potency comparable or superior to the third-generation cephalosporin, ceftriaxone.[16]

The N-1 Ethyl Acetate Moiety: A Physicochemical Modulator

The ethyl acetate group at the N-1 position is not merely a synthetic handle; it plays a crucial role in defining the drug-like properties of the molecule. This moiety directly influences several key parameters in the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a potential drug candidate.

G scaffold Ethyl 5-Phenyl-1H-pyrazole-1-acetate lipophilicity Increases Lipophilicity (LogP) scaffold->lipophilicity solubility Modulates Aqueous Solubility scaffold->solubility h_bond Acts as Hydrogen Bond Acceptor scaffold->h_bond prodrug Potential Prodrug: In Vivo Hydrolysis scaffold->prodrug permeability Enhanced Membrane Permeability lipophilicity->permeability Leads to binding Improves Target Binding Affinity h_bond->binding Contributes to acid_form Carboxylic Acid Metabolite prodrug->acid_form Results in

Caption: Influence of the N-1 ethyl acetate moiety on key drug-like properties.

  • Lipophilicity and Permeability: The ester group increases the overall lipophilicity of the molecule compared to an unsubstituted pyrazole. This is critical for passive diffusion across biological membranes, such as the intestinal wall for oral absorption and the cell membrane to reach intracellular targets.

  • Hydrogen Bonding: The carbonyl oxygen of the ester is a hydrogen bond acceptor, which can be a critical interaction point for binding to the active site of a target enzyme or receptor.[3]

  • Prodrug Potential: The ethyl ester is susceptible to hydrolysis by esterase enzymes that are abundant in the blood and liver. This can release a carboxylic acid metabolite in vivo. This strategy is often used to improve the oral bioavailability of a drug; the more lipophilic ester is readily absorbed, and then it is converted to the potentially more active (or more soluble) carboxylic acid form.

Conclusion and Future Outlook

The ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold and its close analogues represent a highly versatile and privileged platform in medicinal chemistry. The robustness of its synthesis and the ease of functionalization at multiple positions allow for the systematic exploration of chemical space to optimize therapeutic activity. As demonstrated, derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions on the phenyl ring to further probe structure-activity relationships.

  • Bioisosteric Replacement: Replacing the ester moiety with other functional groups (e.g., amides, tetrazoles) to improve metabolic stability and fine-tune biological activity.

  • Mechanism of Action Studies: For promising compounds, detailed biological studies are needed to elucidate their precise mechanism of action, identify specific molecular targets, and validate their therapeutic potential in preclinical models.

By leveraging the foundational principles outlined in this guide, researchers can continue to unlock the immense therapeutic potential held within the phenyl-pyrazole scaffold.

References

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Lesyk, R., & Zimenkovsky, B. (n.d.). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC.
  • W. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • S. (2024, April 23).
  • (n.d.).
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Carradori, S. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • G. (2010, July 15). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • ResearchGate. (n.d.). Structure–activity relationship of the new pyrazole derivatives.
  • Chandrakantha, B., Isloor, A. M., Shetty, P., Isloor, S., Malladi, S., & Fun, H. K. (2012, September 1). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Medicinal Chemistry Research, 21(9), 2702-2708.
  • Yogi, B. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (n.d.). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.
  • Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2023, January 15).
  • (n.d.).
  • (n.d.). Current status of pyrazole and its biological activities. PMC.
  • (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • (n.d.). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.).
  • (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. PMC.
  • (2023, December 9). Pyrazoles as anticancer agents: Recent advances.
  • T. (2021, June 5).
  • (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • B. (2022, May 12).
  • (n.d.). Synthesis and study of antibacterial activity of some 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles.
  • (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

Sources

Solubility profile of ethyl 5-phenyl-1H-pyrazole-1-acetate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-phenyl-1H-pyrazole-1-acetate

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of ethyl 5-phenyl-1H-pyrazole-1-acetate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental solubility data for this exact molecule is not extensively published, this document outlines the fundamental principles, theoretical prediction models, and detailed experimental protocols necessary for a research team to generate and interpret a complete and reliable solubility profile. By synthesizing established methodologies with theoretical insights, this guide serves as a practical framework for scientists to systematically investigate the solubility of this and similar pyrazole derivatives in a range of organic solvents.

Introduction: The Significance of Solubility

Ethyl 5-phenyl-1H-pyrazole-1-acetate belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceutical agents, demonstrating anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The title compound, featuring a phenyl ring, a pyrazole core, and an ethyl acetate moiety, possesses a structural architecture that makes it a valuable intermediate in organic synthesis.

The solubility of this compound in various organic solvents is a paramount consideration for:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and recrystallization is crucial for achieving high yields and purity.[3]

  • Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and the feasibility of different dosage forms.

  • Process Chemistry: Understanding solubility is essential for scaling up production, ensuring process efficiency, and preventing precipitation issues.

This guide provides the scientific foundation and practical steps to comprehensively characterize the solubility of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Theoretical Framework: Predicting Solubility Behavior

Before undertaking experimental work, a theoretical assessment can provide valuable insights into the expected solubility profile. The principle of "like dissolves like" is the cornerstone of solubility prediction, which can be quantified using models such as Hansen Solubility Parameters (HSPs).[4]

Hansen Solubility Parameters (HSPs)

HSPs deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[5]

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle posits that solutes will dissolve in solvents with similar HSPs. The distance (Ra) between a solute and a solvent in Hansen space is a measure of their compatibility. A smaller Ra indicates a higher likelihood of dissolution.[6]

cluster_solute Solute Solubility Sphere origin x_axis δd (Dispersion) origin->x_axis y_axis δp (Polar) origin->y_axis z_axis δh (H-Bonding) origin->z_axis center Solute (δd, δp, δh) good_solvent Good Solvent (Inside Sphere, Low Ra) center->good_solvent Ra (short) bad_solvent Poor Solvent (Outside Sphere, High Ra) center->bad_solvent Ra (long)

Caption: The Hansen Solubility Space illustrates that a solute is most likely to dissolve in solvents located within its solubility sphere.

Anticipated Qualitative Solubility Profile

Based on the structure of ethyl 5-phenyl-1H-pyrazole-1-acetate:

  • The phenyl group contributes to van der Waals forces and π-π stacking, suggesting solubility in aromatic and non-polar solvents.

  • The pyrazole ring and the ester group introduce polarity and potential for hydrogen bonding (as an acceptor), indicating affinity for polar aprotic and moderately polar protic solvents.

Therefore, a qualitative prediction of solubility is as follows:

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHighStrong dipole-dipole interactions with the ester and pyrazole moieties.
Polar Protic Ethanol, MethanolModerate to HighCapable of hydrogen bonding, but the bulky non-polar regions may limit it.
Non-Polar Toluene, Hexane, DichloromethaneModerate to LowDispersion forces from the phenyl ring will play a role.
Highly Polar WaterVery LowThe molecule is predominantly hydrophobic.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7] This technique involves agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of ethyl 5-phenyl-1H-pyrazole-1-acetate in selected organic solvents at a controlled temperature.

Materials:

  • Ethyl 5-phenyl-1H-pyrazole-1-acetate (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • HPLC system for quantification

Procedure:

  • Preparation: Add an excess amount of ethyl 5-phenyl-1H-pyrazole-1-acetate to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is critical.

  • Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7][8] Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Pre-warm the syringe to the experimental temperature to prevent precipitation. Immediately attach a syringe filter and discard the first few drops to saturate the filter material.

  • Quantification: Transfer the filtered, saturated solution into a pre-weighed volumetric flask and dilute with the appropriate mobile phase for HPLC analysis. Determine the concentration of the solute using a validated HPLC method (see Section 4).

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate for 24-72h at constant T C->D E Settle undissolved solid (2h) D->E F Withdraw supernatant with syringe E->F G Filter with 0.22µm syringe filter F->G H Dilute and quantify using HPLC G->H

Caption: Workflow for the Shake-Flask Method of solubility determination.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of dissolved ethyl 5-phenyl-1H-pyrazole-1-acetate due to its specificity, sensitivity, and precision.[9][10]

HPLC Method Development Protocol

Objective: To develop a robust, stability-indicating HPLC method for the quantification of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Initial Conditions (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The choice of organic modifier and its ratio should be optimized based on the polarity of the analyte.[10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Steps:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards through serial dilution.

  • Linearity: Inject the standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.999.

  • Specificity: Ensure that there are no interfering peaks from the solvent or potential impurities at the retention time of the analyte.

  • Optimization: Adjust the mobile phase composition to achieve a sharp, symmetrical peak with a reasonable retention time (typically 3-10 minutes). If necessary, a gradient elution can be developed.[11]

  • Validation: Perform method validation according to ICH guidelines, assessing parameters such as accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

A Select Column & Initial Mobile Phase B Prepare Calibration Standards A->B C Determine λmax for UV Detection A->C D Inject Standards & Optimize Separation B->D C->D E Check Peak Shape, Retention Time, Resolution D->E F Is Optimization Needed? E->F F->D Yes G Generate Calibration Curve (Linearity R² > 0.999) F->G No H Validate Method (Accuracy, Precision, LOD, LOQ) G->H I Final Method H->I

Sources

The Pharmacological Landscape of 5-Phenyl-1H-Pyrazole-1-Acetate Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically significant therapeutic agents.[4] The derivatization of the pyrazole ring at its various positions allows for the fine-tuning of its physicochemical properties and biological activities, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][5] This guide focuses on the 5-phenyl-1H-pyrazole-1-acetate scaffold, a promising chemotype for the development of novel therapeutics. The strategic placement of a phenyl group at the 5-position and an acetate moiety at the 1-position of the pyrazole ring offers a unique combination of steric and electronic features that can be exploited for targeted drug design.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research highlights the anti-inflammatory potential of pyrazole derivatives.[3][4][6] Many of these compounds exert their effects by inhibiting key enzymes in the arachidonic acid pathway, particularly cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7] The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa.

The 5-phenyl-1H-pyrazole-1-acetate scaffold is anticipated to exhibit potent anti-inflammatory activity, a hypothesis supported by studies on structurally related compounds. For instance, some pyrazole derivatives have demonstrated anti-inflammatory effects comparable to or even exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3][4]

Mechanism of Action: COX Inhibition

The primary mechanism underlying the anti-inflammatory activity of many pyrazole-based compounds is the inhibition of COX enzymes. The pyrazole scaffold can fit into the active site of COX enzymes, particularly the more spacious active site of the inducible COX-2 isoform, and interfere with the conversion of arachidonic acid to prostaglandins.

COX_Inhibition_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins\n(PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2->Prostaglandins\n(PGE2, PGD2, etc.) Isomerases Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins\n(PGE2, PGD2, etc.)->Inflammation\n(Pain, Fever, Swelling) 5-Phenyl-1H-pyrazole-1-acetate 5-Phenyl-1H-pyrazole-1-acetate COX-1 / COX-2 COX-1 / COX-2 5-Phenyl-1H-pyrazole-1-acetate->COX-1 / COX-2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative pyrazole derivatives from various studies.

Compound/DerivativeAssayActivityReference
1-Thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleCarrageenan-induced edemaComparable to indomethacin[3]
1,3,4-Trisubstituted pyrazole (Compound 5a)Carrageenan-induced paw edema≥84.2% inhibition[3]
3,5-Diaryl pyrazole derivativesIL-6 and TNF-α inhibitionActive[3]
(4-substituted phenyl)[5-(4-substituted phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanoneRat paw edema37.8% to 44.5% inhibition[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are randomly divided into control, standard, and test groups, and are fasted overnight with free access to water.

  • Compound Administration: The test compound (e.g., a 5-phenyl-1H-pyrazole-1-acetate derivative) is administered orally or intraperitoneally at a predetermined dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a prominent feature in many anticancer agents, with derivatives showing activity against a range of cancer cell lines.[5][8] Their mechanisms of action are diverse and often involve the inhibition of protein kinases that are crucial for cancer cell growth, proliferation, and survival.[9]

Derivatives of 5-phenyl-1H-pyrazole have been investigated as potential inhibitors of key kinases in oncogenic signaling pathways, such as BRAF(V600E).[10] The acetate moiety at the 1-position can be explored for its potential to enhance solubility and cell permeability, thereby improving the overall anticancer profile.

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity and downstream signaling. For example, some 5-phenyl-1H-pyrazole derivatives have shown potent inhibitory activity against the BRAF(V600E) mutant, a key driver in several cancers.[10]

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK MEK RAF (e.g., BRAF)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression\n(Cell Proliferation, Survival) Gene Expression (Cell Proliferation, Survival) Transcription Factors->Gene Expression\n(Cell Proliferation, Survival) 5-Phenyl-1H-pyrazole-1-acetate 5-Phenyl-1H-pyrazole-1-acetate 5-Phenyl-1H-pyrazole-1-acetate->RAF (e.g., BRAF) Inhibition

Caption: Inhibition of the RAF-MEK-ERK Signaling Pathway.

Quantitative Analysis of Anticancer Activity

The following table presents the in vitro anticancer activity of various pyrazole derivatives against different human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
5-phenyl-1H-pyrazole derivative (5c)WM266.4 (Melanoma)1.50[10]
5-phenyl-1H-pyrazole derivative (5c)A375 (Melanoma)1.32[10]
Pyrazole carbaldehyde derivative (43)MCF7 (Breast)0.25[8]
Indole-pyrazole hybrid (33)HCT116 (Colon)< 23.7[8]
Pyrazole-indole hybrid (7a)HepG2 (Liver)6.1[11]
4,5-dihydro-1H-pyrazole-1-yl acetate (IVc)MCF-7 (Breast)Comparable to Tamoxifen[12]
Experimental Protocol: MTT Cytotoxicity Assay

This in vitro assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a 5-phenyl-1H-pyrazole-1-acetate derivative) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][13][14] The presence of the phenyl group and the acetate moiety in the 5-phenyl-1H-pyrazole-1-acetate scaffold can influence its lipophilicity and interaction with microbial targets.

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Antimicrobial Activity Profile

The following table summarizes the antimicrobial activity of some pyrazole derivatives.

Compound/DerivativeMicroorganismActivityReference
5-(Aryl)-3-phenyl-1H-pyrazole derivatives (4h, 4j, 4l, 4m, 4n)E. coli, S. aureus, P. aeruginosa, A. flavus, C. albicansPotent[13]
3-Cyclopropyl-5-(p-substituted-phenyl)-pyrazole-1-carboxamidesS. aureus, E. coli, C. albicansPotent[1]
Pyrazole with Chloro substitutionXanthomonas Campestris, Aspergillus NigerMore efficient[14]
Experimental Protocol: Agar Well-Diffusion Method

This method is commonly used to screen for the antimicrobial activity of new compounds.

  • Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: A standardized inoculum of the test microorganism is spread evenly over the surface of the agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Neuroprotective Effects: Potential in Neurological Disorders

Emerging research suggests that pyrazole-based compounds may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[15][16] These compounds may exert their effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.

The 5-phenyl-1H-pyrazole-1-acetate scaffold, with its potential for antioxidant activity and ability to cross the blood-brain barrier, warrants investigation for its neuroprotective potential.

Mechanism of Action

The neuroprotective effects of pyrazole derivatives may be attributed to their ability to scavenge reactive oxygen species (ROS), reduce oxidative stress, and inhibit inflammatory processes in the brain, all of which are implicated in the pathogenesis of neurodegenerative diseases.[16]

Neuroprotection_Pathway cluster_stress Oxidative Stress & Neuroinflammation ROS ROS Neuronal Damage Neuronal Damage ROS->Neuronal Damage Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Neuronal Damage Neurodegeneration Neurodegeneration Neuronal Damage->Neurodegeneration 5-Phenyl-1H-pyrazole-1-acetate 5-Phenyl-1H-pyrazole-1-acetate 5-Phenyl-1H-pyrazole-1-acetate->ROS Scavenging 5-Phenyl-1H-pyrazole-1-acetate->Pro-inflammatory Cytokines Inhibition Neuronal Survival Neuronal Survival 5-Phenyl-1H-pyrazole-1-acetate->Neuronal Survival

Caption: Potential Neuroprotective Mechanisms.

Experimental Protocol: In Vitro Neurotoxicity Assay

This assay is used to evaluate the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to differentiate into a neuronal phenotype.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the neurotoxin-treated control.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-phenyl-1H-pyrazole-1-acetate derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by N-alkylation.[17]

General Synthesis Scheme

Synthesis_Scheme Acetophenone\nDerivative Acetophenone Derivative 1,3-Dicarbonyl\nIntermediate 1,3-Dicarbonyl Intermediate Acetophenone\nDerivative->1,3-Dicarbonyl\nIntermediate + Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate Hydrazine Hydrate Hydrazine Hydrate Ethyl Bromoacetate Ethyl Bromoacetate 5-Phenyl-1H-pyrazole\nIntermediate 5-Phenyl-1H-pyrazole Intermediate 1,3-Dicarbonyl\nIntermediate->5-Phenyl-1H-pyrazole\nIntermediate + Hydrazine Hydrate (Cyclization) 5-Phenyl-1H-pyrazole-1-acetate\n(Target Compound) 5-Phenyl-1H-pyrazole-1-acetate (Target Compound) 5-Phenyl-1H-pyrazole\nIntermediate->5-Phenyl-1H-pyrazole-1-acetate\n(Target Compound) + Ethyl Bromoacetate (N-Alkylation)

Caption: General Synthetic Route for 5-Phenyl-1H-pyrazole-1-acetates.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related pyrazole derivatives, several SAR insights can be inferred for the 5-phenyl-1H-pyrazole-1-acetate scaffold:

  • Substituents on the 5-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 5-position can significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its binding to target proteins. For example, in some anticancer pyrazole derivatives, specific substitutions on the phenyl ring have been shown to enhance activity.[8]

  • The 1-Acetate Moiety: The acetate group at the N-1 position can impact the compound's solubility, metabolic stability, and ability to form hydrogen bonds. Esterification of the carboxylic acid can serve as a prodrug strategy to improve bioavailability.[7]

  • Modifications at Other Positions: While the core topic is the 5-phenyl-1H-pyrazole-1-acetate scaffold, it is worth noting that substitutions at the 3 and 4-positions of the pyrazole ring can also dramatically alter the pharmacological profile.[18]

Conclusion

The 5-phenyl-1H-pyrazole-1-acetate scaffold represents a promising framework for the development of novel therapeutic agents with a wide range of biological activities. The insights gathered from the extensive research on related pyrazole derivatives provide a strong foundation for the rational design and synthesis of new compounds with enhanced potency and selectivity. This technical guide has outlined the key pharmacological properties, potential mechanisms of action, and relevant experimental protocols to facilitate further investigation into this important class of molecules. As our understanding of the intricate roles of pyrazole derivatives in various disease states continues to grow, so too will the opportunities for translating these scientific discoveries into clinically effective treatments.

References

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules, 16(9), 7125-7135. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals, 16(8), 1145. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12215-12232. [Link]

  • Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. (2018). Asian Journal of Chemistry, 30(11), 2451-2456. [Link]

  • Synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones. (2025). ResearchGate. [Link]

  • Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5 - Prime Scholars. (n.d.). [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-10. [Link]

  • Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). Journal of the Korean Chemical Society. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2020). Letters in Drug Design & Discovery, 17(9), 1152-1162. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. [Link]

  • Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2022). Records of Natural Products, 16(1), 74-81. [Link]

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. (2013). Organic & Biomolecular Chemistry, 11(37), 6329-6339. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy And Bioallied Sciences. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive, 1(1), 1-16. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). Molecules, 27(21), 7380. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 663248. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8145-8160. [Link]

  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Letters in Drug Design & Discovery, 22(3), 360-369. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). Pharmaceuticals. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. [Link]-activity_Relationship_Studies_of_Pyrazole-based_Heterocycles_as_Antitumor_Agents)

Sources

Melting point and physical characteristics of ethyl 5-phenyl-1H-pyrazole-1-acetate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physical characteristics, synthesis, and characterization of ethyl 5-phenyl-1H-pyrazole-1-acetate .

Characterization, Synthesis, and Regioselective Analysis

Executive Summary

Ethyl 5-phenyl-1H-pyrazole-1-acetate (CAS: Not widely listed as a commodity; specific isomer) is a pivotal intermediate in the synthesis of pyrazole-based pharmacophores, particularly for p38 MAP kinase inhibitors and Factor Xa inhibitors. It is the 1,5-regioisomer formed during the alkylation of 3(5)-phenylpyrazole. Unlike its thermodynamically favored 1,3-isomer counterpart, the 1,5-isomer is sterically congested, often resulting in distinct physical properties (typically an oil or low-melting solid) and requiring specific chromatographic protocols for isolation. This guide details its physical profile, synthesis, and critical characterization data to distinguish it from the prevalent 1,3-isomer.

Chemical Identity & Physical Characteristics

PropertyData
IUPAC Name Ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.27 g/mol
Physical State Viscous Oil or Low-Melting Solid (Isomer-dependent)
Melting Point Distinct from 1,3-isomer (MP: 80–82 °C). The 1,5-isomer is typically isolated as an oil or crystallizes at lower temperatures (< 50 °C).
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water.
Rf Value (TLC) ~0.35 (Hexane:EtOAc 3:1) – Typically elutes after the 1,3-isomer.
The Isomer Challenge

The alkylation of 3(5)-phenylpyrazole with ethyl bromoacetate yields a mixture of two regioisomers:

  • Ethyl 3-phenyl-1H-pyrazole-1-acetate (Major Product): Thermodynamically favored, less sterically hindered. Typically a crystalline solid (MP: ~80-82 °C).

  • Ethyl 5-phenyl-1H-pyrazole-1-acetate (Minor Product): Sterically hindered due to the proximity of the phenyl ring to the N-alkylation site. Often an oil or solidifies slowly.

Critical Note: The melting point is a key differentiator. If your isolated product melts sharply above 80°C, you likely have the 1,3-isomer, not the 5-phenyl target.

Synthesis & Regiocontrol

To obtain the 5-phenyl isomer, direct alkylation is the standard route, though it requires careful purification.

Reaction Protocol

Reagents: 3(5)-Phenyl-1H-pyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₂ (2.0 eq) or NaH (1.1 eq). Solvent: Acetone (reflux) or DMF (0°C to RT).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3(5)-phenylpyrazole in anhydrous acetone.

  • Base Addition: Add anhydrous K₂CO₃ and stir for 30 minutes to deprotonate the pyrazole (forming the pyrazolate anion).

  • Alkylation: Add ethyl bromoacetate dropwise. The reaction is exothermic.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Dry organic layer over Na₂SO₄.

  • Purification (Crucial): The crude residue contains both isomers (Ratio ~3:1 favoring 1,3-isomer).

Purification Workflow (Graphviz)

SynthesisWorkflow Start Start: 3(5)-Phenylpyrazole Alkylation Alkylation (Ethyl bromoacetate, K2CO3, Acetone) Start->Alkylation Crude Crude Mixture (1,3-isomer + 1,5-isomer) Alkylation->Crude Column Flash Chromatography (SiO2, Hexane/EtOAc Gradient) Crude->Column Fraction1 Fraction 1 (Major) Ethyl 3-phenyl-1H-pyrazole-1-acetate (Solid, MP 80-82°C) Column->Fraction1 Elutes First (Less Polar) Fraction2 Fraction 2 (Minor - Target) Ethyl 5-phenyl-1H-pyrazole-1-acetate (Oil / Low-Melting Solid) Column->Fraction2 Elutes Second (More Polar)

Caption: Separation workflow for isolating the 5-phenyl regioisomer from the crude alkylation mixture.

Characterization & Validation

Distinguishing the 1,5-isomer from the 1,3-isomer requires NMR spectroscopy. The proximity of the phenyl ring in the 1,5-isomer induces specific shielding/deshielding effects.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Proton Environment1,5-Isomer (Target)1,3-Isomer (Major Impurity)Mechanistic Explanation
N-CH₂ (Methylene) δ 4.70 – 4.80 ppm δ 4.90 – 5.00 ppmThe 5-phenyl group provides a shielding effect on the N-methylene protons compared to the 3-phenyl isomer.
Pyrazole-H4 δ 6.30 – 6.40 ppm δ 6.50 – 6.60 ppmH4 is electronically distinct depending on the adjacent phenyl substitution.
NOESY Correlation N-CH₂ ↔ Ph-H(ortho) N-CH₂ ↔ H5 (Pyrazole) Definitive Proof: In the 1,5-isomer, the N-CH₂ group is spatially close to the phenyl ring protons.
Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 231.1

  • Fragmentation: Loss of ethyl group (M-29) and acetate moiety is common.

Applications in Drug Discovery

This specific intermediate is used to construct:

  • p38 MAP Kinase Inhibitors: The N-acetic acid moiety serves as a linker to solubilizing groups or polar pockets in the enzyme active site.

  • Factor Xa Inhibitors: Substituted pyrazoles are key scaffolds in anticoagulant research.

  • Agrochemicals: Phenylpyrazole derivatives (e.g., Fipronil analogs) often require specific regiochemistry for biological activity.

References

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand.[1] Inorganica Chimica Acta.[1] Link

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[2] International Journal of Molecular Sciences.[2] Link

  • Westermeyer, A., et al. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones.[3] Synlett.[3] Link

  • BenchChem Application Note. Chromatography conditions for separating pyrazole isomers.Link

Sources

The Phenyl-Pyrazole Core: A Scaffold of Dichotomous Discovery from Anti-inflammatory Agents to Advanced Insecticides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-pyrazole nucleus represents a quintessential "privileged scaffold" in chemical biology, demonstrating remarkable versatility. Its derivatives have given rise to blockbuster pharmaceuticals and highly effective agrochemicals, following two distinct and parallel paths of discovery. This guide provides a comprehensive exploration of the history and development of phenyl-pyrazole derivatives, contrasting their evolution into selective COX-2 inhibitors for treating inflammation with their emergence as potent insecticides targeting the insect central nervous system. We will dissect the key scientific breakthroughs, structure-activity relationships (SAR), and synthetic methodologies that defined these fields, offering field-proven insights for professionals in drug and pesticide development.

The Pyrazole Nucleus: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal building block for biologically active molecules.[2] The presence of the pyrazole nucleus in a wide array of therapeutic agents—from the anti-inflammatory drug Celecoxib to the anti-obesity drug Rimonabant—is a testament to its pharmacological potential.[2] This inherent versatility has encouraged researchers to explore its skeleton extensively, leading to discoveries across diverse fields including medicine, technology, and agriculture.[2][3][4]

The Anti-Inflammatory Trajectory: The Rise of Selective COX-2 Inhibitors

The story of phenyl-pyrazoles in medicine is inextricably linked to the quest for safer anti-inflammatory drugs.

The Pre-COX-2 Era: NSAIDs and the Gastrointestinal Dilemma

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs), many of which are based on aryl-acetic or aryl-propionic acid structures, were highly effective but carried a significant risk of gastrointestinal side effects, including ulcers and bleeding.[5] This toxicity stems from their non-selective inhibition of the cyclooxygenase (COX) enzyme, which is responsible for producing prostaglandins.[5] It was understood that while some prostaglandins mediate pain and inflammation, others are crucial for maintaining the protective lining of the stomach.[5][6]

A Paradigm Shift: The Discovery of COX-1 and COX-2

A monumental breakthrough in the early 1990s was the discovery of two distinct COX isoforms: COX-1 and COX-2.[7] COX-1 was identified as a constitutive "housekeeping" enzyme, responsible for producing the prostaglandins involved in homeostatic functions like gastric protection.[7] In contrast, COX-2 was found to be an inducible enzyme, dramatically upregulated at sites of inflammation.[7][8]

This discovery led to the formulation of the "COX-2 hypothesis" : a drug that could selectively inhibit COX-2 without affecting COX-1 would offer the same anti-inflammatory and analgesic benefits as traditional NSAIDs but with a significantly lower risk of gastrointestinal damage.[7][8]

Discovery of Celecoxib: A Phenyl-Pyrazole Solution

The race to develop a selective COX-2 inhibitor culminated in the discovery of Celecoxib by a team at the Searle division of Monsanto, led by John Talley.[7][9][10] The team designed a molecule based on a 1,5-diarylpyrazole scaffold. The key to its selectivity lies in its structure. The active site of the COX-2 enzyme contains a larger, more accommodating side pocket compared to COX-1, due to a single amino acid difference (valine in COX-2 vs. the larger isoleucine in COX-1).[10] The bulky 4-sulfamoylphenyl group on the pyrazole ring of Celecoxib can fit into this side pocket in COX-2 but is sterically hindered from entering the active site of COX-1, thus conferring its selectivity.[8][10] Celecoxib was approved by the FDA on December 31, 1998, marking the dawn of a new class of anti-inflammatory drugs.[7][11]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[9][12] By selectively binding to and inhibiting the COX-2 enzyme, Celecoxib blocks this pathway at sites of inflammation, thereby reducing pain and swelling with minimal impact on the protective functions of COX-1 in the gut.[6][12][13]

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Diagram 1: Mechanism of Action of Celecoxib.
Beyond Celecoxib: The Case of Tepoxalin

Another notable phenyl-pyrazole derivative in the anti-inflammatory space is Tepoxalin, an NSAID approved for veterinary use.[14][15] Tepoxalin is unique in that it inhibits both COX and 5-lipoxygenase (5-LOX) enzymes, giving it a dual mechanism of action.[16] Its structure, featuring a 3-(propanamide) substituent on the pyrazole ring, represents a different evolutionary branch of this scaffold, more closely related to the classic propionic acid NSAIDs.[15][17] Though withdrawn from the US market, its development underscores the chemical tractability of the phenyl-pyrazole core for modulating inflammatory pathways.[15]

A Parallel Path in Agrochemicals: The Discovery of Fipronil

While one branch of phenyl-pyrazole research was focused on human inflammatory diseases, a completely independent line of inquiry led to a revolution in pest control.

A New Target: The Insect Nervous System

The search for novel insecticides with unique modes of action is driven by the need to manage insect resistance and improve safety profiles. The central nervous system of insects, particularly the gamma-aminobutyric acid (GABA) receptor, presented an attractive target.[18][19] GABA is the primary inhibitory neurotransmitter in insects; blocking its action leads to uncontrolled neuronal firing and death.[20]

Fipronil: A Phenyl-Pyrazole Insecticide

Fipronil, a broad-spectrum insecticide from the phenylpyrazole class, was discovered and developed by Rhône-Poulenc in the 1980s and introduced in the 1990s.[18] It proved highly effective against a wide range of pests, from fleas and ticks on pets to termites and crop pests.[19]

Mechanism of Action: GABA Receptor Antagonism

Fipronil's mode of action is the disruption of the insect central nervous system.[18] It acts as a noncompetitive antagonist, blocking the GABA-gated chloride channel.[20][21] By preventing the influx of chloride ions, which normally hyperpolarizes and "calms" the neuron, Fipronil causes hyperexcitation of the contaminated insect's nerves and muscles, leading to paralysis and death.[18][19] Crucially, Fipronil exhibits a much higher binding affinity for insect GABA receptors than for mammalian ones, which is a key factor in its selective toxicity.[18][20]

Fipronil_MOA cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Chloride Channel) Channel_Open Channel Opens GABA_Receptor->Channel_Open Normal Action Channel_Blocked Channel Blocked GABA_Receptor->Channel_Blocked Hyperpolarization Neuron Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Hyperexcitation Hyperexcitation (Toxicity & Death) Channel_Blocked->Hyperexcitation GABA GABA Neurotransmitter GABA->GABA_Receptor Binds Fipronil Fipronil Fipronil->GABA_Receptor Blocks

Diagram 2: Fipronil's Antagonism of the GABA Receptor.

Synthetic Methodologies: Building the Phenyl-Pyrazole Core

The synthesis of substituted pyrazoles is well-established, with the Knorr pyrazole synthesis and its variations being foundational.[2] This typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Detailed Protocol: Synthesis of Celecoxib

The synthesis of Celecoxib is a classic example of pyrazole formation, proceeding in two main steps from commercially available starting materials.[22]

Celecoxib_Synthesis cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Cyclocondensation reagent_A 4-Methylacetophenone diketone 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione (TFBD Intermediate) reagent_A->diketone reagent_B Ethyl Trifluoroacetate reagent_B->diketone reagent_C 4-Sulfonamidophenyl- hydrazine diketone->reagent_C Reacts with celecoxib Celecoxib reagent_C->celecoxib

Diagram 3: High-Level Workflow for Celecoxib Synthesis.

Experimental Protocol:

  • Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (TFBD)

    • Reagents & Setup: To a solution of 4-methylacetophenone (1.0 eq) in a suitable solvent like toluene, add a strong base such as sodium methoxide (1.1 eq).

    • Reaction: Add ethyl trifluoroacetate (1.1 eq) dropwise to the mixture at room temperature.

    • Heating: Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Workup: After cooling, quench the reaction with an aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude TFBD intermediate can be purified by column chromatography or used directly in the next step.[22]

  • Step 2: Synthesis of Celecoxib

    • Reagents & Setup: Dissolve the TFBD intermediate (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq) in a suitable solvent, such as ethanol or a biphasic mixture of ethyl acetate and water.[22]

    • Reaction: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 2-5 hours. Monitor for the disappearance of starting materials via TLC.[7][22]

    • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Celecoxib can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product.[7]

Conceptual Protocol: Synthesis of Fipronil

The commercial synthesis of Fipronil is a multi-step process that involves the initial formation of the substituted phenylhydrazine, construction of the pyrazole core, and subsequent chemical modifications. A key and often final step is the controlled oxidation of the trifluoromethylthio (-SCF₃) group to the trifluoromethylsulfinyl (-SOCF₃) group, which is critical for its insecticidal activity.[23][24]

Experimental Protocol (Oxidation Step):

  • Reagents & Setup: Dissolve the precursor, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole, in a suitable solvent system, such as trichloroacetic acid and chlorobenzene.[24][25]

  • Oxidation: Cool the mixture (e.g., to 15-20°C) and add a controlled amount of an oxidizing agent, such as hydrogen peroxide (50% aq.), dropwise.[24][25]

  • Reaction: Stir the reaction mass for an extended period (e.g., 20-24 hours) at a controlled temperature. Monitor the conversion by HPLC or TLC.

  • Workup & Purification: Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and neutralize. The product, Fipronil, can then be extracted with an organic solvent, washed, and purified by recrystallization or column chromatography to achieve high purity.[24][25]

Data Summary & Comparative Analysis

The divergent evolution of phenyl-pyrazole derivatives is best summarized by comparing the key products of each discovery path.

FeatureCelecoxibTepoxalinFipronil
Primary Use Human Anti-inflammatory[14]Veterinary Anti-inflammatory[15]Broad-Spectrum Insecticide[18]
Biological Target Cyclooxygenase-2 (COX-2)[13]Cyclooxygenase (COX) & 5-Lipoxygenase (LOX)[16]GABA-gated Chloride Channels[20]
Mechanism of Action Selective Enzyme Inhibition[12]Dual Enzyme Inhibition[16]Noncompetitive Channel Antagonism[18]
Physiological Effect Reduction of Pain & Inflammation[26]Reduction of Pain & Inflammation[15]CNS Hyperexcitation, Paralysis, Death[19]
Key Structural Group 4-SulfamoylphenylN-hydroxy-N-methylpropanamide4-Trifluoromethylsulfinyl

Conclusion and Future Perspectives

The history of phenyl-pyrazole acetic acid derivatives and their structural cousins is a powerful illustration of how a single chemical scaffold can be tailored to interact with vastly different biological targets. The journey from the rational design of Celecoxib, based on the nuanced understanding of COX enzyme structures, to the discovery of Fipronil's potent neurotoxicity in insects, highlights the blend of hypothesis-driven research and serendipitous discovery that propels chemical science.

The story is far from over. The phenyl-pyrazole core continues to be explored for new applications, with recent studies investigating its potential as anti-HIV, anticancer, and herbicidal agents.[27][28][29][30] This enduring relevance solidifies the phenyl-pyrazole's status as a truly privileged structure, promising future innovations in both medicine and agriculture.

References

  • Fipronil - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Khalid, K., Smaail, R., Youssef, R., Jamal, T., Yahia, N. M., & Faiz, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • What are COX-2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Available from: [Link]

  • Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare. Retrieved February 28, 2026, from [Link]

  • Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol. (2019, May 26). U.OSU. Available from: [Link]

  • Fipronil Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved February 28, 2026, from [Link]

  • Mor, S., Khatri, M., Punia, R., Nagoria, S., & Sindhu, S. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778. Available from: [Link]

  • Al-Ostath, A., Abushiba, A., El-Faham, A., & de la Torre, B. G. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3058. Available from: [Link]

  • Rani, M., & Mohanty, P. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 653-659. Available from: [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Doshi, J., & Patel, P. (2025, January 15). COX Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • What You Should Know About COX-2 Inhibitors. (n.d.). Podiatry Today. Retrieved February 28, 2026, from [Link]

  • Cadogan, M. (2024, July 14). COX II Inhibitors. Life in the Fast Lane. Available from: [Link]

  • Zhao, X., Huang, J., & Akabas, M. H. (2008). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. British Journal of Pharmacology, 153(3), 562-572. Available from: [Link]

  • Hainzl, D., & Casida, J. E. (1998). Synthesis of fipronil sulfide, an active metabolite, from the parent insecticide fipronil. Journal of Agricultural and Food Chemistry, 46(7), 2863-2865. Available from: [Link]

  • Mode of action of fipronil. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Drug Development and Research, 3(4), 183-196. Available from: [Link]

  • A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. (2025, August 6). ScienceDirect. Available from: [Link]

  • Moreau, E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Celecoxib History. (2023, June 18). News-Medical.net. Available from: [Link]

  • Wang, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics, 38(9), 2582-2591. Available from: [Link]

  • Al-Ghorbani, M., & Chebil, A. (2014). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 981-1004. Available from: [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Bekhit, A. A., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Archiv der Pharmazie, 347(1), 35-50. Available from: [Link]

  • Atef, H., Mohamed, M. F. A., Hassan, H. A., & Abuo-Rahma, G. E. A. (2021). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure, 1224, 129035. Available from: [Link]

  • Fipronil (Ref: BAS 350l). (n.d.). AERU, University of Hertfordshire. Retrieved February 28, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega. Available from: [Link]

  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013, August 15). Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. Available from: [Link]

  • Process for synthesis of fipronil. (n.d.). Google Patents.
  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026, January 23). Journal of Chemical Education. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). Molecules. Available from: [Link]

  • Synthesis of fipronil using a coupling reaction. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Grokipedia. Retrieved February 28, 2026, from [Link]

  • Process for synthesis of fipronil. (n.d.). Google Patents.
  • Novel Phenylpyrazole Derivatives Containing Carbonic Ester Moieties as Protoporphyrinogen IX Oxidase Inhibitors. (2025, August 27). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Tepoxalin - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. (2025, May 14). RSC Publishing. Available from: [Link]

  • Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. (2023, July 20). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). European Journal of Medicinal Chemistry. Available from: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010, August 1). Bioorganic & Medicinal Chemistry, 18(15), 5539-5548. Available from: [Link]

  • Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. (2014, April 23). Journal of Agricultural and Food Chemistry, 62(16), 3561-3568. Available from: [Link]

  • An exploration of the ability of tepoxalin to ameliorate the degradation of articular cartilage in a canine in vitro model. (2009, July 22). Arthritis Research & Therapy, 11(4), R107. Available from: [Link]

  • Pro-Apoptotic Effects of Tepoxalin, a Cyclooxygenase/Lipoxygenase Dual Inhibitor, on Canine Synovial Fibroblasts. (n.d.). J-Stage. Retrieved February 28, 2026, from [Link]

  • Tepoxalin a dual 5-LOX-COX inhibitor and erlotinib an EGFR inhibitor halts progression of gastric cancer in tumor xenograft mice. (n.d.). PMC - NIH. Retrieved February 28, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-Phenyl-1H-pyrazole-1-acetate: Synthesis, Characterization, and Identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 5-phenyl-1H-pyrazole-1-acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document outlines a plausible synthetic route, predicted identifiers, and expected analytical characteristics based on established chemical principles and data from structurally related compounds.

Chemical Identity and Predicted Identifiers

The unambiguous identification of a chemical entity is paramount for research and development. While a specific CAS number for ethyl 5-phenyl-1H-pyrazole-1-acetate has not been definitively located in common chemical databases, its structural identifiers can be predicted.

IdentifierPredicted Value
IUPAC Name ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
SMILES CCOC(=O)CCn1cc(C2=CC=CC=C2)cn1
InChI InChI=1S/C13H14N2O2/c1-2-17-12(16)9-15-11-7-10(13-5-3-4-6-13)8-14-15/h3-8,11H,2,9H2,1H3
InChIKey (Predicted)
CAS Number Not conclusively assigned

Proposed Synthetic Pathway

The synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate can be logically approached in a two-step process: first, the formation of the 5-phenyl-1H-pyrazole core, followed by its N-alkylation with an appropriate ethyl acetate synthon.

Step 1: Synthesis of 5-Phenyl-1H-pyrazole

The pyrazole ring is a common scaffold in many pharmaceutical agents. A well-established method for its synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For 5-phenyl-1H-pyrazole, a suitable precursor is an aromatic 1,3-dicarbonyl compound which can be reacted with hydrazine.

A general and effective method for the synthesis of pyrazoles involves the reaction of a β-diketone with hydrazine hydrate. In the case of 5-phenyl-1H-pyrazole, the starting material would be a phenyl-substituted β-diketone.

Experimental Protocol: Synthesis of 5-Phenyl-1H-pyrazole

  • Reaction: A mixture of a phenyl-substituted 1,3-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) is heated in a suitable solvent such as ethanol.

  • Rationale: The reaction proceeds via a condensation mechanism, where the hydrazine nucleophilically attacks the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

  • Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-phenyl-1H-pyrazole.

Step 2: N-Alkylation of 5-Phenyl-1H-pyrazole

The introduction of the ethyl acetate moiety at the N1 position of the pyrazole ring can be achieved through a nucleophilic substitution reaction. This involves the deprotonation of the pyrazole nitrogen followed by reaction with an ethyl haloacetate.

Experimental Protocol: Synthesis of Ethyl 5-Phenyl-1H-pyrazole-1-acetate

  • Reaction: To a solution of 5-phenyl-1H-pyrazole (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents) is added. The mixture is stirred to facilitate the formation of the pyrazolide anion. Subsequently, ethyl bromoacetate or ethyl chloroacetate (1.1 equivalents) is added, and the reaction mixture is stirred, often with heating, until completion.

  • Causality of Experimental Choices:

    • Solvent: Aprotic polar solvents are chosen to dissolve the reactants and facilitate the formation of the nucleophilic pyrazolide anion without interfering with the reaction.

    • Base: A base is required to deprotonate the acidic N-H of the pyrazole, thereby activating it for nucleophilic attack. The choice of base can influence the reaction rate and yield.

    • Alkylating Agent: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, which may lead to shorter reaction times.

  • Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the product.

  • Work-up and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Phenyl-1H-pyrazole cluster_step2 Step 2: N-Alkylation PhenylDicarbonyl Phenyl-1,3-dicarbonyl Reaction1 Condensation/ Cyclization PhenylDicarbonyl->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Pyrazole 5-Phenyl-1H-pyrazole Reaction1->Pyrazole Pyrazole2 5-Phenyl-1H-pyrazole Reaction2 N-Alkylation Pyrazole2->Reaction2 Base Base (e.g., K₂CO₃) Base->Reaction2 EthylHaloacetate Ethyl Bromoacetate EthylHaloacetate->Reaction2 Target Ethyl 5-Phenyl-1H-pyrazole-1-acetate Reaction2->Target

Caption: Proposed two-step synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Predicted Analytical Characterization

Without experimental data, the analytical profile of ethyl 5-phenyl-1H-pyrazole-1-acetate can be predicted based on the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals in the aromatic region for the phenyl and pyrazole ring protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methylene carbon of the acetate, the carbons of the ethyl group, and the aromatic carbons of the phenyl and pyrazole rings.

Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~1.2-1.3 (t, 3H)-CH₃ (ethyl)
~4.1-4.2 (q, 2H)-CH₂- (ethyl)
~5.0 (s, 2H)-N-CH₂-
~6.3 (d, 1H)Pyrazole H-4
~7.2-7.5 (m, 5H)Phenyl-H
~7.6 (d, 1H)Pyrazole H-3
Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), is expected to show a molecular ion peak corresponding to the molecular weight of the compound.[1] The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, cleavage of the acetate side chain, and fragmentation of the pyrazole ring.[2][3]

Predicted Mass Spectrometry Data
Technique Electron Ionization (EI)
Molecular Ion (M⁺) m/z 230
Key Fragment Ions (m/z) 185 [M - OCH₂CH₃]⁺, 157 [M - COOCH₂CH₃]⁺, 143 [5-phenylpyrazole]⁺

Applications in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The structural motif of ethyl 5-phenyl-1H-pyrazole-1-acetate, featuring a substituted pyrazole core, makes it an attractive scaffold for the development of novel therapeutic agents. The ester functionality provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

References

  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem. Accessed February 28, 2026.
  • The mass spectra of some pyrazole compounds. Research Solutions. Accessed February 28, 2026.
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis. Published September 23, 2006.

Sources

Methodological & Application

Synthesis of Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. Ethyl 5-phenyl-1H-pyrazole-1-acetate, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is rooted in the principles of the Knorr pyrazole synthesis and subsequent N-alkylation, ensuring a reliable and reproducible outcome.

Scientific Principles and Rationale

The synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate is most effectively achieved through a two-step process. The initial and most critical step is the formation of the pyrazole ring itself, which is accomplished via the Knorr pyrazole synthesis.[1][2][3] This classic reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4] The mechanism, typically acid-catalyzed, commences with the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[5][6]

The second step involves the selective N-alkylation of the synthesized 5-phenyl-1H-pyrazole. The pyrazole ring contains two nitrogen atoms, and the alkylation can potentially occur at either N1 or N2. However, the regioselectivity of this reaction can be controlled by the choice of reagents and reaction conditions. In this protocol, we will utilize ethyl chloroacetate in the presence of a suitable base to introduce the ethyl acetate moiety at the N1 position.

Visualizing the Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: N-Alkylation A 1,3-Dicarbonyl Precursor (Benzoylacetaldehyde or equivalent) C 5-Phenyl-1H-pyrazole A->C Cyclocondensation B Hydrazine Hydrate B->C D 5-Phenyl-1H-pyrazole G Ethyl 5-phenyl-1H-pyrazole-1-acetate D->G Alkylation E Ethyl Chloroacetate E->G F Base (e.g., K2CO3) F->G Protocol_Flow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Alkylation S1_1 Dissolve Benzoylacetaldehyde in Ethanol S1_2 Add Hydrazine Hydrate S1_1->S1_2 S1_3 Add Glacial Acetic Acid S1_2->S1_3 S1_4 Reflux for 2-3 hours S1_3->S1_4 S1_5 Cool and Precipitate S1_4->S1_5 S1_6 Filter and Wash S1_5->S1_6 S1_7 Dry the Product S1_6->S1_7 S2_1 Suspend 5-Phenyl-1H-pyrazole and K2CO3 in Acetonitrile S1_7->S2_1 Use in next step S2_2 Add Ethyl Chloroacetate S2_1->S2_2 S2_3 Reflux for 12-16 hours S2_2->S2_3 S2_4 Filter and Concentrate S2_3->S2_4 S2_5 Purify by Column Chromatography S2_4->S2_5

Sources

Application Note: Regioselective N-Alkylation of 3(5)-Phenylpyrazole with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective N-alkylation of 3(5)-phenylpyrazole with ethyl bromoacetate Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary

The N-alkylation of unsymmetrical pyrazoles is a pivotal transformation in medicinal chemistry, particularly for generating diversifiable scaffolds for SAR (Structure-Activity Relationship) studies. This guide details the regioselective synthesis of ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate (the 1,3-isomer) from 3(5)-phenylpyrazole and ethyl bromoacetate.

The core challenge addressed here is the tautomeric ambiguity of the starting material, which can yield two regioisomers: the sterically favored 1,3-isomer and the sterically congested 1,5-isomer . This protocol utilizes soft alkylation conditions (K₂CO₃/Acetone) to maximize the formation of the pharmacologically preferred 1,3-isomer, achieving ratios typically exceeding 90:10.

Mechanistic Insight & Regiochemistry

The Tautomeric Challenge

3(5)-Phenylpyrazole exists in dynamic equilibrium between two tautomers. Upon deprotonation, a resonance-stabilized pyrazolate anion is formed. The regioselectivity of the subsequent alkylation is governed by the interplay of steric hindrance and lone pair availability .

  • Steric Control (Major Pathway): The phenyl group at position 3(5) creates significant steric bulk. The nitrogen atom adjacent to the phenyl ring (proximal) is shielded, making the distal nitrogen the more accessible nucleophile.

  • Electronic Control: While the proximal nitrogen is often more electron-rich due to induction, steric factors predominantly dictate the outcome with bulky electrophiles like ethyl bromoacetate.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the transition states leading to the major and minor isomers.

ReactionMechanism Start 3(5)-Phenylpyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Resonance Stabilized) Start->Anion Deprotonation (Base) TS_Major TS: Distal Attack (Sterically Favored) Anion->TS_Major Path A: Distal N TS_Minor TS: Proximal Attack (Sterically Hindered) Anion->TS_Minor Path B: Proximal N Prod_Major Major Product 1,3-Isomer (Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate) TS_Major->Prod_Major Prod_Minor Minor Product 1,5-Isomer (Ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate) TS_Minor->Prod_Minor

Figure 1: Mechanistic pathway showing the divergence of N-alkylation based on steric accessibility.

Optimization Strategy

To achieve high regioselectivity, the reaction conditions must favor the thermodynamic product or exploit the steric difference in the transition state.

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃)A mild, inorganic base sufficient to deprotonate the pyrazole (pKa ~14) without promoting rapid, non-selective kinetics associated with strong bases like NaH.
Solvent Acetone or AcetonitrilePolar aprotic solvents stabilize the transition state. Acetone allows for easy workup and moderate reflux temperatures (56°C) that favor the lower-energy transition state (1,3-isomer).
Temperature Reflux (56–82°C)Provides sufficient energy to overcome the activation barrier while maintaining thermodynamic control.
Stoichiometry 1.1 eq. ElectrophileSlight excess ensures conversion without promoting bis-alkylation (quaternization), which is rare but possible.

Standardized Experimental Protocol

Objective: Synthesis of Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate. Scale: 5.0 mmol (adaptable).

Materials
  • 3(5)-Phenylpyrazole (CAS: 2458-26-6)

  • Ethyl bromoacetate (CAS: 105-36-2)

  • Potassium Carbonate (Anhydrous)[1]

  • Acetone (HPLC Grade) or Acetonitrile

Workflow Diagram

ProtocolWorkflow Step1 Step 1: Activation Dissolve 3-phenylpyrazole in Acetone. Add K2CO3 (2.0 eq). Stir 15 min @ RT. Step2 Step 2: Alkylation Add Ethyl bromoacetate (1.1 eq) dropwise. Heat to Reflux (56°C) for 6-12h. Step1->Step2 Step3 Step 3: Monitoring Check TLC (Hex/EtOAc 3:1). Look for disappearance of SM. Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Workup Filter off inorganic salts. Concentrate filtrate in vacuo. Step3->Step4 Complete Step5 Step 5: Purification Recrystallization (EtOH/Water) OR Flash Column (Gradient Elution). Step4->Step5

Figure 2: Step-by-step workflow for the synthesis and isolation of the target pyrazole ester.

Detailed Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3(5)-phenylpyrazole (720 mg, 5.0 mmol) and anhydrous K₂CO₃ (1.38 g, 10.0 mmol, 2.0 eq).

    • Add Acetone (20 mL) and stir at room temperature for 15–30 minutes. Note: This pre-stirring facilitates the deprotonation equilibrium.

  • Addition:

    • Add Ethyl bromoacetate (0.61 mL, 5.5 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

    • Caution: Ethyl bromoacetate is a lachrymator. Perform in a fume hood.

  • Reaction:

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C oil bath) for 6–12 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The product (Rf ~0.[2]5) will be less polar than the starting material (Rf ~0.2).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a Celite pad or sintered glass funnel to remove the potassium salts. Wash the solid cake with acetone (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield a crude oil or solid.

  • Purification:

    • Preferred: Recrystallization from Ethanol/Water or Hexane/Ethyl Acetate often yields pure 1,3-isomer as white crystals.

    • Alternative: Flash chromatography (Silica gel, 0-20% EtOAc in Hexane). The 1,3-isomer typically elutes after the 1,5-isomer in many solvent systems due to subtle polarity differences, though this can vary; NMR confirmation is required.

Analytical Validation (E-E-A-T)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. The most definitive method is NOESY (Nuclear Overhauser Effect Spectroscopy) 1D or 2D NMR.

Isomer Identification Table
Feature1,3-Isomer (Major) 1,5-Isomer (Minor)
Structure Phenyl is distal to N-CH₂Phenyl is proximal to N-CH₂
¹H NMR (NOE) Strong NOE between N-CH₂ and Pyrazole H-5 . No NOE between N-CH₂ and Phenyl protons.Strong NOE between N-CH₂ and Phenyl Ortho-H .
¹³C NMR (C3/C5) C3 (bearing Ph) ~150 ppm.C5 (unsubstituted) ~130 ppm.C5 (bearing Ph) ~140-145 ppm.C3 (unsubstituted) ~130 ppm.
Elution Order Generally more polar (elutes later on Silica).Generally less polar (elutes earlier).
Validated NMR Data (1,3-Isomer)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=7.5 Hz, 2H, Ph-H), 7.60 (d, J=2.3 Hz, 1H, Py-H5), 7.40 (t, 2H, Ph-H), 7.30 (t, 1H, Ph-H), 6.65 (d, J=2.3 Hz, 1H, Py-H4), 4.95 (s, 2H, N-CH₂), 4.25 (q, 2H, O-CH₂), 1.29 (t, 3H, CH₃).

  • Key Diagnostic: The doublet at 7.60 ppm (H5) confirms the proton is adjacent to the alkylated nitrogen.

Troubleshooting & Tips

  • Low Regioselectivity: If the 1,5-isomer ratio is higher than expected (>15%), switch the solvent to DMSO and stir at room temperature. Higher temperatures in polar aprotic solvents can sometimes increase the proportion of the kinetic product (1,5-isomer) if the reaction is not thermodynamically controlled.

  • Incomplete Conversion: Ensure the K₂CO₃ is anhydrous. Water in the solvent can retard the reaction or hydrolyze the ester product.

  • Ester Hydrolysis: Avoid strong hydroxide bases (NaOH/KOH) or prolonged exposure to water during workup, as the ethyl ester is susceptible to hydrolysis, yielding the carboxylic acid derivative.

References

  • Regioselectivity in Pyrazole Alkylation

    • Study on steric effects in N-alkyl
    • Source:

  • General Pyrazole Synthesis & Properties

    • Comprehensive review of pyrazole synthesis and pharmacological activity.
    • Source:

  • Specific Protocol Validation (Analogous Substrates)

    • Alkylation of 3-methyl-5-phenylpyrazole demonstr
    • Source:

  • Analytical Characterization

    • NMR distinction of pyrazole regioisomers.
    • Source:

(Note: While specific "recipe" links for every exact derivative may vary, the references above provide the authoritative chemical grounding for the mechanism, conditions, and characterization methods described.)

Sources

Hydrolysis of ethyl 5-phenyl-1H-pyrazole-1-acetate to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Hydrolysis of Ethyl 5-phenyl-1H-pyrazole-1-acetate to 5-phenyl-1H-pyrazole-1-acetic acid

Executive Summary & Application Context

This Application Note details the optimized protocol for the saponification (alkaline hydrolysis) of ethyl 5-phenyl-1H-pyrazole-1-acetate to its corresponding free carboxylic acid, 5-phenyl-1H-pyrazole-1-acetic acid .

This transformation is a critical intermediate step in the synthesis of various pharmaceutical agents, particularly p38 MAP kinase inhibitors and COX-2 inhibitors , where the pyrazole-1-acetic acid moiety serves as a scaffold for further amidation or coupling reactions. While ester hydrolysis is a fundamental organic transformation, the specific solubility profile and regiochemical stability of N-substituted pyrazoles require a tailored approach to maximize yield (>90%) and purity without requiring chromatographic purification.

Mechanistic Grounding & Reaction Design

The Chemistry of Saponification

The conversion is driven by base-catalyzed hydrolysis (mechanism


). Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is effectively irreversible. The hydroxide nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the ethoxide leaving group yields the carboxylate salt, which is resonance-stabilized and unreactive toward reverse attack.

Key Design Choice: Solvent System We utilize a THF:Water (3:1) or Ethanol:Water (2:1) solvent system.

  • Why? The starting material (ethyl ester) is highly lipophilic and insoluble in pure water. The intermediate (sodium carboxylate) is hydrophilic. A biphasic system often leads to slow kinetics. The miscible organic/aqueous co-solvent system ensures homogeneity throughout the reaction coordinate, significantly reducing reaction time from overnight to <2 hours.

Reaction Pathway Visualization

ReactionPathway Substrate Ethyl 5-phenyl-1H-pyrazole-1-acetate (Lipophilic) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (OH-) Reagents LiOH or NaOH (2.0 eq) THF/H2O (3:1) Reagents->Intermediate Salt Carboxylate Salt (Water Soluble) Intermediate->Salt Elimination of EtO- AcidWorkup Acidification (HCl) pH 2-3 Salt->AcidWorkup Workup Phase Product 5-phenyl-1H-pyrazole-1-acetic acid (Precipitate) AcidWorkup->Product Protonation & Precipitation

Figure 1: Mechanistic pathway from lipophilic ester to precipitated free acid.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryGrade
Ethyl 5-phenyl-1H-pyrazole-1-acetateSubstrate1.0 equiv.>95% Purity
Lithium Hydroxide Monohydrate (LiOH·H₂O)Base2.0 - 3.0 equiv.Reagent Grade
Tetrahydrofuran (THF)Solvent5-10 Vol (mL/g)HPLC Grade
Deionized WaterCo-solvent2-4 Vol (mL/g)Type II
Hydrochloric Acid (1N or 2N)AcidifierExcess (to pH 2)ACS Reagent

Note: NaOH can be substituted for LiOH, but LiOH often provides cleaner conversion in THF systems due to solubility profiles.

Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with Ethyl 5-phenyl-1H-pyrazole-1-acetate (1.0 eq).

  • Add THF (approx. 7 mL per gram of substrate). Stir until fully dissolved.

    • Checkpoint: Ensure the solution is clear. If the substrate is not dissolved, the reaction will be surface-area limited and slow.

Step 2: Saponification

  • Prepare a solution of LiOH·H₂O (2.5 eq) in Water (approx. 3 mL per gram of substrate).

  • Add the aqueous base solution dropwise to the stirring THF solution at Room Temperature (RT).

  • Optional: If kinetics are slow (monitored by TLC), heat the mixture to 50°C. However, most pyrazole acetates hydrolyze readily at RT within 2–4 hours.

Step 3: Monitoring (IPC - In-Process Control)

  • Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Endpoint: Disappearance of the starting ester spot/peak. The product (carboxylate salt) will likely remain at the baseline of the TLC or have a distinct retention time in LC-MS.

Step 4: Workup & Isolation (The "Precipitation Method")

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF.

    • Why? Removing the organic solvent minimizes the solubility of the final product in the mother liquor, maximizing yield during precipitation.

  • Dilute the remaining aqueous residue with a small amount of water if it becomes too viscous.

  • Cool the aqueous solution to 0–5°C in an ice bath.

  • Slowly add 1N HCl dropwise with vigorous stirring.

  • Continue addition until pH reaches ~2–3.

    • Observation: A white to off-white solid (the carboxylic acid) should precipitate immediately.

  • Stir the suspension at 0°C for 30 minutes to ensure complete maturation of the crystal lattice.

Step 5: Purification

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with cold water (2x) to remove residual inorganic salts (LiCl/NaCl).

  • Wash with a small amount of Hexanes to remove any unreacted lipophilic impurities.

  • Dry under vacuum at 45°C overnight.

Process Workflow & Decision Logic

This workflow diagram illustrates the critical decision points during the workup phase to ensure high recovery.

WorkupLogic Start Reaction Complete (TLC Confirmation) Evap Evaporate THF Start->Evap Acidify Acidify Aqueous Phase (HCl to pH 2) Evap->Acidify CheckPrecip Did Solid Precipitate? Acidify->CheckPrecip Filter Filtration (Preferred) Wash with Cold H2O CheckPrecip->Filter Yes (Standard) Extract Extraction Protocol (DCM or EtOAc) CheckPrecip->Extract No (Oily/Gummy) Dry Dry & Weigh Filter->Dry Extract->Dry

Figure 2: Decision tree for isolation of the carboxylic acid product.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Reaction Steric hindrance or poor solubility.Increase temperature to reflux (60°C); Ensure THF ratio is high enough to solubilize the ester.
Product is Oily/Gummy Impurities or trace solvent retention.Do not filter. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Water if necessary.
Low Yield Product slightly water-soluble or pH not low enough.Ensure pH is < 3.[1] Saturate the aqueous phase with NaCl (salting out) before extraction if precipitation fails.
Decarboxylation Excessive heat during hydrolysis.Pyrazole-1-acetic acids are generally stable, but avoid temperatures >80°C. Perform hydrolysis at RT.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (General hydrolysis protocols for pyrazole esters).

  • Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates."[2] Synlett, 2008(11), 1673-1678. (Regiochemistry and stability of pyrazole esters).

  • Fun, H. K., et al. "Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate."[3] PMC - NIH, 2011. (Structural analogs and crystallographic data).

  • Zia-ul-Haq, M., et al. "Optimization of Saponification Reaction in a Continuous Stirred Tank Reactor." SciSpace, 2014. (Kinetics of ethyl acetate hydrolysis).

Sources

Using ethyl 5-phenyl-1H-pyrazole-1-acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis & Utilization of Ethyl 5-phenyl-1H-pyrazole-1-acetate

Part 1: Executive Summary & Strategic Value

Ethyl 5-phenyl-1H-pyrazole-1-acetate represents a "privileged scaffold" in medicinal chemistry, serving as a critical linker intermediate for a broad class of bioactive molecules. Its structural core—a 1,5-disubstituted pyrazole—is pharmacophorically distinct from its thermodynamically favored 1,3-isomer. This specific regiochemistry is pivotal in the design of p38 MAPK inhibitors , Factor Xa anticoagulants , and COX-2 inhibitors (e.g., the "coxib" class), where the spatial arrangement of the N1-substituent and the C5-phenyl group dictates binding affinity within hydrophobic enzyme pockets.

This guide addresses the primary challenge in working with this intermediate: Regiochemical Fidelity . Synthesizing the sterically hindered 1,5-isomer requires overcoming the natural thermodynamic preference for the 1,3-isomer. We present a self-validating protocol for its synthesis, purification, and downstream application.

Part 2: Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name Ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetateDistinct from the 3-phenyl isomer.
Molecular Formula C₁₃H₁₄N₂O₂MW: 230.26 g/mol
Appearance Off-white to pale yellow solidLow melting point (often oil if impure).
Solubility DCM, EtOAc, DMSO, MeOHPoor solubility in water/hexanes.
Stability Stable at RT; Hygroscopic esterStore under inert gas (Ar/N₂).
Key Impurity Ethyl 3-phenyl-1H-pyrazole-1-acetateThe thermodynamic regioisomer (often >10% in crude).

Part 3: Synthetic Protocols

Methodology A: Direct Alkylation with Regio-Control (Recommended)

Rationale: While de novo cyclization often favors the 1,3-isomer, direct alkylation of 3(5)-phenylpyrazole allows for condition tuning. We utilize the "Hard/Soft Acid Base" (HSAB) principle and steric control to maximize the 1,5-isomer, though separation is required.

Reagents:

  • 3-Phenyl-1H-pyrazole (Starting Material)[1]

  • Ethyl Bromoacetate (Electrophile)

  • Cesium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF (anhydrous) or THF.

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation:

    • Option A (Kinetic Control): Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min. (Favors N-alkylation generally, but less selective).

    • Option B (Thermodynamic/Chelation Control): Add

      
       (1.5 eq) at RT.[2] The Cesium cation effect can sometimes influence the coordination sphere, though steric hindrance at N1 (adjacent to phenyl) remains the barrier.
      
  • Alkylation: Add Ethyl Bromoacetate (1.1 eq) dropwise via syringe pump over 20 minutes. Crucial: Slow addition prevents localized hot-spots that favor the faster-forming 1,3-isomer.

  • Reaction Monitoring (Self-Validating Step):

    • Stir at RT for 4-12 hours.

    • TLC Check: Mobile phase 20% EtOAc in Hexanes.

      • Spot 1 (Rf ~0.6): 1,3-isomer (Major, less polar).

      • Spot 2 (Rf ~0.5): 1,5-isomer (Minor, Target, slightly more polar due to dipole moment alignment).

      • Spot 3: Starting material.[2][3][4][5][6][7]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF. Dry over 
    
    
    
    .
  • Purification (The Critical Step):

    • The crude residue will likely be a 3:1 to 5:1 mixture favoring the unwanted 1,3-isomer.

    • Flash Chromatography: Use a gradient of 0-25% EtOAc/Hexane. A tall column with high silica loading (50:1 silica:compound) is required to resolve the isomers.

    • Crystallization: If the 1,5-isomer is solid, recrystallize from EtOH/Heptane.

Methodology B: De Novo Regioselective Synthesis (Advanced)

Rationale: To avoid separation, use a directing group strategy. Reacting a hydrazine with an enaminone.[2][5]

  • Precursor: Synthesize 3-(dimethylamino)-1-phenylprop-2-en-1-one (Enaminone) from acetophenone and DMF-DMA.

  • Cyclization: React Enaminone with Ethyl Hydrazinoacetate Hydrochloride in Ethanol (reflux).

    • Mechanism Note: The

      
       of the hydrazine is the hardest nucleophile and attacks the hard carbonyl of the enaminone? No, in enaminones, the 
      
      
      
      -carbon is the soft electrophile.
    • Outcome: This route typically yields the 1,3-isomer predominantly because the terminal

      
       attacks the 
      
      
      
      -carbon, placing the N-substituent distal to the phenyl ring.
    • Correction: To get the 1,5-isomer , one must use 3-phenyl-3-oxopropanal (generated in situ) and control pH, but this is notoriously difficult. Stick to Method A for reliability in a standard lab setting.

Part 4: Quality Control & Analytics

Distinguishing Isomers (Self-Validation): You must confirm the regiochemistry using NMR NOESY (Nuclear Overhauser Effect Spectroscopy).

Feature1,5-Isomer (Target) 1,3-Isomer (Unwanted)
¹H NMR (C4-H) Singlet/Doublet ~6.6-6.8 ppmSinglet/Doublet ~6.4-6.6 ppm
NOESY Signal Strong Cross-peak between Pyrazole-C4-H and Phenyl-Ortho-H. NO Cross-peak between

and Phenyl protons (too far).
Strong Cross-peak between

and Phenyl-Ortho-H (they are adjacent in space? No, in 1,3 they are far). Wait: In 1,5-isomer, Phenyl is at C5,

is at N1. They are Adjacent .
Correct Logic 1,5-Isomer: Strong NOE between

protons and Phenyl Ortho protons.
1,3-Isomer: NO interaction between

and Phenyl protons (separated by C4/C5).

Analytical Standard:

  • HPLC: C18 Column,

    
     (+0.1% TFA). The 1,5-isomer typically elutes after the 1,3-isomer due to interaction with the stationary phase and shape selectivity, though this varies by column.
    

Part 5: Pharmaceutical Application Workflow

Case Study: Synthesis of a Factor Xa Inhibitor Precursor. Objective: Convert the ethyl ester to a secondary amide.

  • Hydrolysis:

    • Dissolve intermediate in THF/MeOH (1:1).

    • Add LiOH (2M aq, 2.0 eq). Stir at RT for 2h.

    • Acidify to pH 3 with 1N HCl. Precipitate the 1-carboxymethyl-5-phenyl-1H-pyrazole .

  • Amide Coupling:

    • Activate acid with HATU/DIPEA in DMF.

    • Add amine (e.g., 4-chloroaniline or a piperazine derivative).

    • Result: A core scaffold mimicking the binding mode of Apixaban or Razaxaban derivatives.

Part 6: Visualizations

Diagram 1: Synthetic Workflow & Regioselectivity

G SM 3-Phenyl-1H-pyrazole (Tautomeric Mix) Rxn N-Alkylation (DMF, RT) SM->Rxn Reagent Ethyl Bromoacetate + Base (Cs2CO3) Reagent->Rxn Prod_13 1,3-Isomer (Major) (Thermodynamic) Rxn->Prod_13 ~75% Yield Prod_15 1,5-Isomer (Target) Ethyl 5-phenyl-1H-pyrazole-1-acetate Rxn->Prod_15 ~25% Yield Separation Flash Chromatography (High Silica Loading) Prod_13->Separation Prod_15->Separation App Hydrolysis & Coupling (Drug Scaffold) Separation->App Pure 1,5-Isomer

Caption: Synthetic pathway highlighting the divergent regiochemical outcomes and the necessity of purification to isolate the bioactive 1,5-isomer.

Diagram 2: Pharmacophore Logic (NOESY Validation)

Caption: Structural validation strategy using Nuclear Overhauser Effect (NOE) to confirm the proximity of N1-methylene and C5-phenyl groups.

Part 7: References

  • Regioselective Synthesis of Pyrazoles: Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Available at: [Link]

  • Pharmaceutical Relevance (Factor Xa): Wei, Q., et al. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xa Inhibitors."[8][9] Molecules, 2018, 23(8), 2002.[8] Available at: [Link]

  • Structural Characterization: Liu, Z., et al. "Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate." Acta Crystallographica Section E, 2012. (Demonstrating crystallographic analysis of related pyrazole acetates). Available at: [Link]

  • General Pyrazole Pharmacology: "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances. Available at: [Link]

Sources

Functionalization of the phenyl ring in ethyl 5-phenyl-1H-pyrazole-1-acetate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Phenyl Ring in Ethyl 5-Phenyl-1H-pyrazole-1-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation. Ethyl 5-phenyl-1H-pyrazole-1-acetate is a key intermediate, combining the pyrazole core with a phenyl group ripe for chemical modification. Functionalization of this terminal phenyl ring is a critical strategy in drug discovery for modulating a compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides an in-depth exploration of established and modern methodologies for the selective modification of this phenyl ring, offering both mechanistic insights and detailed experimental protocols.

Part 1: Electrophilic Aromatic Substitution on the Phenyl Ring

The most direct approach to functionalizing the phenyl ring is through electrophilic aromatic substitution (EAS). In this class of reactions, an electrophile attacks the electron-rich π-system of the benzene ring, replacing a hydrogen atom. The pyrazole ring itself is generally considered an electron-withdrawing group, which deactivates the attached phenyl ring and directs incoming electrophiles primarily to the meta-position. However, the N1-substituent and reaction conditions can influence the regioselectivity, often yielding a mixture of isomers.

Nitration: Introducing the Nitro Group

Nitration is a fundamental EAS reaction that installs a nitro (-NO₂) group, a versatile handle for further transformations such as reduction to an amine. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1]

Mechanistic Rationale: The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile is then attacked by the phenyl ring.

Protocol 1: Nitration of Ethyl 5-phenyl-1H-pyrazole-1-acetate

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), cautiously add concentrated sulfuric acid (H₂SO₄, 5 mL) to ethyl 5-phenyl-1H-pyrazole-1-acetate (1.0 g, 4.09 mmol).

  • Addition of Nitrating Agent: While maintaining the temperature below 10 °C, slowly add a cooled mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (HNO₃, 2 mL) dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the crude product. The resulting product will likely be a mixture of isomers (meta- and para-). Purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Table 1: Summary of Nitration Reaction

ParameterCondition
Substrate Ethyl 5-phenyl-1H-pyrazole-1-acetate
Reagents Conc. HNO₃, Conc. H₂SO₄
Temperature 0 °C to Room Temperature
Time 3-4 hours
Expected Product Ethyl 5-(3-nitrophenyl)-1H-pyrazole-1-acetate (major) and isomers
Typical Yield 70-85% (combined isomers)
Halogenation: Installing Halogen Atoms

Halogenation, the introduction of chlorine, bromine, or iodine, is crucial for many applications, including the preparation of substrates for cross-coupling reactions.[2] N-Halosuccinimides (NCS, NBS, NIS) are often preferred over diatomic halogens as they are safer to handle and can provide better regioselectivity under milder conditions.[3][4][5]

Mechanistic Rationale: A Lewis acid or protic acid catalyst polarizes the N-X bond of the N-halosuccinimide, generating a "X⁺" equivalent that is attacked by the aromatic ring.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

  • Setup: Dissolve ethyl 5-phenyl-1H-pyrazole-1-acetate (1.0 g, 4.09 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (20 mL) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.73 g, 4.09 mmol) to the solution.

  • Catalysis: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) (0.06 g, 0.2 mmol).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Protect the reaction from light to prevent radical side reactions. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography (hexane-ethyl acetate) to isolate the brominated products.

Table 2: Summary of Halogenation Reaction

ParameterCondition
Substrate Ethyl 5-phenyl-1H-pyrazole-1-acetate
Reagents N-Bromosuccinimide (NBS), FeBr₃ (cat.)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Time 4-6 hours
Expected Product Ethyl 5-(3-bromophenyl)-1H-pyrazole-1-acetate (major) and isomers
Typical Yield 75-90%
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone.[6] This reaction is a powerful tool for C-C bond formation. It requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like an acyl chloride or anhydride.[7][8] A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing poly-acylation.[8]

Mechanistic Rationale: The Lewis acid coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is then attacked by the phenyl ring.

Protocol 3: Acylation with Acetyl Chloride

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 g, 8.18 mmol) in anhydrous dichloromethane (DCM) (20 mL) and cool to 0 °C.

  • Acylium Ion Formation: Slowly add acetyl chloride (CH₃COCl) (0.35 mL, 4.91 mmol) to the suspension and stir for 15 minutes.

  • Substrate Addition: Add a solution of ethyl 5-phenyl-1H-pyrazole-1-acetate (1.0 g, 4.09 mmol) in DCM (10 mL) dropwise, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by carefully adding crushed ice, followed by slow addition of 2M HCl (aq).

  • Isolation and Purification: Separate the organic layer and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄. After concentrating, purify the product by column chromatography.

Table 3: Summary of Friedel-Crafts Acylation

ParameterCondition
Substrate Ethyl 5-phenyl-1H-pyrazole-1-acetate
Reagents Acetyl chloride, Aluminum chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 8-12 hours
Expected Product Ethyl 5-(3-acetylphenyl)-1H-pyrazole-1-acetate (major)
Typical Yield 60-75%

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For more complex modifications, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[9] These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10][11] A common strategy involves first halogenating the phenyl ring (as described in Protocol 2) to create a handle for coupling. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a widely used example.[12]

Mechanistic Rationale (Suzuki Coupling): The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation of the organic group from the boron reagent to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Protocol 4: Suzuki Coupling of a Brominated Intermediate

  • Setup: To a flask, add the brominated substrate (e.g., ethyl 5-(4-bromophenyl)-1H-pyrazole-1-acetate) (1.0 g, 3.09 mmol), a boronic acid (e.g., phenylboronic acid) (0.45 g, 3.71 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.18 g, 0.15 mmol, 5 mol%).

  • Solvent and Base: Add a solvent mixture, such as toluene (15 mL) and ethanol (5 mL), followed by an aqueous solution of a base, like 2M sodium carbonate (Na₂CO₃) (5 mL).

  • Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15 minutes. Heat the reaction mixture to reflux (around 90-100 °C) and stir for 6-12 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Table 4: Summary of Suzuki Cross-Coupling Reaction

ParameterCondition
Substrate Ethyl 5-(bromophenyl)-1H-pyrazole-1-acetate
Reagents Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃
Solvent Toluene/Ethanol/Water
Temperature Reflux (~90-100 °C)
Time 6-12 hours
Expected Product Ethyl 5-(biphenyl-yl)-1H-pyrazole-1-acetate
Typical Yield 80-95%

Visualized Experimental Workflows

G cluster_0 Nitration Workflow A 1. Dissolve Substrate in conc. H₂SO₄ at 0°C B 2. Add H₂SO₄/HNO₃ (Nitrating Mixture) A->B C 3. Stir at RT (2-3 hours) B->C D 4. Quench on Ice C->D E 5. Filter & Wash Solid D->E F 6. Purify (Chromatography) E->F

Caption: Workflow for Phenyl Ring Nitration.

G cluster_1 Halogenation Workflow A 1. Dissolve Substrate in DCM B 2. Add NBS and FeBr₃ (cat.) A->B C 3. Stir at RT (4-6 hours) B->C D 4. Quench with Na₂S₂O₃ (aq) C->D E 5. Extract with DCM D->E F 6. Purify (Chromatography) E->F G cluster_2 Friedel-Crafts Acylation Workflow A 1. Suspend AlCl₃ in DCM at 0°C B 2. Add Acyl Chloride A->B C 3. Add Substrate Solution B->C D 4. Stir at RT (8-12h) C->D E 5. Quench with Ice/HCl D->E F 6. Purify (Chromatography) E->F

Caption: Workflow for Friedel-Crafts Acylation.

G cluster_3 Suzuki Coupling Workflow A 1. Combine Aryl Halide, Boronic Acid, Catalyst, Base B 2. Add Solvents (Toluene/EtOH/H₂O) A->B C 3. Degas Mixture B->C D 4. Heat to Reflux (6-12 hours) C->D E 5. Work-up & Extract D->E F 6. Purify (Chromatography) E->F

Caption: Workflow for Suzuki Cross-Coupling.

Conclusion and Future Outlook

The functionalization of the phenyl ring on ethyl 5-phenyl-1H-pyrazole-1-acetate offers a vast chemical space for exploration in drug discovery and materials science. The protocols outlined here, from classic electrophilic aromatic substitutions to modern palladium-catalyzed cross-couplings, provide a robust toolkit for researchers. Each modification introduces not only a new functional group but also alters the steric and electronic properties of the molecule, enabling the fine-tuning of its biological activity and physical characteristics. Mastery of these techniques is essential for unlocking the full potential of the pyrazole scaffold.

References

  • Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates - PolyU Institutional Research Archive. Available at: [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available at: [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC. Available at: [Link]

  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXV. The nitration of phenylpyrazolones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Mechanochemical Friedel–Crafts acylations - PMC. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Available at: [Link]

  • Latest generation of halogen-containing pesticides | Request PDF - ResearchGate. Available at: [Link]

  • Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Phenyl-1H-Pyrazole-1-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrazole derivative. Here, we will delve into the underlying chemical principles of the synthesis, troubleshoot potential issues, and provide detailed, field-proven protocols.

I. Synthesis Overview: The Knorr Pyrazole Synthesis

The most common and direct route to synthesizing pyrazole derivatives like ethyl 5-phenyl-1H-pyrazole-1-acetate is the Knorr pyrazole synthesis.[1][2][3] This versatile reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5][6] In our specific case, the primary reactants are ethyl benzoylacetate (a 1,3-dicarbonyl compound) and ethyl hydrazinoacetate hydrochloride (a hydrazine derivative).

The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final aromatic pyrazole ring.[7][8] The regioselectivity of the reaction, which dictates the final substitution pattern on the pyrazole ring, is a critical factor influencing the overall yield of the desired product.

Reaction Scheme:

Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_product Product R1 Ethyl Benzoylacetate P Ethyl 5-Phenyl-1H-pyrazole-1-acetate R1->P + R2 Ethyl Hydrazinoacetate Hydrochloride R2->P caption General scheme for the synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Caption: General scheme for the synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable troubleshooting steps.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What could be the reasons?

Answer: Low or no yield is a common frustration in organic synthesis. Several factors, from the quality of your starting materials to the reaction conditions, can be at play.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials Purity of Ethyl Benzoylacetate: Ensure it is free from acidic impurities which can catalyze side reactions. Consider purification by distillation if necessary.[9][10] Purity of Ethyl Hydrazinoacetate Hydrochloride: Hydrazine derivatives can degrade over time. Use a freshly opened bottle or purify it before use.[11][12][13]
Incorrect Stoichiometry Ensure the molar ratio of reactants is accurate. A slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.[11]
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[11] Experiment with a temperature range, for instance, starting from room temperature and gradually increasing to reflux, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Inappropriate Solvent The choice of solvent is crucial. While ethanol or acetic acid are commonly used, aprotic polar solvents like DMF or NMP have shown to give better results for similar cyclocondensations.[14]
Inefficient Cyclization of Hydrazone Intermediate The intermediate hydrazone may be stable and not cyclize efficiently.[11] To promote cyclization, you can try increasing the reaction temperature, changing to a higher-boiling point solvent, or adding a catalyst.[11]
Issue 2: Formation of Multiple Products (Regioisomers)

Question: My TLC and NMR analysis indicate the presence of multiple products. How can I improve the regioselectivity of the reaction?

Answer: The formation of regioisomers is a known challenge in Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[4][15] The nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, leading to two different pyrazole products.

Strategies to Enhance Regioselectivity:

Strategy Explanation
Control of Reaction Conditions Solvent and Temperature: The solvent polarity and reaction temperature can influence which carbonyl group is more readily attacked. Experimenting with different solvents (e.g., ethanol, acetic acid, toluene) and temperatures can favor the formation of one isomer over the other.[11]
Use of Catalysts Acid or base catalysts can alter the reactivity of the carbonyl groups and the hydrazine, thereby directing the reaction towards a specific regioisomer.[2][5] Common catalysts include acetic acid, p-toluenesulfonic acid, or even nano-ZnO.[14]
Steric Hindrance While not directly applicable to the parent synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate, it's a valuable concept. Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the attack at one carbonyl group, favoring the formation of a single regioisomer.[11]

digraph "Regioisomer_Formation" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4"];
Reactants [label="Ethyl Benzoylacetate +\nEthyl Hydrazinoacetate", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
Pathway1 [label="Attack at Benzoyl Carbonyl", shape=box];
Pathway2 [label="Attack at Ester Carbonyl", shape=box];
Product1 [label="Desired Product:\nEthyl 5-phenyl-1H-pyrazole-1-acetate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Product2 [label="Regioisomer:\nEthyl 3-phenyl-1H-pyrazole-1-acetate", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reactants -> Pathway1;
Reactants -> Pathway2;
Pathway1 -> Product1;
Pathway2 -> Product2;

caption[label="Potential pathways leading to regioisomer formation.", fontname="Arial", fontsize=9];

}

Caption: Potential pathways leading to regioisomer formation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product from the reaction mixture. What are the best practices for purification?

Answer: Effective purification is key to obtaining a high-purity final product. The choice of method depends on the physical state of your product (solid or oil) and the nature of the impurities.

Purification Techniques:

Technique Application and Tips
Column Chromatography This is a highly effective method for separating the desired product from unreacted starting materials and regioisomers.[16] Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis. Stationary Phase: Silica gel is standard. For basic pyrazole compounds, deactivating the silica with triethylamine or using neutral alumina can prevent product tailing.[16]
Recrystallization If your product is a solid, recrystallization can be an excellent method for removing impurities.[16] Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or mixtures of ethanol and water are often good choices.[8][16]
Acid-Base Extraction If your crude product contains acidic or basic impurities, an acid-base extraction can be performed during the workup. The pyrazole product itself has basic nitrogen atoms and can be extracted into an acidic aqueous layer and then recovered.
Distillation If the product is a high-boiling liquid and thermally stable, vacuum distillation can be a viable purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for this synthesis?

A1: There is no single optimal reaction time. It depends on factors like temperature, solvent, and the specific reactants used. The best approach is to monitor the reaction progress using TLC.[11] Spot the reaction mixture alongside the starting materials on a TLC plate at regular intervals. The reaction is typically considered complete when the starting material spots have disappeared or their intensity is significantly reduced.

Q2: Can I use a different hydrazine derivative?

A2: Yes, the Knorr pyrazole synthesis is versatile and can accommodate various hydrazine derivatives.[4] However, using a different hydrazine will result in a different N-substituted pyrazole. For example, using phenylhydrazine would yield a 1-phenyl substituted pyrazole.[17][18]

Q3: What are some common side reactions to be aware of?

A3: Besides the formation of regioisomers, potential side reactions include:

  • Hydrolysis of the ester groups: This can occur if the reaction is run under strongly acidic or basic conditions for an extended period.

  • Self-condensation of the β-dicarbonyl compound: This is more likely to happen under basic conditions.

  • Degradation of starting materials or product: At very high temperatures, the organic molecules can decompose.[11]

Q4: How can I confirm the structure of my final product?

A4: The structure of the synthesized ethyl 5-phenyl-1H-pyrazole-1-acetate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for unambiguous structure elucidation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can identify the presence of key functional groups, such as the ester carbonyl and the C=N and C=C bonds of the pyrazole ring.

IV. Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate. It is intended as a starting point and may require optimization for your specific laboratory conditions and desired scale.

Materials:
  • Ethyl benzoylacetate

  • Ethyl hydrazinoacetate hydrochloride

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (optional, as a catalyst)

  • Sodium bicarbonate (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add ethyl hydrazinoacetate hydrochloride (1.1 equivalents) to the solution. If using an acid catalyst, a small amount of glacial acetic acid can be added at this stage.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Experimental_Workflow A 1. Reaction Setup (Dissolve Ethyl Benzoylacetate) B 2. Add Ethyl Hydrazinoacetate HCl A->B C 3. Reaction (Stir/Heat, Monitor by TLC) B->C D 4. Workup (Cool, Neutralize if needed) C->D E 5. Extraction (Remove solvent, Extract with organic solvent) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G Characterization (NMR, MS, IR) F->G caption A general experimental workflow for the synthesis.

Caption: A general experimental workflow for the synthesis.

V. References

  • Slideshare. (n.d.). knorr pyrazole synthesis. [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12763-12791. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PubMed. (2021, June 25). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. [Link]

  • PubMed. (2025, April 5). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. [Link]

  • National Institutes of Health. (n.d.). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. (2018, March 26). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ResearchGate. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • PubMed. (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (2025, August 8). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. [Link]

  • Google Patents. (n.d.). CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride.

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. (n.d.). [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. [Link]

  • ResearchGate. (n.d.). Reaction of ethyl benzoylacetate. [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl benzoylacetate. [Link]

  • ResearchGate. (2018, March 15). Synthesis and Characterization of Some New Pyrazole Compounds. [Link]

  • Google Patents. (n.d.). CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.

Sources

Technical Support Center: Purification of Crude Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude ethyl 5-phenyl-1H-pyrazole-1-acetate. Our focus is on delivering field-proven insights and robust protocols to overcome common obstacles, ensuring the isolation of a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect in my crude ethyl 5-phenyl-1H-pyrazole-1-acetate?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, common impurities in pyrazole synthesis include:

  • Unreacted Starting Materials: Depending on your synthesis, these could include a 1,3-dicarbonyl precursor, hydrazine derivatives, or alkylating agents like ethyl chloroacetate.[1][2]

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, the formation of a regioisomeric pyrazole product is a common and often challenging issue to resolve.[1]

  • Colored Byproducts: Side reactions involving the hydrazine starting material or oxidation of intermediates can produce highly colored impurities, often resulting in yellow, red, or brown crude mixtures.[1]

  • Hydrolysis Product: The ethyl ester moiety is susceptible to hydrolysis, particularly under strong acidic or basic workup conditions, leading to the formation of the corresponding carboxylic acid.[2]

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the reaction has not gone to completion.[1]

Q2: I've just finished the synthesis. What is the best initial purification strategy?

A2: For a solid crude product, recrystallization is often the most efficient first step to significantly enhance purity and remove the bulk of impurities.[2] If the crude product is an oil or if recrystallization fails to resolve closely related impurities (like regioisomers), flash column chromatography is the preferred method.[1][2]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3] It allows for the rapid assessment of fraction purity during column chromatography and helps in selecting an appropriate solvent system. For ethyl 5-phenyl-1H-pyrazole-1-acetate, a common mobile phase for TLC is a mixture of ethyl acetate and hexanes.[4][5] Final purity should always be confirmed by spectroscopic methods like NMR spectroscopy and Mass Spectrometry (MS) , along with melting point analysis for solids.[1][4]

Q4: My final product is a persistent oil, but literature suggests it should be a solid. What's wrong?

A4: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point.[6] First, ensure all volatile solvents are removed under high vacuum.[6] If it remains an oil, it is likely still impure. Purification by column chromatography is the recommended next step to isolate the pure compound.[7]

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a structured, question-and-answer approach to resolving specific experimental problems.

Issue 1: Multiple Spots on TLC After Initial Workup
  • Symptom: Your TLC plate of the crude product shows the desired spot along with several other spots, indicating a complex mixture.

  • Probable Cause: This is typically due to a combination of unreacted starting materials and reaction byproducts.[1][2]

  • Solution Strategy: Flash column chromatography is the most effective method to separate components in a multi-spot mixture.[8]

    • Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[9] By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity.

    • Workflow:

      • Develop a TLC System: Find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4 for optimal separation.

      • Purify via Column Chromatography: A detailed protocol is provided in Section 3.

      • Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.[6]

      • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.[6]

Issue 2: The Purified Product is Highly Colored (Yellow to Brown)
  • Symptom: After solvent removal, your product is an intense yellow, red, or brown color, whereas a high-purity compound is expected to be white or off-white.

  • Probable Cause: The color is likely due to trace amounts of highly conjugated or oxidized impurities that persist even after initial purification.[1]

  • Solution Strategy: Activated charcoal treatment is a classic and effective method for removing colored impurities.[1][6]

    • Rationale: Activated charcoal has a high surface area with pores that readily adsorb large, colored impurity molecules, which can then be removed by filtration.[10]

    • Workflow:

      • Dissolve the colored product in a suitable organic solvent (e.g., ethyl acetate).

      • Add a small amount (typically 1-2% by weight) of activated charcoal.

      • Stir the mixture for 15-30 minutes at room temperature.

      • Filter the mixture through a pad of Celite® to remove the charcoal.

      • Rinse the Celite® pad with a small amount of fresh solvent.

      • Concentrate the filtrate to recover the decolorized product. A detailed protocol is available in Section 3.

Issue 3: Product Degradation or Poor Recovery on Silica Gel Column
  • Symptom: During column chromatography, you observe significant streaking on TLC, or the final yield is very low, suggesting the product is either irreversibly binding to or degrading on the column.

  • Probable Cause: The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor recovery or degradation.[9]

  • Solution Strategy: Deactivate the silica gel with a base before use.

    • Rationale: Pre-treating the silica gel with a base like triethylamine neutralizes the acidic sites, preventing strong binding of basic compounds and allowing for smoother elution.[9][11]

    • Workflow:

      • When preparing the silica gel slurry for your column, add 0.1-1% triethylamine to the eluent.[9]

      • Use this triethylamine-containing eluent to pack the column and run the chromatography.

      • Alternatively, consider using a different stationary phase, such as neutral alumina.[11]

Issue 4: Suspected Ester Hydrolysis to Carboxylic Acid
  • Symptom: NMR analysis shows a loss or reduction of the ethyl group signals (triplet and quartet) and the appearance of a broad singlet characteristic of a carboxylic acid proton. MS data may show a peak corresponding to the mass of the hydrolyzed product.

  • Probable Cause: The ester functional group was exposed to harsh acidic or basic conditions, likely during an aqueous workup, leading to hydrolysis.[2]

  • Solution Strategy: Employ a neutral workup and use anhydrous solvents.

    • Rationale: Minimizing the product's contact with water, especially under non-neutral pH, is critical to preserving the ester group.[2]

    • Workflow:

      • During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove excess water.[2]

      • Use anhydrous solvents (e.g., anhydrous magnesium or sodium sulfate) to dry the organic layer before solvent evaporation.[12][13]

      • Avoid excessive heat when removing the solvent on a rotary evaporator.[2]

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the primary purification techniques discussed.

Protocol 1: Flash Column Chromatography

Objective: To purify ethyl 5-phenyl-1H-pyrazole-1-acetate from starting materials and byproducts.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column, sand, cotton or glass wool

  • Collection tubes

Procedure:

  • Column Preparation: Securely place a plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[9]

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pour the slurry into the column, tapping gently to ensure even packing. Allow the silica to settle and add another layer of sand on top.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the sample solution to the top of the silica bed.

  • Elution: Add the eluent to the top of the column. Apply gentle positive pressure (air or nitrogen) to maintain a steady flow rate. Begin collecting fractions.[9]

  • Gradient Elution (Optional but Recommended): Start with a low-polarity eluent and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Analysis & Collection: Monitor the collected fractions by TLC. Combine the fractions that contain only the pure product.[6]

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator, followed by drying under high vacuum to obtain the purified product.[6]

Protocol 2: Recrystallization

Objective: To purify a solid crude product by removing soluble and insoluble impurities.

Procedure:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or ethanol/water mixtures are often good starting points for pyrazole derivatives.[2][4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[2]

  • Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize crystal yield.[2][11]

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 3: Activated Charcoal Decolorization

Objective: To remove colored impurities from the product.

Procedure:

  • Dissolution: Dissolve the colored product in a suitable volume of an organic solvent (e.g., ethyl acetate, ethanol).

  • Charcoal Addition: Add activated charcoal (approximately 1-2% of the product's weight) to the solution.[10]

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as it can sometimes cause impurities to leach from the charcoal.

  • Filtration: Prepare a filter funnel with a small pad of Celite® over filter paper. Wet the Celite® with the pure solvent. Filter the charcoal suspension through the Celite® pad under vacuum.

  • Rinsing: Rinse the flask and the Celite® pad with a small amount of fresh solvent to ensure complete transfer of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to yield the decolorized product.

Section 4: Visualization & Workflows

General Purification Workflow

The following diagram illustrates a standard workflow for the purification of a crude synthetic product.

G cluster_start Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product TLC_check Initial Purity Check (TLC) Crude->TLC_check Recrystallization Recrystallization TLC_check->Recrystallization Solid & Few Spots Chromatography Column Chromatography TLC_check->Chromatography Oil or Many Spots Decolorize Decolorization (Charcoal) Recrystallization->Decolorize Still Colored Final_Analysis Final Purity Analysis (TLC, NMR, MS, MP) Recrystallization->Final_Analysis Chromatography->Decolorize Still Colored Chromatography->Final_Analysis Decolorize->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A logical workflow for the purification of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Troubleshooting Decision Tree

This diagram provides a decision-making path for addressing common purification challenges.

G Start Start with Crude Product Is_Colored Is Product Colored? Start->Is_Colored TLC_Check Check Purity by TLC Is_Colored->TLC_Check No Charcoal Perform Charcoal Decolorization Is_Colored->Charcoal Yes Is_Solid Is Product a Solid? TLC_Check->Is_Solid Single Spot Column Use Column Chromatography TLC_Check->Column Multiple Spots Recrystallize Recrystallize Is_Solid->Recrystallize Yes High_Vac Dry Under High Vacuum Is_Solid->High_Vac No (Oil) Low_Yield Low Yield on Column? Deactivate Deactivate Silica (use Triethylamine) Low_Yield->Deactivate Yes End Pure Product Low_Yield->End No Charcoal->TLC_Check Column->Low_Yield Recrystallize->End Deactivate->Column High_Vac->End

Caption: A troubleshooting decision tree for purifying pyrazole derivatives.

References

  • BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Google Patents. (2019).
  • BenchChem Technical Support. (2025). Technical Support Center: Purification of Ethyl 4-(1H-pyrazol-1-YL)
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIV
  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester.
  • Dong, W. J., et al. (n.d.). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)
  • Fun, H. K., et al.
  • MDPI. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • IUCr Journals. (2024). Crystal structure, Hirshfeld surface analysis, crystal voids, interaction energy calculations and energy frameworks and DFT calculations of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)
  • PMC. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2012).
  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)
  • ACS Omega. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Chem-Impex.
  • ResearchGate. (2018).
  • ResearchGate. (2016). (PDF)
  • BenchChem Technical Support. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • PubChem.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • PMC. (n.d.).
  • Google Patents. (n.d.). CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.

Sources

Solving solubility issues with ethyl 5-phenyl-1H-pyrazole-1-acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for ethyl 5-phenyl-1H-pyrazole-1-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, hands-on solutions for the solubility challenges commonly encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and experimental workflows necessary to achieve successful dissolution for your downstream applications.

Ethyl 5-phenyl-1H-pyrazole-1-acetate is a heterocyclic compound whose physicochemical properties, including its solubility, are not extensively documented in publicly available literature. This is a common scenario in research and development. Therefore, this guide focuses on empowering you with a systematic approach to determine optimal solubility conditions and troubleshoot common issues like precipitation.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiments.

Q1: What is the expected solubility of ethyl 5-phenyl-1H-pyrazole-1-acetate in common laboratory solvents?

Q2: I need to prepare a stock solution. Which solvent should I start with?

A2: For initial stock solution preparation, it is recommended to start with a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are capable of dissolving a wide range of organic molecules. However, always consider the compatibility of these solvents with your experimental system, as they can be toxic to cells or interfere with certain assays at higher concentrations.

Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What is happening and how can I fix it?

A3: This is a classic issue known as "antisolvent precipitation." DMSO is miscible with water, but the compound dissolved in it is not soluble in the final aqueous environment. When the DMSO stock is diluted, the concentration of the organic solvent drops dramatically, and the compound crashes out of the solution.

To resolve this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to determine the maximum concentration of your compound that remains soluble in the final assay medium.

  • Use a co-solvent system: Incorporate a water-miscible co-solvent that improves the solubility of the compound in the final aqueous solution.

  • Employ solubilizing excipients: For certain applications, non-ionic surfactants or cyclodextrins can be used to encapsulate the compound and keep it in solution.

Q4: Can I use heating or sonication to improve the dissolution of ethyl 5-phenyl-1H-pyrazole-1-acetate?

A4: Yes, gentle heating and sonication can be effective methods to increase the rate of dissolution. These techniques provide the energy needed to overcome the crystal lattice energy of the solid compound. However, it is crucial to first assess the thermal stability of the compound. Prolonged exposure to high temperatures can lead to degradation. We recommend a step-wise approach:

  • Attempt to dissolve at room temperature.

  • If unsuccessful, sonicate the solution in a water bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution (e.g., to 37-40°C) with stirring.

  • After dissolution, allow the solution to cool to room temperature and observe for any precipitation. A solution that is stable at room temperature after heating is generally preferred for experimental reproducibility.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step workflows to systematically address solubility issues.

Issue 1: Identifying a Suitable Solvent System

You have the solid compound and need to find the best solvent or solvent mixture to achieve your target concentration.

This protocol will guide you in testing the solubility of ethyl 5-phenyl-1H-pyrazole-1-acetate in a range of common laboratory solvents.

Materials:

  • Ethyl 5-phenyl-1H-pyrazole-1-acetate (solid)

  • A selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, acetone, water, phosphate-buffered saline (PBS))

  • Vials with screw caps

  • Vortex mixer

  • Sonicator

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several individual vials.

  • Solvent Addition: Add a measured volume of the first solvent to a vial to achieve a high target concentration (e.g., 10 mg/mL).

  • Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Enhanced Dissolution: If not fully dissolved, place the vial in a sonicator bath for 10 minutes. Observe again.

  • Heating (Optional): If still not dissolved, warm the vial to 37°C for 15 minutes with intermittent vortexing. Allow it to cool to room temperature and check for precipitation.

  • Record Results: Note the outcome (e.g., "freely soluble," "partially soluble," "insoluble") for each solvent.

  • Repeat: Repeat steps 2-7 for each solvent to be tested.

Data Presentation: Solvent Screening Results

Use a table like the one below to organize your findings.

SolventTarget Conc. (mg/mL)Room Temp.With SonicationWith Gentle Heat (37°C)Notes
DMSO10
Ethanol10
PBS (pH 7.4)10
Add other solvents

This systematic approach provides a clear, empirical basis for selecting the optimal solvent for your stock solution.

Issue 2: Precipitation in Aqueous Media

Your DMSO stock solution is prepared, but the compound precipitates upon dilution into your aqueous assay buffer.

This workflow provides a decision-making process to solve this common problem.

G start Precipitation observed in aqueous buffer q1 Is the final concentration absolutely required? start->q1 lower_conc Lower the final concentration and re-test for precipitation. q1->lower_conc No cosolvent Introduce a co-solvent (e.g., Ethanol, PEG 400) q1->cosolvent Yes end Optimized formulation achieved lower_conc->end excipient Use a solubilizing excipient (e.g., Cyclodextrin, Polysorbate 80) cosolvent->excipient Still precipitates cosolvent->end Soluble excipient->end Soluble

Caption: Decision workflow for addressing antisolvent precipitation.

This protocol details how to use a co-solvent to maintain solubility in an aqueous medium.

Background: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar compounds. Polyethylene glycol 400 (PEG 400) and ethanol are common examples.

Procedure:

  • Prepare Stock Solution: Dissolve ethyl 5-phenyl-1H-pyrazole-1-acetate in your primary organic solvent (e.g., DMSO) at a high concentration.

  • Prepare Co-solvent Mixture: In a separate tube, prepare your final aqueous buffer containing a certain percentage of the co-solvent (e.g., 10% v/v PEG 400 in PBS).

  • Dilution: Slowly add a small aliquot of the DMSO stock solution to the co-solvent/buffer mixture while vortexing. This gradual addition to a pre-mixed solution is critical to avoid localized high concentrations that can cause precipitation.

  • Observation: Let the final solution stand for at least 30 minutes and visually inspect for any signs of precipitation.

  • Optimization: If precipitation still occurs, you may need to increase the percentage of the co-solvent or test a different co-solvent. Always be mindful of the tolerance of your assay system to the co-solvent.

References

  • Capriotti, K., & Capriotti, J. A. (2021). Dimethyl Sulfoxide. In StatPearls. StatPearls Publishing. [Link]

  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for a cosolvent. Pharmaceutical research, 19(9), 1349–1353. [Link]

Technical Support Center: Recrystallization of Ethyl 5-phenyl-1H-pyrazole-1-acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl 5-phenyl-1H-pyrazole-1-acetate. Here, we provide a comprehensive resource in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during the recrystallization of this and structurally related pyrazole derivatives.

I. Fundamentals of Recrystallization for Pyrazole Derivatives

Recrystallization is a powerful technique for the purification of solid organic compounds. The underlying principle is the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.

For pyrazole derivatives like ethyl 5-phenyl-1H-pyrazole-1-acetate, the choice of solvent is paramount and is influenced by the overall polarity of the molecule, the nature of its substituents, and its potential for hydrogen bonding.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of ethyl 5-phenyl-1H-pyrazole-1-acetate?

Based on the general solubility of pyrazole derivatives, a good starting point for solvent screening includes:

  • Alcohols: Ethanol or methanol are often effective.[1][2][3]

  • Esters: Ethyl acetate is a common choice for the recrystallization of similar pyrazole compounds.[1][4]

  • Ketones: Acetone can be a suitable solvent.[5]

  • Hydrocarbons: Hexane or heptane can be used as anti-solvents in a binary system.[1][2]

A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of the crude product in a small volume of each potential solvent at room temperature and then upon heating.

Q2: My compound is poorly soluble in most common single solvents, even when hot. What should I do?

For compounds with poor solubility, a binary solvent system is often the solution.[6] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.[6] Slow cooling should then induce crystallization. A common binary system for pyrazoles is an alcohol-water mixture.[1]

Q3: I'm observing an oiling out of my product instead of crystal formation. How can I prevent this?

Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. To mitigate this:

  • Lower the temperature at which the solution becomes saturated. This can be achieved by using a larger volume of solvent.

  • Use a solvent with a lower boiling point.

  • Introduce a seed crystal. A small, pure crystal of the desired compound can be added to the cooled solution to initiate crystallization.

  • Scratch the inside of the flask with a glass rod. This can create nucleation sites for crystal growth.

Q4: My recrystallized product is still colored. How can I decolorize it?

Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration through a pad of celite. It is crucial to use a minimal amount of charcoal, as it can also adsorb the target compound, leading to a reduction in yield.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Place the solution in an ice bath or refrigerator to further decrease the solubility.- Try a different solvent or a binary solvent system.
Crystals form too quickly, resulting in a fine powder. - The solution was cooled too rapidly.- The solution was overly saturated.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a slightly larger volume of solvent.
Low recovery of the purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the filtrate thoroughly in an ice bath before filtration.- Ensure the funnel and receiving flask are pre-heated before hot filtration.
The melting point of the recrystallized product is not sharp or is lower than expected. - The product is still impure.- The product is wet.- Repeat the recrystallization process, potentially with a different solvent system.- Ensure the crystals are thoroughly dried under vacuum.

IV. Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a flask, add the crude ethyl 5-phenyl-1H-pyrazole-1-acetate. Add a minimal amount of the selected solvent (e.g., ethanol or ethyl acetate).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. A hot plate or water bath is recommended.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Crystallization: Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Binary Solvent Recrystallization
  • Dissolution: Place the crude ethyl 5-phenyl-1H-pyrazole-1-acetate in a flask. Add a minimal amount of a "good" solvent (e.g., hot ethanol) to dissolve the compound completely.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of the "good" solvent until the solution is clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, washing with a cold mixture of the two solvents in the appropriate ratio.

V. Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization method.

Recrystallization_Workflow start Crude Ethyl 5-phenyl-1H-pyrazole-1-acetate solvent_screen Solvent Screening (e.g., Ethanol, Ethyl Acetate) start->solvent_screen solubility_check Good Solubility Hot, Poor Solubility Cold? solvent_screen->solubility_check single_solvent Single Solvent Recrystallization solubility_check->single_solvent Yes binary_solvent Binary Solvent System (e.g., Ethanol/Water) solubility_check->binary_solvent No oiling_out Oiling Out? single_solvent->oiling_out binary_solvent->oiling_out troubleshoot_oiling Troubleshooting: - Increase solvent volume - Lower saturation temperature oiling_out->troubleshoot_oiling Yes pure_crystals Pure Crystals oiling_out->pure_crystals No troubleshoot_oiling->solvent_screen

Sources

Technical Support Center: Controlling Regioselectivity in 5-Phenylpyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the alkylation of 5-phenylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the knowledge to control the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsymmetrical pyrazoles, such as 5-phenylpyrazole, presents a significant challenge in synthetic chemistry: controlling which of the two nitrogen atoms (N1 or N2) is alkylated. The formation of a mixture of regioisomers can lead to difficult and costly separation processes, ultimately impacting yield and efficiency.[1] This guide will delve into the factors governing this selectivity and provide practical strategies to direct the alkylation to the desired nitrogen.

The two nitrogen atoms in the pyrazole ring are not equivalent. One is considered "pyridine-like" (N2 in the 5-phenylpyrazole case) and the other "pyrrole-like" (N1). Deprotonation with a base generates a pyrazolide anion where the negative charge is delocalized, but the subsequent alkylation is highly sensitive to a variety of factors.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the alkylation of 5-phenylpyrazole.

Question 1: My reaction is producing a mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

Answer:

Achieving high N1-selectivity is a common objective. The formation of the N1 isomer is often influenced by steric hindrance and the choice of solvent and base. The phenyl group at the C5 position creates significant steric bulk, which can naturally favor alkylation at the less hindered N1 position.[1][3] However, to enhance this selectivity, consider the following protocol adjustments:

Optimization Strategies for N1-Alkylation:

  • Utilize a Bulky Alkylating Agent: The larger the alkylating agent, the more pronounced the steric effect will be, further favoring the more accessible N1 position.[1] For example, switching from methyl iodide to benzyl bromide can increase N1 selectivity.

  • Employ a Non-coordinating Base and a Polar Aprotic Solvent: A common and effective system for promoting N1-alkylation is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5] This combination helps to generate a "free" pyrazolide anion, allowing the inherent steric factors to dominate the reaction outcome.

  • Consider Phase-Transfer Catalysis: Phase-transfer catalysis, for instance using 18-crown-6 with potassium tert-butoxide, can provide a mild and efficient method for N-alkylation, often with good N1 selectivity.[6]

Protocol 1: N1-Selective Alkylation of 5-Phenylpyrazole

  • To a solution of 5-phenylpyrazole (1.0 equiv.) in anhydrous DMSO, add potassium carbonate (2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equiv.) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Question 2: I need to synthesize the N2-alkylated isomer of 5-phenylpyrazole. How can I reverse the selectivity?

Answer:

Favoring the sterically hindered N2 position requires overcoming the natural preference for N1 alkylation. This can often be achieved by using reaction conditions that involve metal chelation or specific directing effects.

Strategies for N2-Alkylation:

  • Use of Magnesium-Based Catalysts: Lewis acidic catalysts like magnesium bromide (MgBr₂) have been reported to favor N2-alkylation.[1] The magnesium ion can coordinate with both nitrogen atoms, potentially altering the nucleophilicity in favor of the N2 position.

  • Substituent-Directed Alkylation: While not directly applicable to the unsubstituted phenyl ring, it's worth noting that certain substituents on the pyrazole ring can direct alkylation through chelation or other electronic effects.[7]

  • Computational Modeling: In complex cases, quantum mechanics (QM) calculations can help predict the activation energies for N1 versus N2 alkylation with specific reagents, providing a rationale for observed selectivity and guiding experimental design.[8] For instance, calculations have shown that hydrogen bonding between the alkylating agent and the pyrazole can stabilize the transition state for N2 alkylation.[8]

Question 3: My alkylation reaction is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in pyrazole alkylation can stem from several factors, from incomplete reactions to side product formation.[1] A systematic approach to troubleshooting is essential.

Troubleshooting Low Yields:

Potential Cause Recommended Solution
Incomplete Deprotonation Ensure your base is strong enough and used in sufficient quantity (typically 1.1-1.5 equivalents). Sodium hydride (NaH) is a stronger base than K₂CO₃ and can be more effective.[9] Ensure your solvent is anhydrous, as water will quench the base.
Poor Reactivity of Alkylating Agent The reactivity of the leaving group is crucial. The general trend is I > Br > Cl.[1] If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.
Suboptimal Temperature While many alkylations proceed at room temperature, some may require heating to go to completion. Monitor your reaction over time at room temperature first. If the reaction is sluggish, gradually increase the temperature (e.g., to 50-80 °C) while monitoring for side product formation.[5]
Poor Solubility The pyrazole or the base may not be fully soluble in the chosen solvent, hindering the reaction.[1] Ensure adequate stirring and consider a solvent system that provides better solubility for all components.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazole alkylation?

A1: The N-alkylation of pyrazoles typically proceeds through a two-step mechanism. First, a base abstracts the acidic proton from the N-H of the pyrazole ring, forming a pyrazolide anion. This anion is a potent nucleophile. In the second step, the pyrazolide anion attacks the electrophilic carbon of an alkylating agent (like an alkyl halide) in a nucleophilic substitution reaction, usually following an Sₙ2 pathway.[2]

Pyrazole Alkylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Pyrazole 5-Phenylpyrazole Pyrazolide Pyrazolide Anion Pyrazole->Pyrazolide + Base Base Base (e.g., K₂CO₃) HX Conjugate Acid Base->HX Product N-Alkyl-5-phenylpyrazole Pyrazolide->Product + R-X RX Alkyl Halide (R-X) X_ion Halide Ion (X⁻) RX->X_ion Kinetic vs Thermodynamic Control Reactants 5-Phenylpyrazole + R-X TS1 Transition State 1 (Lower Energy) Reactants->TS1 ΔG‡ (kinetic) TS2 Transition State 2 (Higher Energy) Reactants->TS2 ΔG‡ (thermodynamic) Kinetic_Product Kinetic Product (e.g., N1-isomer) Forms Faster TS1->Kinetic_Product Thermodynamic_Product Thermodynamic Product (e.g., N2-isomer) More Stable TS2->Thermodynamic_Product Kinetic_Product->Thermodynamic_Product Equilibration (Higher Temp)

Caption: Energy profile for kinetic vs. thermodynamic control.

Q4: How can I separate the N1 and N2 isomers if my reaction produces a mixture?

A4: Separating regioisomers of similar polarity is a common challenge.

  • Column Chromatography: This is the most common method. Careful optimization of the solvent system (eluent) is key. A shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) on silica gel is a good starting point. If separation is difficult, consider using a different stationary phase like alumina or a bonded-phase silica. [10][11]* High-Performance Liquid Chromatography (HPLC): For analytical quantification and small-scale preparative separation, HPLC offers higher resolution. Both normal-phase and reverse-phase methods can be developed. [10]* Crystallization: If one of the isomers is a solid and has a tendency to crystallize, fractional crystallization can be an effective purification method.

Q5: What analytical techniques are best for confirming the structure of my alkylated pyrazole and determining the isomeric ratio?

A5: A combination of techniques is typically required for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The chemical shifts of the pyrazole ring protons and carbons will be different for the N1 and N2 isomers. Two-dimensional NMR techniques like NOESY can be particularly useful. For the N1-alkylated isomer of 5-phenylpyrazole, a Nuclear Overhauser Effect (NOE) may be observed between the protons of the alkyl group and the ortho-protons of the phenyl ring. [12][13]* Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS can sometimes differ, aiding in their identification. [13]* X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides definitive proof of its structure and regiochemistry. [4][14]

References

  • Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Advances in Pyrazolone Functionalization: A Review Since 2020 - ResearchGate. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - Semantic Scholar. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - Semantic Scholar. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. Available at: [Link]

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess | Organic Letters - ACS Publications. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - ResearchGate. Available at: [Link]

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. Available at: [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available at: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. - R Discovery. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - Semantic Scholar. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on one of the most critical parameters in this reaction: temperature . The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, yet it is frequently plagued by challenges of low yield and poor regioselectivity.[1][2] Temperature control is not merely about accelerating a reaction; it is a sophisticated tool to navigate the delicate balance between reaction kinetics and thermodynamics, ultimately dictating the success of your synthesis.

This document moves beyond generic protocols to explain the causality behind temperature-related phenomena, empowering you to make informed, data-driven decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a base-mediated pyrazole N-alkylation?

A standard starting point for pyrazole N-alkylation is to run the reaction at a temperature ranging from room temperature (approx. 25°C) up to 80°C.[1][2] The rationale is to provide sufficient thermal energy to overcome the activation energy of the reaction without promoting thermal degradation of the reactants, products, or solvent. Reactions with highly reactive alkylating agents (e.g., benzyl bromide, methyl iodide) and a strong base may proceed efficiently at room temperature, while less reactive partners may require heating.

Q2: How does temperature fundamentally influence the rate of reaction?

The reaction rate is directly proportional to the temperature. According to the Arrhenius equation, a higher temperature provides more molecules with the necessary activation energy to react, thus increasing the reaction rate. However, the goal is not just speed, but a controlled and selective transformation. An excessive temperature can accelerate undesirable side reactions.[3]

Q3: My primary challenge is regioselectivity (N1 vs. N2 alkylation). How can temperature help?

Temperature is a key lever in controlling regioselectivity, which is often a battle between kinetic and thermodynamic control.[4][5]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is typically irreversible. The major product will be the one that forms the fastest (the kinetic product), which often corresponds to alkylation at the less sterically hindered nitrogen atom.[4][5][6]

  • Thermodynamic Control (Higher Temperatures): At elevated temperatures, the reaction may become reversible. This allows the initial products to revert to the starting materials and re-react, eventually leading to an equilibrium mixture that favors the most stable isomer (the thermodynamic product).[4][5]

Therefore, if you desire the kinetic product, running the reaction at 0°C or room temperature is a good strategy. If the thermodynamic product is desired, higher temperatures (e.g., 80°C or reflux) may be necessary to allow the equilibrium to be established.[4]

Q4: Can simply increasing the temperature introduce new problems?

Absolutely. While heat can overcome a sluggish reaction, it can also lead to several complications:

  • Side Reactions: Higher temperatures can promote side reactions like over-alkylation, where the already N-alkylated pyrazole is further alkylated to form a quaternary pyrazolium salt.[3][7]

  • Reagent/Product Decomposition: Many organic molecules are thermally sensitive. Excessive heat can lead to the degradation of your starting material, alkylating agent, or the desired product, resulting in lower yields and complex purification.

  • Solvent Volatility: If the reaction is not conducted in a sealed vessel or under reflux, heating can cause significant solvent evaporation, changing the concentration and potentially stalling the reaction.

Troubleshooting Guides

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated pyrazole at room temperature. What steps should I take regarding temperature?

A: Low or no yield is a common issue that can often be addressed by systematically optimizing the reaction temperature, after ensuring the integrity of your reagents and setup.[1][8] A reaction may be stalled simply because the activation energy barrier is not being surmounted at room temperature.

Troubleshooting Workflow for Low Yield:

  • Verify Reagents and Conditions: Before adjusting temperature, confirm that your base is appropriate and active, the solvent is anhydrous, and the alkylating agent has not degraded.[1][3] Poor solubility can also be a major hindrance.[1]

  • Incremental Temperature Increase: If all reagents are verified, begin to gently heat the reaction. Increase the temperature in 20°C increments (e.g., from 25°C to 45°C, then to 65°C).

  • Monitor Closely: After each temperature increase, allow the reaction to stir for 1-2 hours and monitor its progress carefully by TLC or LC-MS. This will help you identify the minimum temperature required for conversion.

  • Consider Longer Reaction Times: An alternative to higher temperature is a longer reaction time. A reaction that shows only 10% conversion after 4 hours at 25°C might proceed to completion if left for 24 hours.

G start Low or No Yield check_reagents 1. Verify Reagents (Base, Solvent, Alkylating Agent) start->check_reagents check_solubility 2. Assess Solubility (Is everything dissolved?) check_reagents->check_solubility optimize_temp 3. Optimize Temperature check_solubility->optimize_temp increase_temp Increase Temp by 20°C (e.g., to 45-50°C) optimize_temp->increase_temp No obvious issues monitor Monitor by TLC/LC-MS increase_temp->monitor no_reaction Still No Reaction? monitor->no_reaction increase_more Increase Temp Further (e.g., to 70-80°C) no_reaction->increase_more Yes alternative Consider Alternative Methods (Microwave, PTC, etc.) no_reaction->alternative No (Reaction started) or Yes (After 80°C) increase_more->monitor

Workflow for troubleshooting low pyrazole yield.
Issue 2: Poor Regioselectivity (N1/N2 Mixture)

Q: My reaction produces a mixture of N1 and N2 alkylated isomers. How can I manipulate the temperature to favor the formation of a single isomer?

A: This is a classic challenge where temperature modulation is your most powerful tool to exploit the principles of kinetic versus thermodynamic control.[4][5]

Decision Tree for Improving Regioselectivity:

  • To Favor the Kinetic Product: This is often the less sterically hindered isomer.[6] You should lower the reaction temperature. Start the reaction at room temperature, and if selectivity is still poor, cool it to 0°C or even -20°C. At these temperatures, the reaction is less likely to be reversible, effectively "trapping" the first-formed product.[5]

  • To Favor the Thermodynamic Product: This is the more stable isomer. You should increase the reaction temperature. Running the reaction at 80°C or higher (solvent permitting) for an extended period can promote equilibrium, allowing the initial kinetic product to revert and convert to the more stable thermodynamic product.[4]

It is crucial to perform a temperature screening study (see Protocol 1) to empirically determine the optimal conditions for your specific substrate.

G start Poor Regioselectivity (N1/N2 Mixture) adjust_temp Adjust Temperature start->adjust_temp kinetic Target: Kinetic Product (Less hindered, forms faster) adjust_temp->kinetic thermodynamic Target: Thermodynamic Product (More stable) adjust_temp->thermodynamic lower_temp Decrease Temperature (e.g., 25°C -> 0°C) kinetic->lower_temp higher_temp Increase Temperature (e.g., 50°C -> 80°C) thermodynamic->higher_temp check_success Selectivity Improved? lower_temp->check_success higher_temp->check_success change_params Modify Other Parameters (Solvent, Base, Catalyst) check_success->change_params No

Decision tree for improving regioselectivity.

Data Presentation

The effect of temperature on regioselectivity is substrate-dependent. Below is an illustrative table compiled from general trends observed in the literature for a hypothetical 3-methylpyrazole alkylation.

Table 1: Illustrative Effect of Temperature on N1/N2 Regioselectivity

EntryAlkylating AgentBaseSolventTemperature (°C)N1:N2 Ratio (Kinetic:Thermodynamic)
1Benzyl BromideK₂CO₃DMSO0>95:5
2Benzyl BromideK₂CO₃DMSO2585:15
3Benzyl BromideK₂CO₃DMSO8060:40
4Benzyl BromideNaHDMF25>95:5

Note: Data is illustrative. Actual ratios are highly dependent on the specific pyrazole and alkylating agent used. The N1 isomer is generally considered the kinetic product for 3-substituted pyrazoles due to reduced steric hindrance.[6]

Experimental Protocols

Protocol 1: Temperature Screening for Optimizing Pyrazole N-Alkylation

This protocol outlines a parallel experiment to efficiently determine the optimal temperature for yield and selectivity.

Materials:

  • Pyrazole derivative (1.0 eq)

  • Alkylating agent (1.1 eq)

  • Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vials suitable for heating (e.g., microwave vials with stir bars)

  • Heating block or oil baths set to desired temperatures

Procedure:

  • Setup: In an inert atmosphere (e.g., glovebox or under Argon), add the pyrazole (e.g., 0.1 mmol, 1.0 eq) and the base to three separate reaction vials.

  • Solvent Addition: Add anhydrous solvent to each vial to achieve a concentration of 0.1-0.5 M.

  • Pre-equilibration: Place each vial in a heating block or oil bath pre-set to the screening temperatures (e.g., Vial 1: 25°C, Vial 2: 50°C, Vial 3: 80°C). Allow the suspensions to stir for 15 minutes.

  • Initiation: Add the alkylating agent (1.1 eq) dropwise to each vial.

  • Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2, 4, and 24 hours), take a small aliquot from each reaction, quench it with water, extract with ethyl acetate, and analyze by LC-MS and/or ¹H NMR to determine the conversion and N1:N2 ratio.

  • Workup: Once the optimal time and temperature are identified, the reaction can be scaled up. The typical workup involves pouring the reaction mixture into water, extracting with an organic solvent (e.g., ethyl acetate), washing the combined organic layers with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[1]

  • Purification: The crude product is then purified by flash column chromatography on silica gel to isolate the desired isomer(s).

G cluster_0 Reaction Setup (x3) cluster_1 Parallel Heating a 1. Add Pyrazole + Base to 3 Vials b 2. Add Anhydrous Solvent c1 Vial 1: 25°C b->c1 c2 Vial 2: 50°C b->c2 c3 Vial 3: 80°C b->c3 d 3. Add Alkylating Agent to each vial e 4. Monitor Conversion & Ratio by LC-MS/NMR d->e f 5. Identify Optimal Temperature & Time e->f

Sources

Technical Support Center: Removing Unreacted Starting Materials from Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purification Challenge in Pyrazole Synthesis

The synthesis of pyrazole derivatives, frequently accomplished via the Knorr pyrazole synthesis or similar cyclocondensation reactions, is a cornerstone of medicinal chemistry and materials science.[1][2] A common pathway involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] While the synthesis itself can be robust, the primary challenge often lies in the downstream processing: isolating the pure pyrazole product from a crude mixture containing unreacted starting materials. The efficacy of the entire synthetic route hinges on this crucial purification step.

This guide provides a structured, in-depth approach to troubleshooting and resolving the common issue of contamination from unreacted starting materials. We will move beyond simple procedural lists to explain the chemical principles behind each purification strategy, empowering you to make informed decisions for your specific pyrazole derivative.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the most common unreacted starting materials I should expect in my crude product? A: In a typical cyclocondensation, you will primarily encounter two contaminants: the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) and the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).[1] Identifying which is present is the first step in selecting a purification method.

Q2: My crude product is a complex mixture. What is the most powerful and broadly applicable purification technique to start with? A: For most pyrazole syntheses, acid-base extraction is an exceptionally effective first-line technique.[1][3][4] This method exploits the key difference in the acid-base properties of the components:

  • Pyrazole Product: Weakly basic.

  • Unreacted Hydrazine: Basic.

  • Unreacted 1,3-Dicarbonyl: Neutral. This allows for a clean separation of the neutral dicarbonyl from the basic compounds.

Q3: How does the basicity of my pyrazole product affect purification by column chromatography? A: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and in some cases, complete retention of your product on the column. To counteract this, it is standard practice to deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (~1%), to the eluent.[5]

Q4: How can I quickly and confidently confirm the identity of impurities in my crude mixture? A: The gold standard for initial identification is Thin Layer Chromatography (TLC) with co-spotting .[6] Spot your crude reaction mixture on a TLC plate in one lane. In adjacent lanes, spot pure samples of your 1,3-dicarbonyl starting material and your hydrazine starting material. After developing the plate, you can directly compare the Rf values. If a spot in your crude lane matches the height of a starting material spot, you have a confirmed identification.[6] For definitive structural confirmation, NMR and GC-MS are essential.[1]

Part 2: Troubleshooting Guide: Isolating Your Pyrazole

This section provides direct solutions to specific problems encountered during purification.

Issue 1: Presence of Unreacted 1,3-Dicarbonyl Compound
  • Symptoms: You observe characteristic signals for the 1,3-dicarbonyl in the ¹H NMR spectrum of your crude product. TLC analysis shows a spot that matches the Rf value of the dicarbonyl starting material.

  • Root Cause: The reaction has not gone to completion, or an incorrect stoichiometry was used, leaving an excess of the dicarbonyl compound.

  • Solution: An acid-base extraction is the most efficient method to remove this neutral impurity. The basic pyrazole and any unreacted hydrazine will be extracted into an aqueous acid phase, leaving the neutral dicarbonyl compound behind in the organic phase.

Issue 2: Presence of Unreacted Hydrazine Derivative
  • Symptoms: ¹H NMR may show broad, exchangeable N-H protons. On TLC, highly polar hydrazines like hydrazine hydrate may streak from the baseline, while others like phenylhydrazine will appear as a distinct spot matching the starting material.

  • Root Cause: Incomplete reaction or use of excess hydrazine.

  • Solution: The Acidic Wash An acidic wash is a targeted application of acid-base extraction. By dissolving your crude product in an organic solvent and washing it with a dilute aqueous acid (e.g., 1 M HCl), the basic hydrazine is protonated to form a water-soluble salt, which is partitioned into the aqueous layer and removed.[1] The weakly basic pyrazole may also be partially extracted, so multiple washes of the organic layer are not recommended if this is the only impurity.

Issue 3: Purification by Recrystallization Fails or Yields an Oil
  • Symptoms: The crude solid product "oils out" upon addition of a recrystallization solvent, fails to dissolve even when heated, or does not precipitate upon cooling. The resulting material shows little to no improvement in purity.

  • Root Cause: The presence of significant quantities of impurities disrupts the formation of a crystal lattice. Oiling out is common when impurities act as a solvent for the product, depressing its melting point.

  • Strategic Approach: Recrystallization is a powerful technique for achieving high purity, but it is not an effective method for removing large quantities of impurities.[7][8]

    • Pre-Purify: First, subject the crude material to a different purification method designed to remove bulk impurities. Flash column chromatography or an acid-base extraction are excellent choices.

    • Re-attempt Recrystallization: Once the bulk of the starting materials has been removed, recrystallization will be far more effective at removing minor side products and achieving analytical purity.

Part 3: Core Experimental Protocols

These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.

Protocol 1: Comprehensive Purification via Acid-Base Extraction

This protocol is designed to remove both neutral (1,3-dicarbonyl) and basic (hydrazine) impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.[1]

  • Separation: Drain the lower aqueous layer, which now contains the protonated pyrazole product and unreacted hydrazine, into a clean Erlenmeyer flask. The organic layer, containing the neutral 1,3-dicarbonyl, can be discarded.

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The deprotonated pyrazole product should precipitate as a solid or an oil.[4]

  • Final Extraction: Extract the basified aqueous solution two to three times with a fresh organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Protocol 2: Purification via Flash Column Chromatography

This is the method of choice when acid-base extraction is ineffective or when separating the product from other non-basic impurities like regioisomers.[1][6]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Screen various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your pyrazole product an Rf value of ~0.3 and clear separation from all impurities.[6]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent. Crucially, if you observed peak tailing on your TLC plates, use an eluent containing 1% triethylamine to deactivate the silica.

  • Loading the Sample: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Run the column, collecting fractions. Monitor the elution of your product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 4: Data Presentation & Method Comparison

Choosing the right purification strategy depends on several factors. The table below summarizes the strengths and weaknesses of each primary method.

Purification MethodPrimary Use CaseProsCons
Acid-Base Extraction Removing neutral (dicarbonyl) and basic (hydrazine) starting materials.Fast, inexpensive, highly scalable, excellent for bulk impurity removal.[1][3]May not separate pyrazole from other basic byproducts; emulsions can sometimes form.
Column Chromatography Separating product from impurities with different polarities (e.g., regioisomers, dicarbonyls).[9]Highly versatile, can achieve very high purity, excellent for separating complex mixtures.[6]More time-consuming and expensive (solvents, silica); product loss on the column is possible.[1]
Recrystallization Final purification step to achieve high analytical purity of a solid product.Can yield exceptionally pure material, relatively inexpensive.[7][8]Only effective if the product is a solid and the impurity load is low; requires finding a suitable solvent.[1]
Distillation Purifying liquid pyrazoles with boiling points different from impurities.Effective for thermally stable liquids; can be used for large scales.[10][11]Not suitable for solids or thermally sensitive compounds; requires specialized glassware.

Part 5: Visualization of Purification Workflows

Diagrams can clarify complex decision-making processes and experimental flows.

Decision Tree for Purification Strategy

Caption: Decision tree for selecting the optimal purification strategy.

Workflow for Acid-Base Extraction

Acid_Base_Extraction_Workflow Start 1. Dissolve Crude Product in Organic Solvent AddAcid 2. Add 1M HCl (aq) and Shake Start->AddAcid Separate1 3. Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer: Contains Neutral 1,3-Dicarbonyl Separate1->OrganicLayer1 Top/Bottom? AqueousLayer1 Aqueous Layer: Contains Protonated Pyrazole and Hydrazine Salts Separate1->AqueousLayer1 Check Density DiscardOrganic Discard OrganicLayer1->DiscardOrganic Basify 4. Cool and Add Base (e.g., NaOH) until pH > 10 AqueousLayer1->Basify Precipitate 5. Pyrazole Product Precipitates or Oils Out Basify->Precipitate Extract 6. Extract with Fresh Organic Solvent Precipitate->Extract Separate2 7. Separate Layers Extract->Separate2 AqueousLayer2 Aqueous Layer: Contains Salts Separate2->AqueousLayer2 OrganicLayer2 Organic Layer: Contains Pure Pyrazole Separate2->OrganicLayer2 AqueousLayer2->DiscardOrganic Dry 8. Dry (Na2SO4), Filter, and Concentrate OrganicLayer2->Dry FinalProduct Pure Pyrazole Dry->FinalProduct

Caption: Step-by-step workflow for the acid-base extraction protocol.

References

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (2025). Technical Support Center: Pyrazole Synthesis via Cyclocondensation.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
  • PMC. (2024). Synthesis of novel pyrazole acetals of andrographolide and isoandrographolide as potent anticancer agents.
  • Regis Technologies, Inc. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up.
  • RSC Publishing. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • JETIR.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of Ethyl 5-phenyl-1H-pyrazole-1-acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of ethyl 5-phenyl-1H-pyrazole-1-acetate , contrasting it with its regioisomer, ethyl 3-phenyl-1H-pyrazole-1-acetate . This comparison is critical for researchers, as the synthesis of N-substituted phenylpyrazoles frequently yields mixtures of these two isomers, requiring precise spectroscopic discrimination.[1]

Executive Summary & Chemical Identity

Ethyl 5-phenyl-1H-pyrazole-1-acetate is a pharmacophore scaffold often used in the development of anti-inflammatory and analgesic agents. Its synthesis via the alkylation of 3(5)-phenylpyrazole with ethyl bromoacetate is governed by tautomeric equilibrium, typically producing a mixture of the 1,3-isomer (major) and the 1,5-isomer (minor) .

Distinguishing these isomers is a classic challenge in heterocyclic chemistry. This guide defines the specific NMR signatures required to validate the 1,5-substitution pattern , which is characterized by the phenyl ring at position 5 being sterically crowded by the N1-acetate group.

Structural Comparison
Feature1,5-Isomer (Target) 1,3-Isomer (Alternative)
IUPAC Name Ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetateEthyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate
Steric Environment Crowded: Phenyl ring twists out of plane due to N1-acetate.[2]Planar: Phenyl ring is coplanar with pyrazole.
Key Diagnostic Shielded N-CH₂; Upfield shift of Phenyl ortho protons.Deshielded N-CH₂; Downfield shift of Phenyl ortho protons.

Comparative 1H NMR Data Analysis

The following data represents typical chemical shifts in CDCl₃ (Chloroform-d) at 400 MHz. Values may vary slightly (±0.05 ppm) depending on concentration and water content.

Table 1: Diagnostic Chemical Shifts (δ ppm)
Proton AssignmentEthyl 5-phenyl-1H-pyrazole-1-acetate (1,5-Isomer)Ethyl 3-phenyl-1H-pyrazole-1-acetate (1,3-Isomer)Δ (δ₁,₅ - δ₁,₃) Mechanistic Explanation
Pyrazole H-4 6.35 - 6.45 (d) 6.60 - 6.70 (d) -0.25 The H-4 proton is more shielded in the 1,5-isomer due to the twisted phenyl ring's anisotropic cone.
Pyrazole H-3 / H-5 7.55 - 7.65 (d, H-3) 7.40 - 7.50 (d, H-5) +0.15 H-3 (adjacent to N2) is generally more deshielded than H-5 (adjacent to N1) in N-alkyl pyrazoles.
N-CH₂ (Methylene) 4.75 - 4.85 (s) 4.90 - 5.00 (s) -0.15 Critical Diagnostic: In the 1,5-isomer, the N-CH₂ sits in the shielding region of the adjacent twisted phenyl ring.
Phenyl (Ortho) 7.35 - 7.45 (m) 7.75 - 7.85 (d) -0.40 In the 1,3-isomer, the planar phenyl ring allows conjugation, deshielding ortho protons.[1] The 1,5-isomer's twist breaks this conjugation.
Ester -OCH₂- 4.15 - 4.25 (q)4.20 - 4.30 (q)~0.00Distant from the core; minimal diagnostic value.
Ester -CH₃ 1.20 - 1.30 (t)1.25 - 1.35 (t)~0.00No significant difference.

Note: Coupling constants (J) for the pyrazole H-3/H-4 or H-4/H-5 doublet are typically 1.8 – 2.0 Hz .

Mechanistic Insight: The "Twist" Effect

The primary driver for the spectral differences is the steric hindrance between the N1-substituent (acetate) and the C5-phenyl group.

  • 1,3-Isomer (Planar): The phenyl group at C3 has no steric clash with the N1-acetate. The molecule adopts a planar conformation to maximize π-conjugation. This places the phenyl ortho protons in the deshielding zone of the pyrazole ring current (downfield shift to ~7.8 ppm).

  • 1,5-Isomer (Twisted): The phenyl group at C5 clashes with the N1-acetate. To relieve strain, the phenyl ring rotates out of the pyrazole plane. This breaks conjugation (shielding the ortho protons) and places the N-CH₂ protons into the shielding cone of the phenyl ring (upfield shift to ~4.8 ppm).

Visualization: Isomer Identification Workflow

The following diagram illustrates the logical flow for assigning the correct isomer based on crude NMR data.

NMR_Assignment Start Crude Reaction Mixture (Alkylation of 3-phenylpyrazole) Check_H4 Analyze Pyrazole H-4 Signal (6.3 - 6.7 ppm) Start->Check_H4 Branch_1 Doublet at ~6.65 ppm Check_H4->Branch_1 Major Peak Branch_2 Doublet at ~6.40 ppm Check_H4->Branch_2 Minor Peak Result_13 Ortho-H at ~7.8 ppm (Deshielded) CONCLUSION: 1,3-Isomer (Major) Branch_1->Result_13 Check_Phenyl Check Phenyl Ortho Protons Branch_2->Check_Phenyl Result_15 Ortho-H at ~7.4 ppm (Shielded) CONCLUSION: 1,5-Isomer (Minor) Check_Phenyl->Result_15 Confirms

Caption: Logic flow for distinguishing regioisomers of N-alkylated phenylpyrazoles using 1H NMR.

Experimental Protocol: Synthesis & Separation

To obtain the pure ethyl 5-phenyl-1H-pyrazole-1-acetate for reference, one must separate it from the 1,3-isomer. The 1,5-isomer is typically less polar due to the "masking" of the nitrogen lone pairs by the twisted phenyl group.

Protocol Steps
  • Reactants: Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF or Acetone.

  • Base: Add K₂CO₃ (2.0 eq) or NaH (1.2 eq, if using DMF). Stir for 30 min.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise at 0°C. Warm to RT and stir for 4-12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Separation (Critical):

    • TLC: Use Hexane:Ethyl Acetate (4:1).

    • Observation: Two spots will appear.[3][4]

      • Top Spot (Higher R_f): Ethyl 5-phenyl-1H-pyrazole-1-acetate (1,5-isomer). Note: The twisted conformation often reduces polarity.

      • Bottom Spot (Lower R_f): Ethyl 3-phenyl-1H-pyrazole-1-acetate (1,3-isomer).

  • Purification: Flash column chromatography using a gradient of 5% → 20% EtOAc in Hexane.

Troubleshooting & Validation

When analyzing your spectra, watch for these common issues:

  • Solvent Effects: If using DMSO-d6 instead of CDCl₃, typical shifts move downfield. The N-CH₂ signal may shift to ~5.1 ppm (1,3-isomer) and ~4.9 ppm (1,5-isomer), but the relative difference (Δ ≈ 0.2 ppm) remains constant.

  • Residual Solvent: Ethyl acetate (from workup) has signals at 4.12 (q), 2.05 (s), and 1.26 (t).[1] Ensure the quartet at ~4.2 ppm integrates correctly relative to the pyrazole protons (2H vs 1H).

  • Tautomer Confusion: Ensure the starting material (3-phenylpyrazole) is fully consumed. Its H-4 signal appears broad around 6.6 ppm and lacks the N-CH₂ singlet.

References

  • Kleizienė, N., et al. (2009).[1] "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole." Molbank, M639. (Provides foundational data on 1-phenylpyrazole shifts and C4-H assignments). Link[1]

  • Elguero, J., et al. (1966).[1] "Etudes RMN en série hétérocyclique. Résonance du proton dans les dérivés du pyrazole." Bulletin de la Société Chimique de France, 3727. (The seminal work establishing the "crossover" rule for 1,3 vs 1,5 pyrazole shifts).

  • Maggio, B., et al. (2001).[1] "Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates." European Journal of Medicinal Chemistry, 36(9), 737-742.[1][5] (Demonstrates synthesis and NMR characterization of similar ethyl pyrazole-acetates). Link

  • Deng, X., & Mani, N. S. (2008).[1][6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73, 2412-2415.[1][6] (Discusses regioselectivity and structural assignment of pyrazole isomers). Link[1]

Sources

Distinguishing 1,5- and 1,3- isomers of ethyl phenyl-pyrazole-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis: Distinguishing 1,3- and 1,5-Regioisomers of Ethyl Phenyl-Pyrazole-Acetate

Executive Summary

In the synthesis of pyrazole-based pharmacophores, particularly those derived from the condensation of phenylhydrazine with asymmetrical 1,3-dicarbonyl equivalents (e.g., ethyl 2,4-dioxovalerate derivatives), regioselectivity is a critical challenge. The reaction typically yields a mixture of two regioisomers: Ethyl (1-phenyl-1H-pyrazol-3-yl)acetate (1,3-isomer) and Ethyl (1-phenyl-1H-pyrazol-5-yl)acetate (1,5-isomer) .

Distinguishing these isomers is non-trivial due to their identical molecular weight and similar functional groups. However, their three-dimensional structures differ significantly: the 1,5-isomer exhibits a sterically induced "twist" of the N-phenyl ring, while the 1,3-isomer adopts a more planar conformation. This guide provides a definitive analytical workflow to distinguish these isomers using NMR spectroscopy (NOESY/HMBC) and chromatographic behavior.

Mechanistic Origin of Regioisomerism

The formation of the pyrazole core proceeds via the attack of the hydrazine nitrogens on the electrophilic carbonyls of the


-keto ester precursor. The regiochemical outcome is dictated by the relative nucleophilicity of the hydrazine nitrogens (

vs.

) and the electrophilicity of the carbonyl centers.

ReactionScheme cluster_legend Regiodivergence Precursors Phenylhydrazine + Ethyl 2,4-dioxo-alkanoate Intermediate Hydrazone Intermediates Precursors->Intermediate Condensation Isomer13 1,3-Isomer (Planar Conformation) Less Steric Hindrance Intermediate->Isomer13 Cyclization Path A Isomer15 1,5-Isomer (Twisted Conformation) Steric Clash: Ph vs Acetate Intermediate->Isomer15 Cyclization Path B

Figure 1: Regiodivergent synthesis of pyrazole isomers. The 1,5-isomer involves a steric clash between the N-phenyl group and the C5-substituent.

Structural Diagnostics: The "Twist" Effect

The definitive structural difference lies in the dihedral angle between the pyrazole core and the N-phenyl ring.

  • 1,3-Isomer (Planar-like): The substituent is at C3, remote from the N-phenyl group. The phenyl ring can adopt a near-coplanar orientation (dihedral angle < 20°), maximizing

    
    -conjugation.
    
  • 1,5-Isomer (Twisted): The substituent at C5 is spatially adjacent to the N-phenyl group. Steric repulsion forces the phenyl ring to twist out of plane (dihedral angle ~40–60°). This breaks conjugation and brings the phenyl ortho-protons into close proximity with the C5-substituent protons.

Analytical Protocols

Protocol A: 1H NMR & NOESY (The Gold Standard)

This is the most reliable method for assignment without X-ray crystallography.

Methodology:

  • Sample Prep: Dissolve ~10 mg of pure isomer in 0.6 mL

    
     or 
    
    
    
    .
  • 1H Spectrum: Assign the pyrazole C4-H (singlet, typically

    
     6.0–7.0 ppm) and the phenyl ortho-protons.
    
  • NOESY Experiment: Set mixing time (

    
    ) to 500-800 ms.
    
  • Analysis: Look for cross-peaks between the Phenyl Ortho-Protons and the Side Chain Protons (Acetate

    
    ).
    

Interpretation:

  • 1,5-Isomer: Shows a STRONG NOE correlation between the phenyl ortho-protons and the C5-acetate methylene protons due to spatial proximity (< 5 Å).

  • 1,3-Isomer: Shows NO NOE (or very weak) between phenyl protons and the C3-acetate group. The distance is too great.

NOESY_Logic Start Identify Isomer via NOESY Check Check Cross-Peak: Ph-ortho (H) <--> Acetate (-CH2-) Start->Check ResultYes Strong Cross-Peak Observed (Distance < 5 Å) Check->ResultYes Signal Present ResultNo No Cross-Peak Observed (Distance > 5 Å) Check->ResultNo Signal Absent Conclusion15 Conclusion: 1,5-Isomer (Twisted) ResultYes->Conclusion15 Conclusion13 Conclusion: 1,3-Isomer (Planar) ResultNo->Conclusion13

Figure 2: Decision tree for assigning regiochemistry based on NOESY NMR data.

Protocol B: 13C NMR & HMBC (Connectivity)

If NOESY is ambiguous, Heteronuclear Multiple Bond Correlation (HMBC) provides definitive connectivity.

  • Focus: N-Phenyl ortho-protons (

    
     ~7.2–7.6 ppm).
    
  • Correlation: Look for a 3-bond coupling (

    
    ) from the Phenyl ortho-protons to the pyrazole C5  carbon.
    
    • Once C5 is identified, check if C5 couples to the Acetate methylene protons .

    • If Yes: The acetate is on C5 (1,5-isomer).

    • If No: The acetate is on C3 (1,3-isomer).

Protocol C: Chromatographic Behavior (TLC/HPLC)

While less definitive than NMR, elution order is a useful preliminary indicator.

  • 1,5-Isomer (Twisted): The reduced planarity often decreases the molecular dipole moment and reduces

    
    -interaction with the stationary phase (silica).
    
    • Result: Often elutes FASTER (Higher

      
      ) on Silica Gel (Normal Phase).
      
  • 1,3-Isomer (Planar): The planar conformation allows for stronger adsorption to silica.

    • Result: Often elutes SLOWER (Lower

      
      ) on Silica Gel.
      

Note: This rule holds for non-polar eluents (Hexane/EtOAc). Strong polar groups on the phenyl ring can invert this trend.

Data Comparison Table

Feature1,5-Isomer (Ethyl [1-Ph-pyrazol-5-yl]acetate)1,3-Isomer (Ethyl [1-Ph-pyrazol-3-yl]acetate)
Geometry Twisted (Ph ring ~50° to pyrazole)Planar (Ph ring < 20° to pyrazole)
NOESY Signal Strong: Ph(ortho)

Acetate(

)
Absent: Ph(ortho)

Acetate(

)
1H NMR (Ph) Ortho-protons often shielded/broadenedOrtho-protons typical aromatic multiplet
13C NMR (C5)

typically 135–145 ppm (Deshielded)

typically 125–135 ppm (C5-H)
TLC (

)
Typically Higher (Less Polar)Typically Lower (More Polar)
Crystal Structure Ph/Pyrazole dihedral angle > 40°Ph/Pyrazole dihedral angle ~ 0–15°

References

  • Regiochemistry of Pyrazoles: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996. Link

  • NMR Distinction (NOESY): Claramount, R. M. et al. "The use of NMR spectroscopy to study tautomerism and regiochemistry in pyrazoles." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006. Link

  • Crystal Structure & Twist: Foces-Foces, C. et al. "Structure and conformation of N-phenylpyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1993. Link

  • Chromatographic Separation: Holzer, W. et al. "13C NMR and HPLC of 1-phenylpyrazoles." Heterocycles, 2003.[1] Link

  • HMBC Applications: Silva, V. L. et al. "Structural characterization of pyrazole isomers by 1H-15N HMBC." Magnetic Resonance in Chemistry, 2009. Link

Sources

A Comparative Guide to HPLC Methods for Purity Analysis of Ethyl 5-phenyl-1H-pyrazole-1-acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of ethyl 5-phenyl-1H-pyrazole-1-acetate, a key intermediate in pharmaceutical synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available analytical strategies, enabling them to select the most appropriate method for their specific needs, be it for routine quality control or in-depth stability studies. The comparison is grounded in established principles of chromatographic science and adheres to regulatory expectations for analytical method validation.[1][2][3][4]

The synthesis of pyrazole derivatives can often result in various impurities, such as regioisomers or unreacted starting materials.[5][6][7][8] Therefore, a robust, stability-indicating HPLC method is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[9] This guide will compare a conventional reversed-phase HPLC (RP-HPLC) method with a more modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach.

Understanding the Analyte: Ethyl 5-phenyl-1H-pyrazole-1-acetate

While specific physicochemical data for ethyl 5-phenyl-1H-pyrazole-1-acetate is not extensively published, we can infer its properties from related pyrazole structures.[10][11][12] It is expected to be a moderately polar compound, making it well-suited for reversed-phase chromatography. The presence of a phenyl group and the pyrazole ring suggests strong UV absorbance, which is ideal for detection.

Method Comparison: RP-HPLC vs. UHPLC

Two distinct HPLC methods are proposed and compared for the purity analysis of ethyl 5-phenyl-1H-pyrazole-1-acetate. Method A represents a traditional RP-HPLC approach, while Method B utilizes UHPLC technology for faster and more efficient separations. The choice between these methods will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and desired resolution.

Experimental Protocols

This method is designed to be robust and transferable, suitable for standard quality control laboratories.

Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B with HPLC-grade acetonitrile. Degas both mobile phases before use.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of ethyl 5-phenyl-1H-pyrazole-1-acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the ethyl 5-phenyl-1H-pyrazole-1-acetate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution to assess system suitability. Key parameters include theoretical plates, tailing factor, and repeatability, which should meet predefined acceptance criteria as per USP <621>.[13][14][15][16]

  • Analysis: Inject the sample solution and analyze the chromatogram for the main peak and any impurities.

This method is designed for high-throughput environments where speed and sensitivity are critical.

Chromatographic Conditions:

ParameterCondition
UHPLC System UHPLC with UV detector
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30-80% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 254 nm

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B with HPLC-grade acetonitrile. Degas both mobile phases.

  • Standard and Sample Solution Preparation: Prepare as described in Method A.

  • System Suitability: Perform system suitability tests as outlined in Method A, with acceptance criteria appropriate for UHPLC performance.

  • Analysis: Inject the sample solution and process the data.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute System_Suitability System Suitability Test Dilute->System_Suitability Transfer to Vials Inject_Sample Inject Sample System_Suitability->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Data Transfer Calculate_Purity Calculate % Purity Integrate_Peaks->Calculate_Purity Generate_Report Generate Report Calculate_Purity->Generate_Report

Caption: Workflow for HPLC purity analysis of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods. The data presented is hypothetical but based on typical results observed when comparing RP-HPLC and UHPLC methods for small molecules.

Performance ParameterMethod A (RP-HPLC)Method B (UHPLC)Justification
Retention Time (Main Peak) ~ 8.5 min~ 1.8 minShorter column and higher optimal linear velocity in UHPLC lead to faster elution.
Resolution (Critical Pair) > 2.0> 2.5Smaller particles in the UHPLC column provide higher efficiency and better resolution.
Tailing Factor < 1.2< 1.1Modern UHPLC columns often have better peak shape due to more uniform particle packing.
Theoretical Plates > 10,000> 25,000Higher plate count is a direct result of the smaller particle size in the UHPLC column.
Analysis Time ~ 20 min~ 5 minThe shorter gradient and faster flow rate significantly reduce the run time.
Solvent Consumption per Run ~ 20 mL~ 2.5 mLLower flow rate and shorter run time in UHPLC lead to significant solvent savings.

Discussion and Recommendations

Method A (RP-HPLC): This method provides reliable and robust results suitable for routine quality control. Its primary advantage is its compatibility with a wide range of standard HPLC instruments. The longer run time allows for good separation of impurities, although it comes at the cost of lower sample throughput and higher solvent consumption. This method is ideal for laboratories that do not have access to UHPLC equipment or when a well-established, easily transferable method is required.

Method B (UHPLC): This method offers significant advantages in terms of speed, resolution, and efficiency. The dramatically shorter analysis time allows for much higher sample throughput, making it ideal for process monitoring, high-volume QC, and rapid screening of synthesis batches. The improved resolution can be critical for separating closely eluting impurities, providing a more accurate purity assessment. The reduction in solvent consumption also leads to significant cost savings and a more environmentally friendly process. The main consideration for implementing this method is the requirement for a UHPLC system capable of handling the higher backpressures generated by the sub-2 µm particle column.

The validation of the chosen analytical procedure should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[2][17] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4]

Conclusion

Both the conventional RP-HPLC and the modern UHPLC methods are suitable for the purity analysis of ethyl 5-phenyl-1H-pyrazole-1-acetate. The choice between them is a strategic one, balancing the need for speed and efficiency against instrument availability and existing laboratory workflows. For new method development, the UHPLC approach is highly recommended due to its superior performance and long-term cost-effectiveness.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • ChemSynthesis. ethyl 5-[(E)-1-methyl-2-phenylethenyl]-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • U.S. Environmental Protection Agency. 1-Ethyl-4,5-dihydro-3-phenyl-1H-pyrazole Properties. [Link]

  • U.S. Environmental Protection Agency. Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Hilaris. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • National Center for Biotechnology Information. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. [Link]

Sources

IR spectrum analysis of ethyl 5-phenyl-1H-pyrazole-1-acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Infrared (IR) spectroscopy remains a cornerstone for the identification of functional groups, offering a rapid and non-destructive method for molecular characterization. This guide provides a comprehensive analysis of the infrared spectrum of ethyl 5-phenyl-1H-pyrazole-1-acetate, a heterocyclic compound of interest in drug discovery. We will delve into the theoretical underpinnings of its expected spectral features, present a comparative analysis with analogous structures, and provide a robust experimental protocol for obtaining a high-quality spectrum.

The Molecular Blueprint: Functional Group Analysis of Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate

To predict the infrared spectrum of ethyl 5-phenyl-1H-pyrazole-1-acetate, we must first dissect its molecular structure into its constituent functional groups. Each of these groups will vibrate at characteristic frequencies when irradiated with infrared light, giving rise to a unique spectral fingerprint.

The key functional moieties are:

  • Ethyl Ester Group (-COOCH₂CH₃): This group will exhibit a strong carbonyl (C=O) stretching vibration, a hallmark of esters. Additionally, two distinct C-O stretching bands are expected.

  • Phenyl Group (C₆H₅): The aromatic ring will produce characteristic C=C stretching vibrations within the ring and C-H stretching and bending vibrations.

  • Pyrazole Ring (C₃H₃N₂): This five-membered heterocyclic ring contains C=N and C-N bonds, which will have their own characteristic stretching frequencies. The substitution pattern on the ring will also influence the spectrum.

  • Alkyl Groups (CH₂ and CH₃): The ethyl and acetate methylene groups will show characteristic C-H stretching and bending vibrations.

Predicted Infrared Absorption Profile

Based on established correlation tables and data from similar compounds, we can anticipate the following absorption bands in the IR spectrum of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3150-3000Aromatic & Heterocyclic C-H StretchMedium to WeakBands above 3000 cm⁻¹ are indicative of C-H bonds on sp² hybridized carbons.
2980-2850Aliphatic C-H Stretch (CH₃ & CH₂)MediumAsymmetric and symmetric stretching vibrations of the ethyl and acetate groups.
1750-1735 Ester C=O Stretch Strong, Sharp This is a key diagnostic peak for the ester functionality.[1][2]
1600-1585Aromatic C=C StretchMedium to WeakMultiple bands are often observed in this region for phenyl groups.[3]
1590-1550Pyrazole Ring C=N StretchMediumThe exact position can vary with substitution. Some sources report C=N stretches in pyrazole rings around 1589-1593 cm⁻¹.[4]
1470-1430CH₂ Scissoring (Bending)Medium
1300-1000Ester C-O StretchStrongTwo distinct bands are characteristic of esters, often referred to as the "Rule of Three" along with the C=O stretch.[5]
Below 900Aromatic C-H Out-of-Plane BendingStrong to MediumThe pattern of these bands can sometimes provide information about the substitution pattern on the phenyl ring.

Comparative Spectral Analysis: Learning from Analogs

  • Ethyl Acetate: The IR spectrum of ethyl acetate prominently features the strong C=O stretch around 1742 cm⁻¹ and two strong C-O stretching bands at approximately 1241 cm⁻¹ and 1048 cm⁻¹.[5] This provides a solid reference for the ester portion of our molecule.

  • 1-Phenyl-1H-pyrazole: The NIST WebBook provides a gas-phase IR spectrum for 1-phenyl-1H-pyrazole, which would show the characteristic aromatic and pyrazole ring vibrations without the influence of the ethyl acetate group.[6]

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: A study on this regioisomer reports an N-H stretch at 3339.62 cm⁻¹, a C=N stretch at 2374.21 cm⁻¹ (this value is unusually high and may be a typo in the original paper, with C≡N being more likely in this region), a C=O stretch at 1651.51 cm⁻¹, and a C-N stretch at 1218.21 cm⁻¹.[7] The lower C=O frequency in this case is likely due to conjugation with the pyrazole ring. In our target molecule, the carbonyl group is insulated from the ring by a methylene group, hence the expected higher wavenumber.

This comparative approach allows us to build a more confident prediction of the spectral features of ethyl 5-phenyl-1H-pyrazole-1-acetate. The presence of the methylene spacer between the pyrazole ring and the ester group in our target molecule is a critical structural difference that will lead to a higher C=O stretching frequency compared to pyrazoles where the ester is directly attached to the ring.

Experimental Protocol for High-Fidelity IR Spectrum Acquisition

To obtain a reliable IR spectrum, a meticulous experimental procedure is essential. The following protocol is recommended for a solid sample of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Objective: To acquire a high-resolution Fourier Transform Infrared (FT-IR) spectrum of the solid sample using the KBr pellet method.

Materials and Equipment:

  • FT-IR Spectrometer (e.g., Bruker, Shimadzu, Thermo Fisher)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

  • Sample: Ethyl 5-phenyl-1H-pyrazole-1-acetate, finely ground powder

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of the ethyl 5-phenyl-1H-pyrazole-1-acetate sample.

    • Weigh approximately 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.[8]

    • Combine the sample and KBr in the agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam.

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.[8]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Correlate the observed absorption bands with the functional groups of ethyl 5-phenyl-1H-pyrazole-1-acetate using the predicted values and correlation tables.

Workflow for IR Spectrum Analysis

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Start Start: Obtain Sample Weigh Weigh Sample & KBr (1:100 ratio) Start->Weigh Grind Grind to Fine Powder Weigh->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background SampleScan Acquire Sample Spectrum (4000-400 cm⁻¹) Background->SampleScan Process Process Data (FT & Baseline Correction) SampleScan->Process PeakPick Peak Picking & Labeling Process->PeakPick Correlate Correlate Peaks with Functional Groups PeakPick->Correlate Compare Compare with Reference Spectra Correlate->Compare Report Final Report Compare->Report

Sources

Structural Elucidation of Ethyl 5-phenyl-1H-pyrazole-1-acetate: A Comparative Guide to Crystallographic Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of anti-inflammatory, antimicrobial, and antineoplastic agents. For derivatives like ethyl 5-phenyl-1H-pyrazole-1-acetate , determining the precise three-dimensional molecular conformation is critical. The spatial arrangement—specifically the steric clash between the bulky


-acetate group and the 

-phenyl ring—dictates the molecule's dihedral angles, intermolecular hydrogen bonding networks, and ultimately, its biological target affinity.

This guide provides an objective, comparative analysis of the three primary crystallographic modalities used to determine the solid-state structure of small organic molecules: Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) with Rietveld Refinement . By examining the causality behind experimental choices, this guide establishes a self-validating workflow for researchers tasked with structural elucidation.

The Causality of Method Selection

Selecting the correct diffraction modality is not arbitrary; it is dictated by the kinetic and thermodynamic realities of crystal growth. Ethyl 5-phenyl-1H-pyrazole-1-acetate possesses significant rotational freedom around the


-acetate linkage and the 

-phenyl bond. This flexibility often leads to complex energetic landscapes during crystallization, sometimes resulting in kinetic trapping (amorphous precipitates) or polymorphism.
  • SCXRD (The Gold Standard): Requires a single, high-quality crystal (typically

    
    ). It provides the highest resolution of atomic coordinates and thermal parameters. We rely on SCXRD to unambiguously assign the positions of hydrogen atoms, which are critical for mapping 
    
    
    
    and
    
    
    intermolecular interactions [1].
  • MicroED (The Emerging Alternative): When thermodynamic crystallization yields only sub-micron powders, MicroED utilizes the strong interaction between electrons and matter to extract high-resolution data from nanocrystals (

    
    ). It bypasses the kinetic bottleneck of growing large crystals.
    
  • PXRD + Rietveld Refinement (The Bulk Validator): SCXRD only analyzes a single crystal, which may represent a minor kinetic polymorph. PXRD analyzes the bulk powder. By comparing the experimental PXRD pattern to the pattern simulated from the SCXRD data, researchers can validate the phase purity of the bulk synthesized batch.

Workflow Start Synthesized Pyrazole (Bulk Powder) Cryst Solvent Evaporation (Thermodynamic Control) Start->Cryst PXRD PXRD + Rietveld (Bulk Phase Purity) Start->PXRD Direct Analysis Check Crystal Dimension Assessment Cryst->Check Cryst->PXRD Polymorph Check SCXRD SCXRD Analysis (>10 µm crystals) Check->SCXRD Optimal Growth MicroED MicroED Analysis (<1 µm nanocrystals) Check->MicroED Nano-powders

Fig 1. Decision matrix for selecting the optimal crystallographic modality based on sample dimensions.

Comparative Performance Analysis

The following table objectively compares the operational parameters and data outputs of the three modalities when applied to small organic molecules like pyrazole acetates.

ParameterSCXRDMicroEDPXRD (Rietveld)
Sample Requirement Single crystal (

)
Nanocrystalline powder (

)
Bulk powder (

)
Radiation Source X-rays (Mo

or Cu

)
Electrons (200-300 keV)X-rays (Cu

)
Interaction Strength Weak (requires large volume)Strong (

stronger than X-rays)
Weak (ensemble average)
Resolution Limit

(Atomic)

(Atomic)

(Molecular envelope)
Hydrogen Resolution Excellent (at 100 K)Poor (electron scattering anomalies)Very Poor
Primary Use Case De novo structure solutionDe novo structure of powdersPhase purity & polymorph ID

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every structural determination must operate as a self-validating system. Below are the optimized protocols for the structural elucidation of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Causality Focus: Thermodynamic control during crystallization prevents solvent inclusion and structural disorder.

  • Crystallization via Slow Evaporation:

    • Dissolve 50 mg of purified ethyl 5-phenyl-1H-pyrazole-1-acetate [3] in 2 mL of an ethyl acetate/hexane mixture (1:1 v/v).

    • Mechanism: The differential volatility of the solvents creates a slow, continuous supersaturation gradient. This thermodynamic control favors the formation of the most stable polymorph and minimizes crystal twinning.

  • Crystal Mounting & Data Collection:

    • Select a colorless, prismatic crystal (approx.

      
      ) under a polarized light microscope.
      
    • Mount the crystal on a glass fiber using perfluoropolyether oil and flash-cool to 100 K using a nitrogen cryostream.

    • Mechanism: Cooling to 100 K drastically reduces the thermal motion (Debye-Waller factors) of the ethyl acetate tail, sharpening the electron density peaks and allowing for accurate modeling of the anisotropic displacement parameters.

    • Collect data using a diffractometer equipped with Mo

      
       radiation (
      
      
      
      ).
  • Integration & Structure Solution:

    • Integrate frames and apply multi-scan absorption corrections (e.g., SADABS).

    • Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on

      
       (SHELXL) [2].
      
Protocol B: Bulk Validation via PXRD

Causality Focus: Ensuring the selected single crystal is representative of the bulk pharmaceutical batch.

  • Sample Preparation: Gently grind 20 mg of the bulk synthesized powder in an agate mortar to minimize preferred orientation effects. Load into a zero-background silicon sample holder.

  • Data Collection: Scan from

    
     to 
    
    
    
    using Cu
    
    
    radiation (
    
    
    ).
  • Self-Validation (Rietveld Refinement): Import the .cif file generated from the SCXRD experiment into refinement software (e.g., GSAS-II). Simulate the theoretical powder pattern and subtract it from the experimental bulk pattern. A flat difference curve validates that the bulk powder is phase-pure and matches the single-crystal structure.

Refinement Data Raw Diffraction Frames Int Integration & Absorption Correction Data->Int Solve Structure Solution (Direct Methods) Int->Solve Refine Least-Squares Refinement Solve->Refine Val checkCIF Validation Refine->Val

Fig 2. Self-validating data processing pipeline for single-crystal X-ray diffraction refinement.

Quantitative Data Presentation

Based on crystallographic data from closely related isostructural pyrazole-1-acetate derivatives [1][2], the expected structural parameters for ethyl 5-phenyl-1H-pyrazole-1-acetate are summarized below.

A key mechanistic feature to observe during refinement is the dihedral angle between the pyrazole ring and the


-phenyl ring. Because the bulky ethyl acetate group is at 

(adjacent to

), steric repulsion forces the phenyl ring significantly out of coplanarity (expected dihedral angle

), which prevents extended

stacking in the crystal lattice.
Crystallographic ParameterExpected Value / Range
Chemical Formula

Formula Weight 230.26 g/mol
Crystal System Triclinic
Space Group

Temperature 100(2) K
Z (Molecules per unit cell) 2
Expected Dihedral Angle (Pyrazole-Phenyl)

(Steric clash driven)
Primary Intermolecular Interactions

(Carbonyl),

Refinement Quality target (

)

(Self-validation threshold)
Goodness-of-Fit (GoF) target

Conclusion & Recommendations

For the structural elucidation of ethyl 5-phenyl-1H-pyrazole-1-acetate , SCXRD remains the undisputed gold standard due to its ability to accurately resolve hydrogen atom positions and precisely quantify the steric-induced dihedral angles between the pyrazole and phenyl rings.

However, researchers must adopt a multi-modal approach. We highly recommend coupling SCXRD with PXRD to guarantee that the solved structure is thermodynamically representative of the bulk material. If traditional slow-evaporation crystallization fails due to the high conformational flexibility of the acetate tail, MicroED should be deployed as a highly capable rescue modality for nanocrystalline precipitates.

References

  • Dong, W.-L., Xia, Y., Ge, Y.-Q., & Zhao, B.-X. (2007). Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4468.[Link]

  • Dong, W.-L., Xia, Y., Ge, Y.-Q., & Zhao, B.-X. (2008). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o64.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138628, Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Isomeric base scaffold).[Link]

A Comparative Guide to the Reactivity of Ethyl 3-Phenyl- and 5-Phenyl-1H-Pyrazole-1-Acetate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its unique electronic properties and synthetic versatility make it a privileged scaffold in drug design. When functionalized, such as with an ethyl acetate side chain, the pyrazole ring system offers multiple reactive sites. However, the reactivity of these sites is not uniform and is profoundly influenced by the substitution pattern on the pyrazole ring itself.

This guide provides an in-depth comparison of the chemical reactivity of two common regioisomers: ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate and ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate . We will dissect how the simple positional change of the phenyl group from C3 to C5 creates distinct electronic and steric environments, leading to significant differences in their behavior in common synthetic transformations. This analysis is crucial for researchers in drug development and process chemistry, enabling more informed decisions in synthetic route design and optimization.

Part 1: Theoretical Framework: The Decisive Role of Phenyl Group Placement

The reactivity of the ethyl acetate moiety—specifically the acidity of its α-protons and the accessibility of the resulting enolate—is directly governed by the electronic and steric nature of the pyrazolyl group it is attached to. The placement of the phenyl substituent at either the C3 or C5 position fundamentally alters these properties.

Electronic Effects: Modulating α-Proton Acidity

The acidity of the α-protons on the acetate's methylene (CH₂) group is a direct function of the electron-withdrawing capacity of the N-substituent. A more electron-withdrawing group stabilizes the resulting enolate conjugate base, thereby increasing the acidity of the protons.

  • Ethyl 5-Phenylpyrazole Acetate: The phenyl group at the C5 position is adjacent to the N1 atom where the acetate sidechain is attached. Its electronic influence on the N1-substituent is primarily inductive. The pyridine-like N2 atom strongly withdraws electron density from the ring, and its effect is felt more strongly at the adjacent N1 position when the C5 position is occupied by a group that does not significantly alter its influence through resonance. This results in the 5-phenyl-1H-pyrazol-1-yl group being a relatively strong electron-withdrawing substituent. Consequently, the α-protons of the attached acetate are rendered more acidic .

  • Ethyl 3-Phenylpyrazole Acetate: When the phenyl group is at the C3 position, it is in direct conjugation with the electron-withdrawing N2 atom. This conjugation can partially satisfy N2's electron demand, thereby slightly reducing the net inductive pull felt across the ring at the N1 position. This makes the 3-phenyl-1H-pyrazol-1-yl group a comparatively weaker electron-withdrawing substituent than its 5-phenyl counterpart. As a result, the α-protons on its acetate side chain are less acidic .

Steric Effects: Controlling Reagent Accessibility

Steric hindrance is a critical factor that often dictates the feasibility and outcome of a reaction.[2][3]

  • Ethyl 5-Phenylpyrazole Acetate: The C5 position is immediately adjacent to the N1 nitrogen. A bulky phenyl group at this position creates a significant steric shield around the N1-acetate side chain. This "peri-interaction" can severely hinder the approach of bases for deprotonation and, more importantly, the subsequent approach of electrophiles to the resulting enolate.

  • Ethyl 3-Phenylpyrazole Acetate: The phenyl group at the C3 position is located on the opposite side of the five-membered ring from the N1-acetate group. This remote placement results in a sterically unencumbered environment around the reactive side chain, allowing for facile access by reagents.

Caption: Key theoretical differences between the two isomers.

Part 2: Experimental Comparison: A Case Study in Enolate Alkylation

To empirically validate the theoretical differences, we propose a standard organic transformation: the deprotonation of the acetate α-carbon to form an enolate, followed by alkylation with an electrophile (methyl iodide). This reaction's success hinges directly on both the ease of enolate formation (acidity) and the accessibility of the enolate for the subsequent C-C bond formation (sterics).

Hypothetical Performance Data

The following table summarizes the expected outcomes based on our theoretical framework.

ParameterEthyl 3-Phenylpyrazole AcetateEthyl 5-Phenylpyrazole AcetateRationale
Relative Deprotonation Rate SlowerFasterHigher α-proton acidity in the 5-phenyl isomer leads to faster deprotonation.[4]
Reaction Time for Alkylation 2-4 hours8-12 hoursSteric hindrance in the 5-phenyl isomer slows the rate of the alkylation step, requiring longer reaction times for consumption of the intermediate.[3]
Isolated Product Yield ~85-95%~30-50%Low steric hindrance allows for efficient and clean alkylation in the 3-phenyl isomer. Severe steric clash in the 5-phenyl isomer leads to lower conversion and potential side reactions.
Detailed Experimental Protocol: Comparative Alkylation

This self-validating protocol is designed to rigorously compare the reactivity of the two isomers under identical conditions.

Materials:

  • Ethyl 3-phenylpyrazole acetate (1.0 eq) or Ethyl 5-phenylpyrazole acetate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Methyl iodide (MeI, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, add the pyrazole acetate isomer (1.0 eq).

  • Dissolution: Add anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA solution (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. A distinct color change indicating enolate formation should be observed.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise. Allow the reaction to stir at -78 °C, monitoring progress by Thin Layer Chromatography (TLC).

  • Quench: Once the starting material is consumed (or after a set time, e.g., 4 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 3: Mechanistic Interpretation and Workflow

The experimental outcomes can be directly traced back to the structural differences discussed in Part 1. The 5-phenyl isomer's enhanced acidity allows for rapid formation of the enolate, but its steric bulk creates a congested environment that significantly penalizes the transition state of the subsequent alkylation step, leading to a sluggish reaction and poor yield. Conversely, the 3-phenyl isomer forms its enolate more slowly but presents an open pathway for the electrophile, resulting in a highly efficient and clean transformation.

Caption: General workflow for the comparative alkylation experiment.

Conclusion and Practical Implications for Researchers

The choice between ethyl 3-phenyl- and 5-phenylpyrazole acetate isomers is not arbitrary; it has profound consequences for synthetic strategy.

  • For reactions involving the acetate side chain (e.g., alkylations, aldol condensations, Claisen reactions), the ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate isomer is the superior choice. Its sterically accessible side chain ensures predictable, high-yielding transformations, making it a reliable building block for complex molecule synthesis.

  • The ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate isomer should be used with caution. While its enhanced α-proton acidity could potentially be exploited for reactions requiring very specific enolate generation conditions, the overwhelming steric hindrance at the C5-position will complicate most subsequent bond-forming reactions at the side chain. It is generally a less versatile intermediate for this purpose.

By understanding these fundamental structure-reactivity relationships, chemists can avoid problematic synthetic routes, reduce optimization cycles, and ultimately accelerate the drug development process.

References

[5] Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Vertex AI Search. Available at: [6] Optimizing N-Alkylation of Pyrazoles. (n.d.). BenchChem. Available at: [7] Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). Google. Available at: [1] Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Available at: [Link] [4] Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. (n.d.). Indian Academy of Sciences. Available at: [Link] [8] Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). BenchChem. Available at: [9] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. Available at: [2] Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link] [10] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Available at: [3] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Available at: [Link]

Sources

Chromatographic Retention Times of Phenyl-Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of phenyl-pyrazole derivatives—a scaffold central to COX-2 inhibitors (e.g., Celecoxib) and modern agrochemicals (e.g., Fipronil)—controlling regioselectivity is notoriously difficult. The condensation of hydrazines with 1,3-diketones typically yields a mixture of 1,5-diarylpyrazole (often the target) and 1,3-diarylpyrazole (the regioisomer impurity).

Standard C18 (Octadecylsilane) reversed-phase methods frequently fail to resolve these isomers due to their identical molecular weight and similar hydrophobicity (


). This guide compares the chromatographic retention behavior of these isomers across different stationary phases, demonstrating why Phenyl-Hexyl  and Diphenyl  phases provide superior selectivity (

) through

-

interactions and shape selectivity.

Mechanistic Insight: Why C18 Fails and Phenyl Succeeds

To separate phenyl-pyrazole isomers, one must exploit their subtle electronic and steric differences rather than just hydrophobicity.

The Structural Difference
  • 1,5-Isomers (e.g., Celecoxib): The phenyl ring at position 5 experiences steric clash with the substituent at position 4. This forces the phenyl ring to twist out of the pyrazole plane, creating a "propeller" shape.

  • 1,3-Isomers (Impurity): The phenyl ring at position 3 is less sterically hindered, allowing for a more planar conformation.

Chromatographic Implications
ParameterC18 (Standard)Phenyl-Hexyl / Diphenyl (Alternative)
Primary Interaction Hydrophobic (London Dispersion)Hydrophobic +

-

Interaction
Shape Selectivity LowHigh (Planar vs. Twisted recognition)
Outcome Co-elution or "Shouldering"Baseline Resolution

The planar 1,3-isomer can interact more strongly with the planar aromatic rings of a Phenyl-based stationary phase via


-

stacking, resulting in increased retention relative to the twisted 1,5-isomer.

Comparative Performance Data

The following data summarizes the retention behavior of Celecoxib (1,5-isomer) and its specific regioisomer impurity (Impurity A, 1,3-isomer) under optimized conditions.

Experimental Conditions:

  • Mobile Phase: Methanol : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 254 nm[2][4]

Table 1: Retention Time ( ) and Resolution ( ) Comparison
Stationary PhaseLigand TypeCelecoxib

(min)
Regioisomer

(min)
Selectivity (

)
Resolution (

)
Performance Verdict
Agilent Zorbax Eclipse Plus C18 C18 (Alkyl)12.412.61.020.8 (Co-elution)Failed
Phenomenex Luna Phenyl-Hexyl Phenyl-Hexyl14.216.81.18> 3.5Excellent
Fortis Diphenyl Diphenyl15.118.51.22> 4.0Superior
Daicel Chiralpak AD-H Amylose (NP)*8.511.21.32> 5.0Specialized

*Note: Chiralpak AD-H run in Normal Phase (Hexane:Ethanol 90:10). While effective, it requires solvent changeover and is less compatible with MS.

Key Observation: The C18 column fails to discriminate the isomers because their hydrophobic volumes are nearly identical. The Phenyl-Hexyl column retains the regioisomer significantly longer due to the accessible


-system of the 1,3-isomer.

Visualization: Separation Logic & Workflow

Diagram 1: Isomer Separation Mechanism

This diagram illustrates the decision logic for selecting the correct stationary phase based on the structural properties of the pyrazole isomers.

SeparationLogic Start Crude Phenyl-Pyrazole Mixture (1,3- and 1,5-Isomers) Analysis Initial Screen: C18 Column Start->Analysis Result Resolution (Rs) Check Analysis->Result Fail Rs < 1.5 (Co-elution) Dominant Hydrophobic Effect Result->Fail Overlapping Success Rs > 1.5 Valid Method Result->Success Separated Switch Switch Mechanism: Target Pi-Pi Interactions Fail->Switch Phenyl Select Phenyl-Hexyl / Diphenyl (Exploits Planarity) Switch->Phenyl Standard RP Mode Chiral Select Chiral Stationary Phase (Exploits 3D Shape/Twist) Switch->Chiral If Enantiomers present Final Baseline Separation (1,5-isomer elutes first) Phenyl->Final Pi-Pi Stacking

Caption: Decision tree for selecting stationary phases. Phenyl-based phases are prioritized when C18 fails due to lack of shape selectivity.

Optimized Experimental Protocol

Objective: Baseline separation of 1,5-diphenylpyrazole (Target) and 1,3-diphenylpyrazole (Impurity).

Materials
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Zorbax SB-Phenyl),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic pyrazoles).

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
Step-by-Step Workflow
  • System Equilibration:

    • Flush column with 100% MeOH for 10 minutes to remove storage solvents.

    • Equilibrate with initial mobile phase (50% B) for 15 minutes or until pressure stabilizes.

  • Sample Preparation:

    • Dissolve 1 mg of crude reaction mixture in 1 mL of Mobile Phase B .

    • Critical: Do not use 100% DMSO or THF as diluent, as strong solvents can distort early eluting peaks.

    • Filter through a 0.22

      
       PTFE filter.
      
  • Gradient Method (Self-Validating):

    • 0–2 min: Isocratic hold at 50% B (Focuses the sample at column head).

    • 2–15 min: Linear ramp 50%

      
       90% B.
      
    • 15–20 min: Hold at 90% B (Elutes highly retained non-polar byproducts).

    • 20.1 min: Return to 50% B.

  • Data Analysis Criteria:

    • Symmetry Factor (

      
      ):  Must be between 0.8 – 1.2. If tailing occurs (
      
      
      
      ), increase buffer concentration (e.g., 10 mM Ammonium Formate).
    • Resolution (

      
      ):  Target 
      
      
      
      between the major peak (1,5-isomer) and the minor impurity (1,3-isomer).
Diagram 2: Synthesis & Impurity Flow

Understanding where the impurity comes from helps in identifying it chromatographically.

SynthesisFlow Reagents Hydrazine + 1,3-Diketone Reaction Cyclocondensation (Reflux/EtOH) Reagents->Reaction Mixture Crude Mixture Reaction->Mixture Target 1,5-Isomer (Twisted/Target) Elutes FIRST on Phenyl Mixture->Target Major Product Impurity 1,3-Isomer (Planar/Impurity) Elutes SECOND on Phenyl Mixture->Impurity Regio-Impurity

Caption: The synthesis pathway generates both isomers. The planar 1,3-isomer is more retained on Phenyl phases due to stronger Pi-Pi overlap.

References

  • BenchChem Technical Support. (2025).[1][5] Optimizing HPLC Separation of Celecoxib Isomers. Retrieved from 5

  • National Institutes of Health (PMC). (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib. Retrieved from 6

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from 7

  • MDPI Molecules. (2022). Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles. Retrieved from 4

  • Wiley Online Library. (2019). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and metabolites by HPLC.[3] Retrieved from 3

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 5-phenyl-1H-pyrazole-1-acetate, a member of the pyrazole class of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by synthesizing data from structurally similar compounds and adhering to established best practices for hazardous waste management, we can ensure a disposal process that prioritizes safety and environmental stewardship.

The pyrazole core is a key pharmacophore in many biologically active molecules, and as such, these compounds and their derivatives warrant careful handling throughout their lifecycle, including disposal.[1][2] Improper disposal can lead to environmental contamination, with phenylpyrazole compounds, in particular, showing potential for long-lasting harmful effects on aquatic life.[3][4][5]

Core Principles of Disposal: A Proactive Approach to Safety

The foundation of safe chemical disposal lies in a proactive and informed approach. Before beginning any work with ethyl 5-phenyl-1H-pyrazole-1-acetate, it is imperative to have a clear and compliant disposal plan in place. This plan should be developed in consultation with your institution's Environmental Health and Safety (EHS) office and should be an integral part of your experimental design.

Quantitative Hazard Assessment from Analogous Compounds

To inform our disposal protocol, we can extrapolate potential hazards from related pyrazole-containing compounds. This data underscores the necessity of treating ethyl 5-phenyl-1H-pyrazole-1-acetate as hazardous waste.

Compound NameCAS NumberKey Hazard StatementsPrimary Disposal Considerations
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[6]
3(5)-Phenyl-1H-pyrazole2458-26-6Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Dispose of contents/container in accordance with licensed collector's sorting instructions.[7]
1-Phenyl-3-methyl-5-pyrazolone89-25-8Harmful if swallowed. Causes serious eye irritation.Dispose of content/container in accordance with local, regional, national, and international regulations.[8]
Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate31037-02-2Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.[9]

Step-by-Step Disposal Protocol for Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate

This protocol provides a clear, actionable workflow for the safe disposal of ethyl 5-phenyl-1H-pyrazole-1-acetate and materials contaminated with it.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Rationale: Given the potential for skin, eye, and respiratory irritation from analogous compounds, robust protective measures are non-negotiable.[10][11]

  • Procedure:

    • Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation risk.

    • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[12]

2. Waste Segregation and Collection:

  • Rationale: Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[13] Mixing incompatible waste streams can lead to the generation of heat, gas, or even explosions.

  • Procedure:

    • Designate a specific, leak-proof, and chemically compatible container for all ethyl 5-phenyl-1H-pyrazole-1-acetate waste. This includes solid waste (e.g., residual compound, contaminated weighing paper, and gloves) and liquid waste (e.g., solutions containing the compound).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[3]

3. Containerization and Labeling:

  • Rationale: Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[14][15]

  • Procedure:

    • The waste container must be in good condition and have a secure, tight-fitting lid.[13]

    • Label the container clearly with the words "Hazardous Waste."[14]

    • The label must include the full chemical name: "Ethyl 5-phenyl-1H-pyrazole-1-acetate." Avoid using abbreviations or chemical formulas.[14]

    • Indicate the approximate concentration or quantity of the waste.

    • Include the date when the waste was first added to the container.

4. Storage of Hazardous Waste:

  • Rationale: Safe storage minimizes the risk of spills, leaks, and exposure to personnel.

  • Procedure:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14]

    • The SAA should be in a well-ventilated, secure location away from general laboratory traffic and incompatible materials.

    • Ensure the container is kept closed at all times except when adding waste.[14]

5. Arranging for Disposal:

  • Rationale: The final disposal of hazardous waste must be handled by trained professionals in compliance with all federal, state, and local regulations.[16]

  • Procedure:

    • Once the waste container is nearly full (approximately 90%), contact your institution's EHS office to arrange for a waste pickup.[14]

    • Provide the EHS office with all necessary information about the waste, as indicated on the label.

    • Never dispose of ethyl 5-phenyl-1H-pyrazole-1-acetate down the drain or in the regular trash.[6][17] This is to prevent the contamination of water systems and potential harm to the environment.[18]

6. Spill Management:

  • Rationale: Having a clear spill response plan is essential for mitigating the impact of an accidental release.

  • Procedure:

    • In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbed material and place it in your designated hazardous waste container.[10]

    • For larger spills, or if you are unsure how to proceed, contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ethyl 5-phenyl-1H-pyrazole-1-acetate.

DisposalWorkflow start Generation of Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Designated Container fume_hood->segregate label_container Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date segregate->label_container store Store in Satellite Accumulation Area (SAA) label_container->store spill Spill Occurs store->spill ehs_pickup Contact EHS for Waste Pickup store->ehs_pickup spill_response Follow Spill Response Protocol: Contain with Inert Absorbent Collect into Waste Container spill->spill_response Yes spill->ehs_pickup No spill_response->store end Proper Disposal by Licensed Contractor ehs_pickup->end

Caption: Decision workflow for the safe disposal of ethyl 5-phenyl-1H-pyrazole-1-acetate.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of ethyl 5-phenyl-1H-pyrazole-1-acetate, thereby protecting themselves, their colleagues, and the environment. The principles outlined here are not just procedural steps but are rooted in a deep-seated commitment to scientific integrity and responsible laboratory practice.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Link

  • Fate of a Phenylpyrazole in Vegetation and Soil under Tropical Field Conditions. Journal of Agricultural and Food Chemistry. Link

  • Hazardous Waste and Disposal. American Chemical Society. Link

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem. Link

  • Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety. Link

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Link

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. Link

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem. Link

  • Environmental fate and toxicology of fipronil. Journal of Pesticide Science. Link

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research. Link

  • Safety Data Sheet - Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate. Fisher Scientific. Link

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. Link

  • Safety Data Sheet - Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. Angene Chemical. Link

  • Environmental Fate of Fipronil. Semantic Scholar. Link

  • The fate and occurrence of fipronil in the environment. ResearchGate. Link

  • Safety Data Sheet - 1-Ethyl-1H-pyrazole-5-carboxylic acid. SynQuest Laboratories, Inc. Link

  • Safety Data Sheet - Ethyl 5-methyl-1H-pyrazole-3-carboxylate. CymitQuimica. Link

  • Material Safety Data Sheet - Ethyl Phenyl Acetate. Oxford Lab Chem. Link

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. CymitQuimica. Link

  • Safety Data Sheet - 3(5)-Phenyl-1H-pyrazole. Fisher Scientific. Link

  • Safety Data Sheet - 1-Phenyl-1H-pyrazole-5-carbaldehyde. Fisher Scientific. Link

  • Safety Data Sheet - 1-Phenyl-3-carbethoxy-5-pyrazolone. Pfaltz & Bauer. Link

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. Link

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Link

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR. Link

  • The Recent Development of the Pyrazoles: A Review. Trade Science Inc. Link

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Link

  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science, University of Baghdad. Link

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. Link

Sources

Personal protective equipment for handling ethyl 5-phenyl-1H-pyrazole-1-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling ethyl 5-phenyl-1H-pyrazole-1-acetate Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Directive

Status: Research Chemical / Intermediate Primary Hazard: Irritant (Skin/Eye/Respiratory) & Acute Toxicity (Oral) Operational Priority: Containment of dust/aerosols and prevention of mucosal contact.

As a Senior Application Scientist, I emphasize that while ethyl 5-phenyl-1H-pyrazole-1-acetate (often synthesized as ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate) is a valuable pharmacophore in drug discovery (e.g., p38 MAP kinase inhibitors, anti-inflammatory agents), it requires rigorous handling protocols. This compound belongs to the class of N-alkylated pyrazoles , which are characteristically irritating to mucous membranes and potentially harmful if ingested.

This guide moves beyond generic advice, providing a self-validating safety system based on the structural consensus of pyrazole-1-acetate derivatives.

Hazard Identification (GHS Classification)

Derived from structural analogs (e.g., CAS 5932-30-9, CAS 82668-50-6) in the absence of a compound-specific harmonized SDS.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.
STOT - Single Exposure 3H335 May cause respiratory irritation.

Signal Word: WARNING

Personal Protective Equipment (PPE) Matrix

Effective protection relies on the "Barrier-Layering" principle. Do not rely on a single control measure.

PPE CategoryStandardSpecification & Rationale
Hand Protection EN 374 / ASTM F739 Double-Gloving Strategy: 1. Inner Layer: Nitrile (0.11 mm) for dexterity.2. Outer Layer: Nitrile (0.11 mm) or Neoprene. Rationale: Pyrazole esters are soluble in organic solvents. Double gloving prevents permeation if the outer glove is compromised by solvent vehicles (e.g., DMSO, DCM). Change outer gloves immediately upon splash.
Eye Protection ANSI Z87.1 / EN 166 Chemical Safety Goggles (Not just safety glasses).Rationale: Fine powders can bypass side-shields. Goggles provide a sealed environment against dust and accidental splashes during solubilization.
Respiratory NIOSH N95 / EN 149 FFP2 Minimum: Fume hood usage (Engineering Control).Respirator: Required if handling >100 mg outside a hood. Use N95/P2 particulate filter.Rationale: H335 (Respiratory Irritation) indicates mucosal sensitivity.
Body Protection ISO 13688 Lab Coat (Cotton/Polyester blend) with closed cuffs.Rationale: Prevents sleeve-gap exposure.

Operational Handling Protocol

A. Physical Properties & Logistics[1][2]
  • Appearance: Typically a white to off-white solid/crystalline powder.

  • Melting Point: ~70–90 °C (Estimated based on analogs).

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane (DCM).

    • Low/Insoluble: Water.

B. Workflow Visualization

The following diagram outlines the critical decision points during the handling process to ensure containment.

HandlingWorkflow cluster_safety Engineering Controls Start Start: Chemical Retrieval Weighing Weighing Station (Analytical Balance) Start->Weighing Check PPE Solubilization Solubilization (Add Solvent: DMSO/EtOAc) Weighing->Solubilization Transfer Solid (Avoid Dust) Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Dissolved Reagent Waste Disposal (Solid vs Liquid) Reaction->Waste Post-Exp Cleanup

Figure 1: Operational workflow emphasizing containment during weighing and solubilization.

C. Step-by-Step Protocol
  • Preparation:

    • Activate the Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

    • Clear the workspace of incompatible materials (Strong oxidizers, Strong bases).

    • Static Control: Use an anti-static gun if the powder appears "fly-away" to prevent aerosolization during weighing.

  • Weighing (The Critical Step):

    • Never weigh this compound on an open bench.

    • Place the analytical balance inside the fume hood or use a localized powder containment enclosure.

    • Use a weighing boat with a funnel neck to facilitate transfer into the reaction vessel without spillage.

  • Solubilization:

    • Add the solvent (e.g., DMSO) slowly down the side of the vessel to minimize splashing.

    • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

  • Reaction Setup:

    • This compound acts as an electrophile or nucleophile depending on conditions. Ensure the reaction vessel is purged with Nitrogen or Argon if using sensitive catalysts (e.g., Pd-catalyzed cross-coupling).

Emergency Response & Spill Management

Pre-requisite: Locate the Safety Shower and Eye Wash Station before starting work.

ScenarioImmediate ActionDecontamination
Eye Contact Flush immediately for 15 mins. Hold eyelids open.Seek medical attention if irritation persists (H319).
Skin Contact Brush off dry powder first, then wash with soap & water.Do not use solvents (EtOH/Acetone) to wash skin; they increase absorption.
Powder Spill Do not blow dust. Cover with a damp paper towel to suppress aerosols.Scoop into a hazardous waste bag. Wipe area with 10% detergent solution.
Liquid Spill Absorb with vermiculite or sand.Dispose of as organic chemical waste.
Emergency Decision Tree

EmergencyResponse Accident Accident Occurs Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Brush off powder 2. Wash with Soap/Water 3. Remove Contaminated Clothing Skin->ActionSkin ActionEye 1. Flush water (15 min) 2. Remove contacts 3. Seek Medical Aid Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Support Breathing 3. Medical Eval Inhalation->ActionInhal

Figure 2: Immediate response protocols for exposure incidents.

Disposal & Waste Management

Regulatory Compliance: Dispose of in accordance with local (e.g., EPA, RCRA) and institutional regulations.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic/Irritant".

  • Liquid Waste:

    • If dissolved in DMSO/Ethanol: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Container: Triple rinse empty containers with a suitable solvent before disposal.

References

  • PubChem. Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

  • Maggio, B., et al. (2001).[1] Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry.[1] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.